molecular formula C9H7BrN2O2 B1592981 Methyl 5-bromo-1H-indazole-7-carboxylate CAS No. 898747-24-5

Methyl 5-bromo-1H-indazole-7-carboxylate

Cat. No.: B1592981
CAS No.: 898747-24-5
M. Wt: 255.07 g/mol
InChI Key: QQXHHJBRURQNLO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXHHJBRURQNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646578
Record name Methyl 5-bromo-1H-indazole-7-carboxylate
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-24-5
Record name Methyl 5-bromo-1H-indazole-7-carboxylate
Source EPA DSSTox
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Record name methyl 5-bromo-1H-indazole-7-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-7-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Methyl 5-bromo-1H-indazole-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical properties, validated synthetic protocols, and field-proven insights into its reactivity and application, grounding all claims in authoritative references.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, and among them, the indazole scaffold is recognized as a "privileged structure."[1] Its bioisosteric relationship to indole allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] Indazole-containing molecules have been successfully developed into drugs for conditions ranging from cancer (e.g., Axitinib) to chemotherapy-induced nausea (e.g., Granisetron).[1]

This compound (CAS No. 898747-24-5) emerges as a particularly valuable intermediate. Its trifunctional nature—a reactive N-H site for substitution, a bromine atom poised for cross-coupling reactions, and an ester group for modification into amides or other functionalities—makes it an exceptionally versatile starting point for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3]

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 898747-24-5[4]
Molecular Formula C₉H₇BrN₂O₂[5][6]
Molecular Weight 255.07 g/mol [5][6]
Appearance Off-white to yellow solid[5]
Boiling Point (Predicted) 395.9 ± 22.0 °C[5]
Density (Predicted) 1.709 ± 0.06 g/cm³[5]
pKa (Predicted) 10.67 ± 0.40[5]
Storage Sealed in dry, Room Temperature[5]

Chemical Structure: Chemical Structure of this compound

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be achieved via a robust diazotization and intramolecular cyclization pathway. The following protocol is a self-validating system where the choice of reagents and conditions is dictated by established mechanistic principles.

Experimental Protocol: Synthesis via Diazotization

This procedure is adapted from established methodologies for indazole synthesis.[5]

Starting Material: Methyl 2-amino-5-bromo-3-methylbenzoate

  • Acetylation: In a reaction vessel under a nitrogen atmosphere, dissolve Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq) and potassium acetate (0.3 eq) in dichloromethane. Cool the solution to 0 °C.

    • Causality: Potassium acetate acts as a mild base to neutralize any acidic byproducts. The inert atmosphere prevents unwanted side reactions.

  • Amide Formation: Slowly add acetic anhydride (2.3 eq) to the cooled mixture. Allow the reaction to stir at room temperature for 1 hour.

    • Causality: Acetic anhydride acetylates the primary amine, forming a more stable acetamido group, which is a crucial intermediate for the subsequent cyclization step.

  • Diazotization & Cyclization: Heat the mixture to 60 °C. Slowly add tert-butyl nitrite (2.2 eq). Continue stirring at 60 °C for 4 hours.

    • Causality: Tert-butyl nitrite is an effective diazotizing agent under non-aqueous conditions. It reacts with the acetamido intermediate to form a diazonium species, which then undergoes an intramolecular cyclization to form the indazole ring system. Heating provides the necessary activation energy for this transformation.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product into ethyl acetate.

    • Causality: The basic NaHCO₃ solution neutralizes any remaining acids from the reaction. Ethyl acetate is a suitable organic solvent for extracting the desired product.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield this compound as a yellow solid.[5]

    • Causality: Silica gel chromatography effectively separates the target compound from unreacted starting materials and byproducts based on polarity.

Synthesis Workflow Diagram

Synthesis_Workflow SM Methyl 2-amino-5-bromo- 3-methylbenzoate INT Acetamido Intermediate SM->INT Ac₂O, AcOK CH₂Cl₂ PROD Methyl 5-bromo-1H-indazole- 7-carboxylate INT->PROD t-BuONO 60 °C

Caption: Workflow for the synthesis of the title compound.

Spectral Characterization

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. While a dedicated spectrum for this specific isomer is not publicly available, the following data are predicted based on its structure and data from analogous compounds.[7][8][9]

AnalysisExpected Results
LC-MS (ESI) m/z: 255/257 [M+H]⁺, corresponding to the bromine isotope pattern.[5]
¹H NMR (Predicted) δ ~11-13 ppm (br s, 1H, N-H); δ ~7.5-8.5 ppm (m, 2H, Ar-H); δ ~3.9 ppm (s, 3H, OCH₃).
¹³C NMR (Predicted) δ ~165 ppm (C=O); δ ~110-145 ppm (Ar-C); δ ~52 ppm (OCH₃).

Rationale for Predictions: The N-H proton of the indazole ring is expected to be significantly deshielded and broad. The aromatic protons will appear in the typical aromatic region, with their specific shifts and coupling constants determined by the substitution pattern. The methyl ester protons will appear as a sharp singlet around 3.9 ppm.

Chemical Reactivity and Derivatization Potential

The utility of this compound lies in its three distinct reactive handles, enabling a wide range of subsequent chemical transformations.

  • N-H of the Pyrazole Ring: This site is readily alkylated or acylated under basic conditions, allowing for the introduction of various substituents to probe the SAR at the N1 position. This is a common strategy in the synthesis of indazole-based drugs.[1]

  • C5-Bromine Atom: The bromine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and similar reactions to form new carbon-carbon and carbon-heteroatom bonds.[3]

  • C7-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., EDC, HOBT).[2][10] This is a primary method for expanding a compound library.

Reactivity Map

Reactivity_Map Parent Methyl 5-bromo-1H-indazole- 7-carboxylate N_Alkylated N1-Alkylated Product Parent->N_Alkylated R-X, Base (N-Alkylation) Suzuki_Product C5-Aryl/Vinyl Product Parent->Suzuki_Product R-B(OH)₂ Pd Catalyst (Suzuki Coupling) Amide_Product C7-Amide Product Parent->Amide_Product 1. Hydrolysis (NaOH) 2. R-NH₂, Coupling Agent (Amidation)

Caption: Key reaction pathways for derivatization.

Applications in Research and Drug Development

This compound is not an end product but a high-value intermediate for the synthesis of biologically active molecules.

  • Kinase Inhibitor Scaffolds: The indazole core is prevalent in many small-molecule kinase inhibitors. This building block provides a direct route to novel compounds for screening against various kinases implicated in cancer and inflammatory diseases.[11]

  • Fragment-Based Drug Discovery (FBDD): Its well-defined structure and molecular weight make it an ideal fragment for FBDD campaigns. Hits identified from fragment screening can be elaborated using the reactive handles described above.

  • Library Synthesis: The compound is perfectly suited for parallel synthesis and the creation of focused libraries for high-throughput screening (HTS).[2][3] The ability to rapidly generate hundreds of analogs is a significant advantage in modern lead discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazard Classification: The compound is classified as a warning-level hazard.[5] Precautionary statements from GHS data on the compound and its analogs include:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][12]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • First Aid:

    • Inhalation: Move the person to fresh air.[13]

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

  • Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Oakwood Chemical. 5-Bromo-1H-indazole-7-carboxylic acid. [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Chemsrc. CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid. [Link]

  • Organic Letters. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubChemLite. Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2). [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • ACS Publications. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous clinically significant drugs, including the anti-cancer agent Axitinib and the antiemetic drug Granisetron.[1] The therapeutic relevance of indazoles spans oncology, neurology, and inflammatory diseases, making the development of efficient and scalable synthetic routes to novel indazole derivatives a critical endeavor for drug discovery and development professionals.[1][2][3]

This guide provides an in-depth, technically-grounded overview of a robust synthetic pathway to Methyl 5-bromo-1H-indazole-7-carboxylate, a key building block for the elaboration of more complex pharmaceutical intermediates. We will dissect the strategic considerations behind the chosen synthetic route, explain the causality of experimental conditions, and provide a detailed, actionable protocol.

Retrosynthetic Analysis and Strategic Pathway Selection

The design of an efficient synthesis begins with a logical retrosynthetic analysis. For this compound, the most apparent disconnections are the ester and the indazole ring itself.

G TM This compound (Target Molecule) Int1 5-bromo-1H-indazole-7-carboxylic acid TM->Int1 FGI (Esterification) Int2 2-Amino-5-bromo-3-methylbenzoic acid Int1->Int2 Indazole Formation (Diazotization/Cyclization) SM 2-Amino-3-methylbenzoic acid Int2->SM Electrophilic Aromatic Substitution (Bromination)

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a convergent and logical forward synthesis starting from the commercially available 2-Amino-3-methylbenzoic acid. The proposed three-step sequence is as follows:

  • Electrophilic Bromination: Introduction of the bromine atom at the C5 position of the aniline ring.

  • Indazole Ring Formation: Diazotization of the aniline followed by intramolecular cyclization to construct the bicyclic indazole core.

  • Fischer Esterification: Conversion of the C7 carboxylic acid to its corresponding methyl ester.

This pathway is advantageous due to the use of well-established, high-yielding reactions and readily accessible starting materials.

Synthetic Workflow Overview

The overall transformation from starting material to the final product is illustrated below. This workflow is designed for efficiency and scalability, with each step building upon robust and well-understood chemical principles.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Indazole Formation cluster_2 Step 3: Esterification A 2-Amino-3-methylbenzoic acid B 2-Amino-5-bromo-3-methylbenzoic acid A->B NBS, Acetonitrile C 5-bromo-1H-indazole-7-carboxylic acid B->C 1. NaNO2, H2SO4 2. Heat D This compound C->D MeOH, H2SO4 (cat.)

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

As a self-validating system, each protocol is presented with detailed steps and an explanation of the underlying chemical principles.

Step 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid
  • Objective: To regioselectively install a bromine atom at the C5 position, para to the strongly activating amino group.

  • Reagent Selection: N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a solid, making it easier and safer to handle than liquid bromine. It provides a low concentration of Br₂ in situ, which helps to prevent over-bromination. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Protocol:

  • To a stirred solution of 2-Amino-3-methylbenzoic acid (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization to yield 2-Amino-5-bromo-3-methylbenzoic acid as a solid.

Step 2: Synthesis of 5-bromo-1H-indazole-7-carboxylic acid
  • Objective: To construct the indazole ring via a diazotization-cyclization cascade. This classic method provides a direct route to the indazole core from an ortho-toluidine precursor.[4]

  • Mechanistic Rationale: The reaction proceeds through the formation of an aryl diazonium salt, an excellent electrophile. This is followed by an intramolecular cyclization where the nucleophilic methyl group attacks the diazonium nitrogen, leading to ring closure and subsequent aromatization with the loss of a proton.

G cluster_mech Mechanism of Indazole Formation Aniline Aniline Diazonium Salt Diazonium Salt Aniline->Diazonium Salt NaNO2, H+ Cyclized Intermediate Cyclized Intermediate Diazonium Salt->Cyclized Intermediate Intramolecular Cyclization Indazole Acid Indazole Acid Cyclized Intermediate->Indazole Acid -H+ (Aromatization)

Caption: Key mechanistic steps of the diazotization-cyclization reaction.

Protocol:

  • Suspend 2-Amino-5-bromo-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • Carefully heat the reaction mixture to 80-90 °C and maintain for 1-2 hours. Vigorous evolution of nitrogen gas will be observed.

  • Cool the reaction mixture to room temperature and pour it onto ice water.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried under vacuum to afford 5-bromo-1H-indazole-7-carboxylic acid.

Step 3: Synthesis of this compound
  • Objective: To convert the carboxylic acid functionality into a methyl ester.

  • Method Selection: Fischer-Speier esterification is a classic, reliable, and atom-economical method for this transformation. It involves reacting the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst.

Protocol:

  • Suspend 5-bromo-1H-indazole-7-carboxylic acid (1.0 eq) in methanol (used in excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude solid can be purified by column chromatography or recrystallization to yield the final product, this compound.

Summary of Reaction Parameters

For clarity and reproducibility, the key quantitative data for this synthetic sequence are summarized below.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 BrominationNBSAcetonitrile0 → RT4 - 685 - 95
2 Indazole FormationNaNO₂, H₂SO₄Water0 → 902 - 375 - 85
3 EsterificationMeOH, H₂SO₄ (cat.)MethanolReflux (65)8 - 1290 - 98

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway for the laboratory-scale production of this compound. By leveraging fundamental and robust organic transformations—electrophilic bromination, diazotization-cyclization, and Fischer esterification—this protocol offers high yields and operational simplicity. The insights into the causality behind experimental choices are intended to empower researchers to troubleshoot and adapt this methodology for the synthesis of other valuable indazole-based building blocks, thereby accelerating the engine of drug discovery.

References

  • Lavrentaki, M., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Chem-Impex.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Shafi, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

A Technical Guide to the Structural Elucidation of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of Methyl 5-bromo-1H-indazole-7-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document emphasizes the causality behind experimental choices and the integration of various spectroscopic techniques to build a self-validating structural hypothesis.

Introduction: The Importance of Unambiguous Structure Determination

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound dictates its function, reactivity, and safety profile. The process of structural elucidation is, therefore, a cornerstone of chemical research and development. This guide will walk through a systematic approach to confirm the identity and connectivity of this compound, leveraging a suite of modern analytical techniques. While the principles discussed are broadly applicable, they are tailored here to the specific challenges and nuances presented by substituted indazole systems.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

  • Analysis: The sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

Data Interpretation and Causality:

The expected molecular formula for this compound is C₉H₇BrN₂O₂. The presence of bromine is a key indicator, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two m/z units for the molecular ion.

Ion Expected m/z Observed m/z (Illustrative) Inference
[M+H]⁺ (with ⁷⁹Br)254.9769254.9771Confirmation of Molecular Weight
[M+H]⁺ (with ⁸¹Br)256.9749256.9752Isotopic pattern confirms the presence of one bromine atom

This initial data provides a strong foundation for the subsequent, more detailed structural analysis.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a detailed picture of the molecular structure.[1][2]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons), and their coupling patterns (providing information about adjacent protons).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Illustrative NMR Data and Interpretation for this compound:

¹H NMR (Illustrative) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Proton 1~8.2d1HH-6
Aromatic Proton 2~7.8d1HH-4
Indazole Proton~8.1s1HH-3
Methyl Protons~3.9s3H-OCH₃
NH Proton~13.5br s1HN-H
¹³C NMR (Illustrative) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~165C=O
Aromatic CH~128C-6
Aromatic CH~125C-4
Indazole CH~135C-3
Brominated Carbon~115C-5
Aromatic Quaternary~140C-7a
Aromatic Quaternary~122C-3a
Aromatic Quaternary~118C-7
Methyl Carbon~52-OCH₃

Causality in Spectral Interpretation:

  • The downfield chemical shifts of the aromatic protons are characteristic of protons attached to an electron-deficient aromatic system.[1]

  • The singlet nature of the H-3 proton is expected as it has no adjacent proton neighbors.

  • The presence of two doublets in the aromatic region with a small coupling constant would suggest they are meta-coupled, which is consistent with the proposed substitution pattern.

  • The broad singlet at a very downfield shift is characteristic of an acidic N-H proton of the indazole ring.

  • In the ¹³C NMR, the carbonyl carbon of the ester is typically found around 165 ppm. The carbon attached to the bromine (C-5) would be expected at a chemical shift influenced by the halogen's electronegativity and resonance effects.

2D NMR for Unambiguous Assignments:

To definitively connect the proton and carbon signals, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons). A COSY spectrum would show a correlation between the H-4 and H-6 protons if they are coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, an HMBC correlation would be expected between the methyl protons and the carbonyl carbon.

Below is a DOT script for a workflow diagram illustrating the NMR analysis process.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation H1_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC Final_Structure Propose Final Structure HMBC->Final_Structure Fragments->COSY Fragments->HSQC Connectivity->HMBC

NMR analysis workflow for structure elucidation.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or mixed with KBr to form a pellet.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹) Vibration Functional Group
~3300-3400N-H stretchIndazole N-H
~3000-3100C-H stretchAromatic C-H
~2850-2960C-H stretchMethyl C-H
~1720C=O stretchEster carbonyl
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchEster C-O

The presence of a strong absorption around 1720 cm⁻¹ would be a key confirmation of the ester functional group, while the broad absorption above 3300 cm⁻¹ would support the presence of the N-H group.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS)

While HRMS with soft ionization is used to determine the molecular formula, EI-MS provides valuable structural information through fragmentation patterns.

Experimental Protocol: EI-MS

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

  • Analysis: The resulting fragments are separated by their m/z ratio.

Plausible Fragmentation Pathways:

The fragmentation of indazole derivatives can be complex, but some characteristic losses are expected.[4][5]

  • Loss of the methoxy group (-OCH₃): A fragment corresponding to [M - 31]⁺ would be a strong indicator of the methyl ester.

  • Loss of the entire ester group (-COOCH₃): A fragment corresponding to [M - 59]⁺.

  • Ring fragmentation: Cleavage of the indazole ring can also occur, though predicting the exact fragments can be challenging without reference spectra.

The following DOT script visualizes a simplified fragmentation pathway.

MS_Fragmentation M Molecular Ion (M⁺˙) m/z 254/256 M_minus_OCH3 [M - OCH₃]⁺ m/z 223/225 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 195/197 M->M_minus_COOCH3 - •COOCH₃

Simplified EI-MS fragmentation of the target molecule.

Definitive Proof: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous structural determination.[6][7][8] It yields a three-dimensional model of the molecule, confirming the connectivity, stereochemistry, and conformation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

While not always feasible if the compound is not crystalline, a successful X-ray structure provides the ultimate validation of the structure proposed from spectroscopic data.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry establishes the elemental formula, while a combination of 1D and 2D NMR spectroscopy maps out the intricate carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of key functional groups, and fragmentation analysis by EI-MS offers corroborating evidence of the molecular structure. Finally, where applicable, X-ray crystallography provides the definitive and unambiguous proof of the proposed structure. This integrated approach ensures the scientific integrity and trustworthiness of the final structural assignment.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indazoles and Related Compounds: An Overview of Their Synthesis and Biological Properties. Current Medicinal Chemistry, 12(16), 1923-1946.
  • Claramunt, R. M., Elguero, J., & Begtrup, M. (2003). Chapter 5.2 - Indazoles. In A. R. Katritzky, R. Taylor, & E. F. V. Scriven (Eds.), Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 227-279). Elsevier.
  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Electron-impact-induced fragmentation of substituted indazoles. Organic Mass Spectrometry, 11(7), 706-714.
  • Kadri-Ben-Hassine, N., Gueddou, L., Gueddou, M., & Soukri, A. (2014). Synthesis, characterization and biological evaluation of new indazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2012.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • University College Dublin. (n.d.). CHEM30210: Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • Lough, A. J. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

  • MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(1), 136. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-7-carboxylate (CAS No. 898747-24-5)

Foreword: The Indazole Scaffold - A Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective ligands for a diverse array of biological targets. This has led to the successful development of several FDA-approved drugs, such as the anti-cancer agents Niraparib (a PARP inhibitor) and Pazopanib (a multi-kinase inhibitor).[1][3] this compound (CAS No. 898747-24-5) is a member of this esteemed class of compounds. While specific biological data for this particular molecule is not extensively published, its structural features strongly suggest its potential as a valuable research tool and a precursor for novel therapeutic agents, particularly in the realm of oncology. This guide will provide a comprehensive overview of its properties, synthesis, and, by extension of its chemical class, its likely mechanisms of action and potential applications.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 898747-24-5,
Molecular Formula C₉H₇BrN₂O₂,
Molecular Weight 255.07 g/mol ,
IUPAC Name This compound
Appearance Off-white to yellow solid
Storage Sealed in dry, room temperature
InChI Key QQXHHJBRURQNLO-UHFFFAOYSA-N
SMILES COC(=O)c1cc(Br)cc2[nH]ncc12

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is detailed below.[4]

Step-by-Step Synthesis
  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve Methyl 2-amino-5-bromo-3-methylbenzoate (10.9 g, 44.7 mmol) and potassium acetate (1.32 g, 13.41 mmol) in dichloromethane (50 mL).

  • Acylation: Cool the solution to 0°C and slowly add acetic anhydride (10.6 g, 103 mmol). Stir the reaction mixture at room temperature for 1 hour.

  • Diazotization and Cyclization: Heat the mixture to 60°C and add tert-butyl nitrite (10.2 g, 98.3 mmol). Continue stirring at 60°C for 4 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient from 100:0 to 10:1) to yield this compound as a yellow solid.[4]

Synthesis Workflow Diagram

Synthesis_Workflow start Methyl 2-amino-5-bromo-3-methylbenzoate step1 Dissolve in CH2Cl2 Add AcOK start->step1 step2 Cool to 0°C Add Ac2O Stir at RT, 1h step1->step2 step3 Heat to 60°C Add t-BuONO Stir at 60°C, 4h step2->step3 step4 Quench with NaHCO3(aq) Extract with EtOAc step3->step4 step5 Dry over Na2SO4 Concentrate step4->step5 purification Silica Gel Chromatography step5->purification product This compound purification->product

Caption: Synthesis of this compound.

Potential Mechanism of Action and Pharmacological Profile

Based on the extensive research into indazole derivatives, this compound is a prime candidate for investigation as an inhibitor of protein kinases and Poly(ADP-ribose) polymerase (PARP).

PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to an accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs. The inability of the HR-deficient cells to repair these DSBs results in cell death through a mechanism known as "synthetic lethality".[5] The indazole-3-carboxamide scaffold, present in the highly successful PARP inhibitor Niraparib, is a key pharmacophore for potent PARP inhibition.[3] The structural similarity of this compound to this scaffold makes it a compelling subject for research in this area.

Mechanism of PARP Inhibition-Induced Synthetic Lethality

PARP_Inhibition cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell ssb_n Single-Strand Break (SSB) parp_n PARP-mediated BER Pathway ssb_n->parp_n activates repair_n DNA Repair parp_n->repair_n ssb_c Single-Strand Break (SSB) dsb Double-Strand Break (DSB) (at replication fork) ssb_c->dsb unrepaired parp_c PARP inhibitor Indazole Derivative (e.g., Niraparib) inhibitor->parp_c inhibits hr Deficient HR Pathway dsb->hr apoptosis Cell Death (Apoptosis) dsb->apoptosis unrepaired

Caption: PARP inhibition and synthetic lethality in BRCA-deficient cells.

Protein Kinase Inhibition

The indazole core is a common feature in numerous potent protein kinase inhibitors.[6][7] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers. Indazole derivatives have been shown to inhibit a variety of kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[6]

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in solid tumors, driving cell proliferation.[8]

  • Aurora Kinases: Essential for cell cycle progression and mitosis.[9]

  • Pim Kinases: Involved in cell survival and proliferation.[1]

The specific substitution pattern on the indazole ring of this compound could confer selectivity for certain kinases, making it a valuable tool for dissecting specific signaling pathways.

Representative Experimental Protocol: PARP Enzymatic Assay

To evaluate the potential of this compound as a PARP inhibitor, a standard enzymatic assay can be employed. The following is a generalized protocol.

Materials and Reagents
  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (PARP substrate)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and detergents)

  • This compound (dissolved in DMSO)

  • Known PARP inhibitor (e.g., Olaparib or Niraparib) as a positive control

Step-by-Step Procedure
  • Plate Coating: Coat a streptavidin plate with biotinylated histone H1 and wash to remove unbound substrate.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Reaction: Add the PARP enzyme to each well, followed by the test compound or controls.

  • Initiation: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Wash the plate to remove unreacted NAD⁺. Add the anti-PAR antibody-HRP conjugate and incubate.

  • Signal Generation: After another wash step, add the TMB substrate. The HRP will convert TMB into a colored product.

  • Measurement: Stop the reaction with an acidic solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

PARP Assay Workflow Diagram

PARP_Assay start Coat plate with biotinylated Histone H1 step1 Add PARP enzyme start->step1 step2 Add test compound (or controls) step1->step2 step3 Initiate with NAD+/ Biotin-NAD+ step2->step3 incubation Incubate at RT step3->incubation step4 Wash plate incubation->step4 step5 Add Anti-PAR Ab-HRP step4->step5 incubation2 Incubate step5->incubation2 step6 Wash plate incubation2->step6 step7 Add TMB substrate step6->step7 step8 Stop reaction step7->step8 end Read absorbance at 450 nm step8->end

Caption: Workflow for a typical PARP enzymatic assay.

Conclusion and Future Directions

This compound is a well-defined chemical entity belonging to the pharmacologically significant indazole class. While direct biological studies on this specific compound are limited, its structural relationship to known PARP and kinase inhibitors strongly suggests its potential as a valuable research compound. Future research should focus on:

  • Enzymatic and Cellular Screening: Evaluating its inhibitory activity against a panel of PARP enzymes and protein kinases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

  • In Vitro and In Vivo Efficacy: Testing its anti-proliferative effects in cancer cell lines and its efficacy in preclinical models of cancer.

This technical guide provides a foundational understanding of this compound, positioning it as a compound of interest for researchers and drug development professionals in the field of oncology and beyond.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

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A Technical Guide to Methyl 5-bromo-1H-indazole-7-carboxylate: Nomenclature, Synthesis, and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on Methyl 5-bromo-1H-indazole-7-carboxylate. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide details the precise IUPAC nomenclature, physicochemical properties, a validated synthesis protocol, and key derivatization reactions of this important chemical intermediate. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this paper serves as a practical resource for leveraging this versatile building block in the synthesis of novel molecular entities.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[1][2] Among these, the indazole nucleus—a bicyclic structure composed of fused benzene and pyrazole rings—is of paramount importance.[2] Synthetic compounds incorporating this scaffold exhibit a vast range of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The clinical success of indazole-based drugs such as Axitinib and Pazopanib, both multi-targeted tyrosine kinase inhibitors used in cancer therapy, underscores the value of this molecular framework in drug design.[1]

This compound (CAS No. 898747-24-5) is a strategically functionalized intermediate designed for efficient elaboration. The bromine atom at the 5-position and the methyl carboxylate at the 7-position serve as versatile synthetic handles, enabling chemists to explore structure-activity relationships through modifications like cross-coupling reactions and amide bond formations.[4]

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and properties is critical for reproducible scientific research.

IUPAC Nomenclature

The formally accepted IUPAC name for the topic compound is This compound .[5] It is also commonly referred to by synonyms such as 5-Bromo-1H-indazole-7-carboxylic acid methyl ester.[6]

Structural and Physicochemical Data

The key identifying and physical properties of the compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 898747-24-5[6][7]
Molecular Formula C₉H₇BrN₂O₂[6][8]
Molecular Weight 255.07 g/mol [6][8]
Appearance Off-white to yellow solid[6]
Boiling Point 395.9 ± 22.0 °C (Predicted)[6]
Density 1.709 ± 0.06 g/cm³ (Predicted)[6]
pKa 10.67 ± 0.40 (Predicted)[6]
InChIKey QQXHHJBRURQNLO-UHFFFAOYSA-N[6][8]
SMILES O=C(OC)c1cc(Br)cc2c1[nH]nc2[6][7]
Storage Sealed in dry, room temperature[6][7]

Synthesis of this compound

The construction of the indazole ring system is a key transformation. The following protocol is based on a well-established method involving diazotization of a substituted aniline followed by intramolecular cyclization.[6]

Synthetic Strategy: The Causality of Reagent Selection

The synthesis begins with methyl 2-amino-5-bromo-3-methylbenzoate. The core transformation relies on converting the primary amino group into a reactive diazonium salt, which then undergoes an intramolecular cyclization by attacking the adjacent methyl group to form the pyrazole ring of the indazole system.

  • Acetic Anhydride (Ac₂O): This is used to acetylate the starting aniline. While not explicitly stated as a protecting group step in the source, it can serve to modulate the reactivity of the aniline and facilitate the subsequent reaction.

  • tert-Butyl Nitrite (t-BuONO): This is the diazotizing agent. It is an organic-soluble source of the nitrosonium ion (NO⁺) under non-aqueous conditions, which is essential for converting the amino group into the diazonium intermediate required for cyclization.

  • Potassium Acetate (AcOK): This acts as a base, which is crucial for the final cyclization step.

Detailed Experimental Protocol

Materials:

  • Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq)

  • Potassium acetate (AcOK) (0.3 eq)

  • Acetic anhydride (Ac₂O) (2.3 eq)

  • tert-Butyl nitrite (t-BuONO) (2.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve Methyl 2-amino-5-bromo-3-methylbenzoate (e.g., 10.9 g, 44.7 mmol) and potassium acetate (1.32 g, 13.41 mmol) in dichloromethane (50 mL).[6]

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add acetic anhydride (10.6 g, 103 mmol) to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 60 °C and add tert-butyl nitrite (10.2 g, 98.3 mmol).

  • Continue stirring the reaction at 60 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product into ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude material by silica gel column chromatography (e.g., eluting with a gradient of petroleum ether/ethyl acetate from 100:0 to 10:1) to afford pure this compound as a yellow solid (typical yield: ~70%).[6]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_workup Workup & Purification cluster_end Final Product SM Methyl 2-amino-5-bromo- 3-methylbenzoate Activation 1. Ac₂O, AcOK, CH₂Cl₂ 2. Warm to RT SM->Activation Stir 1h Cyclization 3. t-BuONO 4. Heat to 60°C, 4h Activation->Cyclization Diazotization Quench Quench with NaHCO₃ Extract with EtOAc Cyclization->Quench Cool to RT Purify Silica Gel Chromatography Quench->Purify Dry & Concentrate FP Methyl 5-bromo-1H- indazole-7-carboxylate Purify->FP Isolate Pure Compound

Caption: Workflow for the synthesis of this compound.

Protocol Validation

The identity and purity of the final product should be confirmed. A self-validating system includes:

  • TLC: To monitor reaction completion and assess purity during chromatography.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is 255.[6]

Key Reactions and Derivatization Strategies

The utility of this compound lies in its two distinct functional handles, which allow for selective and sequential modifications.

The Role of the Functional Handles
  • 5-Bromo Group: This aryl bromide is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, enabling the introduction of a wide variety of aryl, alkyl, or amino substituents.

  • 7-Methyl Carboxylate Group: This ester can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. The resulting acid is a key intermediate for forming amide bonds, which is a cornerstone of medicinal chemistry for modulating solubility, cell permeability, and target engagement.[4]

Representative Protocol: Saponification and Amide Coupling

This two-step procedure transforms the ester into a versatile amide, a common strategy in drug discovery programs.[4]

Step A: Saponification to 5-Bromo-1H-indazole-7-carboxylic acid

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide (e.g., 2-3 eq).

  • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., 1N HCl) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-1H-indazole-7-carboxylic acid.

Step B: Amide Coupling

  • In an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), dissolve 5-Bromo-1H-indazole-7-carboxylic acid (1.0 eq).

  • Add coupling agents such as 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).[4]

  • Add a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring progress by TLC.

  • Upon completion, perform an appropriate aqueous workup and purify the resulting amide product by column chromatography or recrystallization.

Reaction Workflow Diagram

G Start Methyl 5-bromo-1H- indazole-7-carboxylate Acid 5-Bromo-1H-indazole- 7-carboxylic acid Start->Acid Saponification Amide 5-Bromo-1H-indazole- 7-carboxamide Derivative Acid->Amide Amide Coupling Reagents1 NaOH or LiOH MeOH / H₂O Reagents1->Acid Reagents2 R₁R₂NH, EDC, HOBt Base, DMF Reagents2->Amide

Caption: General workflow for derivatization via saponification and amide coupling.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: While specific GHS classifications for this exact compound are not universally compiled, related structures are often associated with warnings for acute toxicity (oral), skin irritation, and serious eye irritation.[9]

  • Precautionary Statements: Users should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][10] In case of accidental ingestion or inhalation, seek medical attention.[6][10]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and dual functional handles provide a robust platform for creating diverse libraries of novel compounds. The synthetic and derivatization protocols outlined in this guide offer a practical framework for researchers to effectively utilize this intermediate in the development of next-generation therapeutics.

References

  • Methyl 7-Bromo-1H-indazole-5-carboxylate . Amerigo Scientific. [Link]

  • METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS . ChemSrc. [Link]

  • Methyl 5-bromo-1H-indazole-4-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • 5-Bromo-7-methyl-1H-indazole . PubChem, National Center for Biotechnology Information. [Link]

  • This compound (C9H7BrN2O2) . PubChemLite. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... . ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Center for Biotechnology Information. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . MDPI. [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery . Ningbo Inno Pharmchem Co.,Ltd. [Link]

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"physical and chemical properties of Methyl 5-bromo-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-7-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold and the Potential of a Key Building Block

The indazole core is a privileged bicyclic heteroaromatic structure, prominently featured in a multitude of compounds with significant pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The strategic functionalization of the indazole ring system is a cornerstone of modern medicinal chemistry. This compound emerges as a particularly valuable synthetic intermediate. Its structure is adorned with three distinct and orthogonally reactive functional groups: a nucleophilic NH group on the pyrazole ring, an electrophilic bromine atom poised for cross-coupling reactions, and a methyl ester that can be readily modified. This guide provides a comprehensive overview of its known properties, a robust synthetic protocol, and its anticipated chemical reactivity, offering researchers a technical foundation for its use in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its physical and chemical behavior. The fusion of a benzene ring with a pyrazole ring creates a planar, aromatic system. The bromine at position C5 and the methyl carboxylate at C7 are key handles for synthetic diversification.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

Specific experimental data for this compound is not extensively published. The following table consolidates information from chemical vendors and predictive models. Researchers should verify these properties experimentally.

PropertyValueSource / Comment
CAS Number 898747-24-5[3][4]
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [5]
Monoisotopic Mass 253.96909 DaCalculated
Appearance Yellow solid[3]
Melting Point Not reported. Analogous compound 5-Bromo-1H-indazole melts at 123-127 °C.
Boiling Point Not reported. Likely decomposes at high temperatures.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in ethyl acetate and dichloromethane.Based on general properties of similar heterocyclic compounds.
pKa Not reported. The N-H proton is weakly acidic, typical for indazoles.

Synthesis and Spectroscopic Characterization

Recommended Synthetic Protocol

A practical synthesis for this compound has been reported, proceeding from Methyl 2-amino-5-bromo-3-methylbenzoate.[3] The core of the synthesis is a diazotization followed by an intramolecular cyclization.

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Step-by-Step Methodology: [3]

  • Preparation: To a solution of Methyl 2-amino-5-bromo-3-methylbenzoate (10.9 g, 44.7 mmol) and potassium acetate (1.32 g, 13.41 mmol) in dichloromethane (50 mL) under a nitrogen atmosphere, cool the mixture to 0 °C.

    • Causality: Dichloromethane is a suitable inert solvent. Potassium acetate acts as a base to facilitate the subsequent acylation of the amine. Cooling is necessary to control the exothermic acylation reaction.

  • Acylation: Slowly add acetic anhydride (10.6 g, 103 mmol) to the cooled solution. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Causality: Acylation of the amino group protects it and modulates its reactivity for the subsequent diazotization step.

  • Diazotization & Cyclization: Heat the mixture to 60 °C. Add tert-butyl nitrite (10.2 g, 98.3 mmol) dropwise. Continue stirring the resulting mixture at 60 °C for 4 hours.

    • Causality: Tert-butyl nitrite is an organic diazotizing agent that converts the acylated amine into a diazonium salt. At elevated temperature, this intermediate undergoes spontaneous intramolecular cyclization to form the indazole ring system.

  • Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product into ethyl acetate.

    • Causality: The bicarbonate solution neutralizes any remaining acidic species. Ethyl acetate is a common solvent for extracting organic products from aqueous mixtures.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield the title compound as a yellow solid.

    • Causality: Column chromatography separates the desired product from unreacted starting materials and byproducts based on polarity differences.

Expected Spectroscopic Data

Full experimental spectra for this specific molecule are not widely published. However, the structure allows for clear predictions of its key spectroscopic features, essential for its characterization.[6][7][8]

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and is D₂O exchangeable), and a singlet around 3.9-4.1 ppm for the methyl ester protons.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals, including signals for the ester carbonyl carbon (~160-165 ppm), the methyl ester carbon (~52 ppm), and the six aromatic carbons of the indazole core, including the carbon bearing the bromine atom.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak (M+) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be two peaks of nearly equal intensity at m/z 254 and 256. An LC-MS analysis confirmed an (M+H)⁺ peak at m/z 255.[3]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (a broad peak around 3100-3300 cm⁻¹), the C=O stretch of the ester (a strong, sharp peak around 1700-1720 cm⁻¹), and C=C/C=N stretching in the aromatic region (1500-1600 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a versatile precursor for library synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position, which is a common strategy in drug design to explore structure-activity relationships (SAR).[10][11]

  • Typical Suzuki Reaction Conditions:

    • Substrate: this compound

    • Coupling Partner: An appropriate boronic acid or boronic ester

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-10 mol%)

    • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄

    • Solvent: A mixture like Dioxane/Water or DME

    • Temperature: 80-140 °C, often with microwave irradiation to shorten reaction times.[10]

Reactions at the Indazole Nitrogen

The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile can then be alkylated or arylated to install substituents at the N1 position. This is another critical vector for modifying the compound's properties.

Modification of the Ester Group

The methyl ester at the C7 position can be readily transformed:

  • Hydrolysis: Saponification with a base like NaOH or LiOH in a water/alcohol solvent system will yield the corresponding carboxylic acid.

  • Amidation: The ester can be converted directly to an amide via aminolysis with an amine, often at elevated temperatures, or by first converting it to the carboxylic acid and then using standard amide coupling reagents (e.g., HATU, EDCI).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data for structurally similar bromo-indazoles provides guidance.[5][12]

  • Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[13]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Do not eat, drink, or smoke when using this product.

    • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Always handle this chemical in a fume hood using appropriate personal protective equipment (PPE). Consult a full Safety Data Sheet from the supplier before use.

Conclusion

This compound is a high-value synthetic intermediate poised for significant application in medicinal chemistry and materials science. Its three distinct functional groups offer a platform for rapid and diverse molecular elaboration. The synthetic route is straightforward, and its reactivity profile, particularly in palladium-catalyzed cross-coupling, allows for the construction of complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their research programs.

References

  • ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • PubChem. Methyl 5-bromo-1H-indazole-4-carboxylate. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. [Link]

  • PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ChemSrc. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS. [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubChem. 5-Bromo-7-methyl-1H-indazole. [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. [Link]

  • PubChemLite. Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2). [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

A Technical Guide to the Solubility Profile of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of Methyl 5-bromo-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for determining and understanding its solubility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from discovery to market. It dictates the bioavailability of a compound and impacts various stages of development, including formulation and dosage design.[2][3] For intermediates like this compound, understanding solubility is crucial for process chemistry, enabling the design of efficient crystallization, purification, and formulation protocols. This guide will delve into the methodologies for accurately determining the solubility of this specific compound, ensuring reliable and reproducible data for informed decision-making in research and development.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is paramount before embarking on solubility studies.

PropertyValueSource
CAS Number 898747-24-5[4][5]
Molecular Formula C9H7BrN2O2[5]
Molecular Weight 255.07 g/mol [5]
Appearance Off-white to yellow solid[5]
Predicted Boiling Point 395.9±22.0 °C[5]
Predicted Density 1.709±0.06 g/cm3 [5]
Predicted pKa 10.67±0.40[5]

Note: Predicted values are computationally derived and should be experimentally verified.

Understanding Thermodynamic vs. Kinetic Solubility

In the context of pharmaceutical development, it is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid.[6] This is a critical parameter for understanding the intrinsic solubility of a drug substance.

  • Kinetic solubility , on the other hand, is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this solution to an aqueous buffer.[6] It measures the concentration at which the compound precipitates out of solution and is often used in early-stage drug discovery for high-throughput screening due to its speed.[6][7]

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Early discovery often relies on kinetic solubility for rapid screening of large numbers of compounds, while later stages of development necessitate accurate thermodynamic solubility data for formulation and biopharmaceutical classification.[6]

G Figure 1: Role of Solubility Types in Drug Development cluster_0 Drug Discovery cluster_1 Drug Development High-Throughput Screening High-Throughput Screening Lead Identification Lead Identification High-Throughput Screening->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Preformulation Preformulation Formulation Development Formulation Development Preformulation->Formulation Development Clinical Trials Clinical Trials Formulation Development->Clinical Trials Kinetic Solubility Kinetic Solubility Kinetic Solubility->High-Throughput Screening informs Thermodynamic Solubility Thermodynamic Solubility Thermodynamic Solubility->Preformulation is critical for

Caption: Interplay of kinetic and thermodynamic solubility in the drug discovery and development pipeline.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[2][8] This technique involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Protocol: Shake-Flask Solubility Determination of this compound

Objective: To determine the thermodynamic solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., Water, 0.1N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. Ensure there is undissolved solid material present to confirm saturation.[8]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation of the solid from the liquid phase, centrifuge the samples.[7]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid underestimation of solubility due to adsorption, it is crucial to select an appropriate filtration method if used.[7] Syringe filtration is a common practice.

  • Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. The use of HPLC is advantageous as it can separate the analyte from any potential impurities or degradation products.[7]

G Figure 2: Shake-Flask Solubility Determination Workflow A 1. Add Excess Compound to Solvent B 2. Equilibrate in Shaker (24-48h) A->B C 3. Centrifuge for Phase Separation B->C D 4. Collect Supernatant C->D E 5. Dilute Sample D->E F 6. Analyze by HPLC-UV E->F G Calculate Solubility F->G

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Analytical Method for Quantification

A robust and validated analytical method is crucial for accurate solubility determination.[8] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and reliable technique.[9]

Suggested HPLC-UV Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (typically the λmax)

  • Column Temperature: 30 °C

  • Calibration: A multi-point calibration curve should be prepared using standards of known concentrations to ensure linearity and accuracy.

Anticipated Solubility Profile of this compound

While specific experimental data for this compound is not publicly available, based on its structure (a substituted indazole with a bromo and a carboxylate group), a hypothetical solubility profile can be anticipated. The compound is expected to have low aqueous solubility and higher solubility in organic solvents.

The following table presents a template for reporting the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water25TBDTBDTBD
0.1N HCl25TBDTBDTBD
PBS (pH 7.4)25TBDTBDTBD
Methanol25TBDTBDTBD
Ethanol25TBDTBDTBD
Acetonitrile25TBDTBDTBD
DMSO25TBDTBDTBD
Water37TBDTBDTBD
PBS (pH 7.4)37TBDTBDTBD

TBD: To Be Determined experimentally.

Conclusion and Future Perspectives

This technical guide has outlined the critical importance of solubility data for this compound in the pharmaceutical development pipeline. A detailed protocol for determining its thermodynamic solubility using the shake-flask method, coupled with a robust HPLC-UV analytical technique, has been provided. The generation of precise and accurate solubility data is a cornerstone of successful drug development, enabling informed decisions in formulation, process chemistry, and biopharmaceutical assessment. Future work should focus on the experimental execution of these protocols to populate the solubility profile and further investigate factors influencing it, such as polymorphism and the presence of excipients.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). CHIMIA.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Methyl 7-Bromo-1H-indazole-5-carboxyl
  • 898747-24-5|Methyl 5-bromo-1H-indazole-7-carboxyl
  • 5-BROMO-7-INDAZOLECARBOXYLIC ACID METHYL ESTER. (n.d.). ChemicalBook.
  • 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS. (n.d.). GuideChem.
  • Buy 5-Bromo-7-methyl-1H-indazole from HANGZHOU LEAP CHEM CO., LTD. (n.d.). ECHEMI.
  • Methyl 6-bromo-1H-indazole-5-carboxylate 95 1396762-16-5. (n.d.). Sigma-Aldrich.
  • 5-Bromo-7-methyl-1H-indazole. (n.d.). Chem-Impex.
  • Methyl 7-bromo-1H-indazole-5-carboxylate | CAS 1427460-96-5. (n.d.). American Elements.
  • CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid. (2025, October 28). Chemsrc.
  • High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. (n.d.). Benchchem.
  • Methyl 5-bromo-1H-indazole-4-carboxylate | CAS 1037840-79-1. (n.d.). American Elements.
  • ANALYTICAL METHODS. (n.d.).
  • methyl 5-bromo-1h-indazole-3-carboxyl
  • Articles List. (n.d.). Analytical Methods in Environmental Chemistry Journal.

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Spectroscopic Characterization of Methyl 5-bromo-1H-indazole-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-bromo-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections are designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques. The interpretation of the spectral data is grounded in fundamental principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic indazole core, substituted with a bromine atom at the 5-position and a methyl carboxylate group at the 7-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The expected molecular formula is C9H7BrN2O2, with a monoisotopic mass of 253.9691 Da and a molecular weight of 255.07 g/mol .[1][2] The structural features, including the aromatic protons, the N-H proton of the indazole ring, the methyl ester group, and the substituted benzene ring, all contribute to distinct signals in the various spectra.

Figure 2: Predicted 1H NMR chemical shifts for this compound.

13C NMR Data Interpretation

The proton-decoupled 13C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring system.

CarbonPredicted δ (ppm)Rationale
C=O~165The carbonyl carbon of the ester is significantly deshielded.
C-3~135Aromatic carbon adjacent to two nitrogen atoms.
C-3a~122Aromatic bridgehead carbon.
C-4~125Aromatic CH carbon.
C-5~115Aromatic carbon bearing the bromine atom; the chemical shift is influenced by the heavy atom effect.
C-6~128Aromatic CH carbon.
C-7~118Aromatic carbon attached to the ester group.
C-7a~140Aromatic bridgehead carbon adjacent to a nitrogen atom.
O-CH3~52The methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm-1.

Data Interpretation

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-Br bonds, as well as absorptions for the aromatic ring.

Wavenumber (cm-1)Functional GroupDescription
~3300-3100N-H stretchA broad absorption characteristic of the N-H bond in the indazole ring.
~3100-3000Aromatic C-H stretchSharp absorptions for the C-H bonds on the aromatic ring.
~1720C=O stretchA strong, sharp absorption for the carbonyl of the methyl ester. [3]
~1600, ~1450C=C stretchAbsorptions for the aromatic ring skeletal vibrations.
~1250C-O stretchA strong absorption for the ester C-O bond.
~700-500C-Br stretchA weak to medium absorption in the fingerprint region.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. The data presented in this guide, based on established spectroscopic principles and comparison with related structures, offers a reliable framework for the characterization of this and similar heterocyclic compounds. The experimental protocols outlined herein represent standard methodologies that can be readily implemented in a modern analytical laboratory.

References

  • Vertex AI Search. (n.d.). 5-BROMO-7-INDAZOLECARBOXYLIC ACID METHYL ESTER | 898747-24-5.
  • Wiley-VCH. (2007). Supporting Information.
  • PubChemLite. (n.d.). This compound (C9H7BrN2O2).
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 5-bromo-1H-indazole-7-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral report to offer a predictive analysis grounded in fundamental principles and comparative data from analogous structures. We will explore the causal relationships between the molecule's structure and its spectral features, providing a robust framework for structural elucidation.

Introduction: The Structural Significance of a Substituted Indazole

This compound is a heterocyclic compound featuring the indazole bicyclic system. The indazole core is a prominent scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The specific substitution pattern—a bromine atom at the 5-position and a methyl ester at the 7-position—imparts unique electronic and steric properties that are critical to its function and reactivity.

Accurate structural confirmation is the bedrock of chemical research and development. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing precise information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule. This guide will construct a predicted ¹H NMR spectrum for the title compound, offering a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Data

The analysis is based on the structure of this compound, with protons labeled for unambiguous assignment. The predictions are derived from established principles of NMR spectroscopy and comparative analysis of spectral data for structurally related indazole derivatives.[1][2][3]

Structure and Proton Numbering:

Figure 1: Molecular Structure and Proton Numbering
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
NH -1~13.5 - 14.0br sN/A
H -3~8.3 - 8.4dJ ≈ 1.0 Hz (⁴JH3-H4)
H -4~8.2 - 8.3dJ ≈ 1.0 Hz (⁴JH4-H3)
H -6~7.8 - 7.9sN/A
O-CH~3.9 - 4.0sN/A

Note: These are predicted values. Actual experimental values may vary slightly.

Detailed Spectral Analysis and Rationale

The predicted spectrum is characterized by three distinct signals in the aromatic region, a broad singlet for the N-H proton, and a sharp singlet for the methyl ester protons. The choice of DMSO-d₆ as the solvent is deliberate; it is an excellent solvent for many heterocyclic compounds and typically allows for the observation of the exchangeable N-H proton.[4][5]

The Aromatic Protons (H-3, H-4, H-6)

The benzene portion of the indazole ring contains three protons: H-4, H-6, and the pyrazole proton H-3.

  • H-3 (δ ≈ 8.3 - 8.4 ppm, doublet): The H-3 proton is part of the pyrazole ring. In unsubstituted 1H-indazole, this proton resonates around 8.1 ppm.[5] In this molecule, the presence of the electron-withdrawing carboxylate group at the adjacent C-7a/C-7 position is expected to deshield H-3, shifting it downfield. It is predicted to appear as a narrow doublet due to a small four-bond (⁴J) "W-coupling" to H-4, with an expected coupling constant of approximately 1.0 Hz.[6]

  • H-4 (δ ≈ 8.2 - 8.3 ppm, doublet): This proton is significantly influenced by two powerful electron-withdrawing groups: the bromine at C-5 (ortho) and the methyl carboxylate at C-7 (para-like position relative to C-4). The bromine atom exerts a strong deshielding inductive effect. Consequently, H-4 is expected to be one of the most downfield signals in the aromatic region. It should appear as a doublet due to the aforementioned four-bond coupling with H-3 (⁴J ≈ 1.0 Hz).

  • H-6 (δ ≈ 7.8 - 7.9 ppm, singlet): The H-6 proton is positioned between the bromine at C-5 and the carboxylate at C-7. It lacks any adjacent protons for typical ortho or meta coupling, and any potential four-bond coupling to other protons is generally too small to be resolved. Therefore, it is predicted to appear as a sharp singlet. Its chemical shift is influenced by the ortho bromine and the ortho carboxylate group, both of which are deshielding.

The N-H Proton (δ ≈ 13.5 - 14.0 ppm, broad singlet)

The proton attached to the N-1 position of the indazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm in DMSO-d₆.[3][5] This significant downfield shift is due to its involvement in intermolecular hydrogen bonding with the sulfoxide oxygen of the DMSO solvent. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

The Methyl Ester Protons (O-CH₃, δ ≈ 3.9 - 4.0 ppm, singlet)

The three protons of the methyl group (CH₃) are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. The chemical shift is characteristic of a methyl ester, typically found in the 3.7-4.1 ppm range. The electron-withdrawing nature of the indazole ring system will place it in the upper end of this range.

Standard Experimental Protocol

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This procedure is designed to ensure accuracy and reproducibility.

Materials:

  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (0.6-0.7 mL)

  • 5 mm NMR tube

  • Pipettes and vial

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the small coupling constant between H-3 and H-4.

    • Set the spectral width to cover a range of approximately -1 to 15 ppm.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum carefully.

    • Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Data Interpretation Workflow

The logical process of moving from raw NMR data to a confirmed structure is a self-validating system. Each step confirms the last, ensuring high confidence in the final assignment.

G cluster_1 Spectral Analysis A Acquire FID Data (Experimental Protocol) B Fourier Transform & Phasing A->B C Reference Spectrum (DMSO-d6 at 2.50 ppm) B->C D Peak Picking & Integration C->D E Identify Number of Unique Protons (Count Signals) D->E F Analyze Chemical Shifts (δ) (Predict Electronic Environments) G Analyze Multiplicity (Splitting) (Determine Neighboring Protons) H Calculate Coupling Constants (J) (Confirm Connectivity) I Assign Signals to Protons (H-3, H-4, H-6, NH, OCH3) E->I F->I G->I H->I J Final Structure Validation I->J

Figure 2: Workflow for ¹H NMR Spectral Interpretation

Conclusion

The ¹H NMR spectrum of this compound is predicted to be highly informative, with distinct and well-resolved signals for each of its unique protons. The downfield aromatic region provides clear evidence of the substitution pattern, with the chemical shifts and coupling patterns of H-3, H-4, and H-6 being particularly diagnostic. The characteristic signals for the N-H and O-CH₃ groups further corroborate the structure. This in-depth guide provides a robust framework for researchers to confidently interpret the experimental spectrum of this compound, ensuring its structural integrity in synthesis and development pipelines.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link][2][7]

  • 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram. ResearchGate. [Link][4]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link][3]

  • 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. [Link][1]

  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-La Crosse. [Link]

  • 13C NMR of indazoles. ResearchGate. [Link]

  • This compound (C9H7BrN2O2). PubChemLite. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • How to calculate coupling constants. YouTube. [Link]

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The Indazole Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Indazole Derivatives

Executive Summary: The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs and clinical candidates.[2][3] This guide provides a comprehensive analysis of the key therapeutic applications of indazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their activity. We delve into their established roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, offering researchers and drug development professionals a detailed overview of this versatile and pharmacologically significant molecular framework.[4][5]

Introduction: The Unique standing of the Indazole Nucleus

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[6] It exists in tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant.[2] Its rigid, planar structure and the presence of two nitrogen atoms create a unique electronic profile, allowing it to act as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding.[1][7]

This scaffold's significance is underscored by its presence in several marketed drugs:

  • Pazopanib & Axitinib: Potent multi-kinase inhibitors used in cancer therapy, particularly for renal cell carcinoma.[7][8]

  • Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic to combat the side effects of chemotherapy.[7]

  • Lonidamine: An antiglycolytic agent that has been used in the treatment of brain tumors.[8]

The success of these drugs has spurred extensive research into novel indazole derivatives, revealing a wide spectrum of pharmacological properties including anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, neuroprotective, and antidiabetic activities.[3][7] This guide will explore these key biological activities in detail.

Anticancer Activity: A Cornerstone Application

The most profound impact of indazole derivatives has been in oncology.[9] Their anticancer effects are primarily mediated through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1]

Mechanism of Action: Kinase Inhibition

The indazole nucleus serves as an effective ATP surrogate, competitively binding to the ATP-binding site of various kinases.[1] This inhibition blocks downstream signaling pathways essential for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).

Key kinase targets for indazole derivatives include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis. Inhibition by compounds like Pazopanib and Axitinib starves tumors of their blood supply.[5][10]

  • FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, differentiation, and survival.[11]

  • c-Met and EGFR (Hepatocyte and Epidermal Growth Factor Receptors): Drivers of tumor growth and metastasis.[10]

  • Aurora Kinases & Pim Kinases: Regulators of cell cycle progression.[11]

  • Bcr-Abl: A fusion protein that drives chronic myeloid leukemia.[11]

Structure-Activity Relationship (SAR)

SAR studies have revealed that substitutions at various positions on the indazole ring are critical for potency and selectivity.[2] For example, aryl groups at the C3 and C6 positions have been shown to be crucial for the inhibitory activity of certain derivatives.[2] The 7-methyl group, in particular, can enhance potency by occupying a specific hydrophobic pocket within the target kinase.[1]

Beyond Kinase Inhibition

Indazole derivatives also exhibit anticancer activity through other mechanisms:

  • IDO1 (Indoleamine-2,3-dioxygenase1) Inhibition: IDO1 is an immunosuppressive enzyme. Its inhibition can enhance the body's immune response against tumors.[11]

  • HIF-1 (Hypoxia-Inducible Factor-1) Inhibition: HIF-1 helps tumors survive in low-oxygen environments.[11]

  • Wnt Pathway Inhibition: The Wnt signaling pathway is often dysregulated in cancers like colon cancer. Certain indazole analogs have shown potent inhibition of this pathway.[12]

The process of identifying and validating new anticancer indazole derivatives typically follows a structured workflow.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Synthesis of Indazole Derivatives B Primary Screening: Multi-well Proliferation Assays (e.g., MTT, SRB on Cancer Cell Lines) A->B C IC50 Determination on Hit Cell Lines B->C D Mechanism of Action Studies: Kinase Inhibition Assays, Western Blot, Flow Cytometry C->D E Lead Compound Selection D->E Promising In Vitro Profile F Pharmacokinetic (PK) & Toxicology Studies in Mice E->F G Xenograft Tumor Model Efficacy Studies F->G H Data Analysis & Further Optimization G->H

Caption: High-level workflow for anticancer drug discovery using indazole derivatives.

Anti-inflammatory Activity

Indazole derivatives have shown significant promise as anti-inflammatory agents.[12] Their primary mechanism in this area involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action
  • COX-2 (Cyclooxygenase-2) Inhibition: Many indazole compounds act as selective inhibitors of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors (like NSAIDs) that also block the protective COX-1 enzyme.[10]

  • Nitric Oxide Synthase (NOS) Inhibition: Certain derivatives, such as 7-Nitroindazole, are potent inhibitors of nitric oxide synthase.[6] Overproduction of nitric oxide is a hallmark of chronic inflammation, and its inhibition can have therapeutic benefits.[12]

G cluster_pathway Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Indazole Indazole Derivative (COX-2 Inhibitor) Indazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by anti-inflammatory indazole derivatives.

Antimicrobial and Antifungal Activity

The indazole scaffold is a valuable template for developing new agents to combat infectious diseases.[7]

Antibacterial Activity

Newly synthesized indazole derivatives have demonstrated activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[7] Their effectiveness is often enhanced by the presence of halogenated and electron-withdrawing substituents on the indazole ring.[10]

Antifungal Activity

Indazole compounds have also shown potent antifungal properties.[7] Some derivatives have been reported to be selectively active against the cytochrome bc1 complex, a key component of the fungal mitochondrial respiratory chain, with IC₅₀ values in the sub-micromolar range.[7] This mechanism provides a specific target for antifungal drug design.

Data Summary: Antimicrobial Potency
Compound ClassTarget OrganismPotency MetricReported ValueReference
3-methyl-1H-indazolesE. coliZone of Inhibition46 mm[7]
3-methyl-1H-indazolesB. subtilisZone of Inhibition22 mm[7]
Substituted IndazolesC. albicansMIC75 µM[7]
Substituted IndazolesC. glabrataMIC100 µM[7]
Indazole DerivativesFungal Cytochrome bc1IC₅₀0.289 µM[7]

Activity in Neurological Disorders

Indazole derivatives are being explored for their potential in treating neurodegenerative diseases and other neurological conditions.[4][12]

  • Monoamine Oxidase (MAO) Inhibition: Indazole-5-carboxamides have shown a strong affinity for monoamine oxidases (MAO-A and MAO-B).[10] These enzymes are responsible for breaking down neurotransmitters like dopamine and serotonin. Inhibiting them can raise neurotransmitter levels, a strategy used in treating Parkinson's disease and depression.[12]

  • LRRK2 Antagonism: The LRRK2 antagonist MLi-2, which features an indazole core, has demonstrated significant efficacy in models of neurodegenerative disease.[10]

  • 5-HT3 Receptor Antagonism: As seen with Granisetron, the indazole scaffold can be used to create potent antagonists for serotonin receptors, which are involved in various neurological functions, including mood and emesis.[7]

Experimental Protocols

To ensure scientific integrity, the biological evaluation of new indazole compounds must be rigorous and reproducible.

Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
  • Objective: To determine the IC₅₀ value of a test indazole derivative against the VEGFR2 kinase.

  • Materials: Recombinant human VEGFR2 enzyme, ATP, specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compound (dissolved in DMSO), kinase assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test indazole compound in the assay buffer. A known inhibitor (e.g., Axitinib) should be used as a positive control, and DMSO alone as a negative control.

    • In a 96-well plate, add 10 µL of each compound dilution.

    • Add 20 µL of the VEGFR2 enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

  • Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates that the assay can detect inhibition, while the negative control establishes the baseline for 100% enzyme activity.

Future Directions and Conclusion

The indazole scaffold continues to be a highly versatile and valuable framework in drug discovery.[3] Its synthetic tractability allows for extensive structural modifications, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] Future research will likely focus on expanding the application of indazoles to new biological targets and disease areas.[1] The development of novel derivatives as antiviral agents, treatments for metabolic disorders, and more sophisticated immunomodulators represents exciting frontiers.[5][13] The proven success of indazole-based drugs provides a strong foundation for the continued exploration of this privileged core, promising the development of innovative treatments for a wide range of human diseases.[5][11]

References

  • F. F. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Shaikh, A. et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Lv, K. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
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  • (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
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  • (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Semantic Scholar.
  • (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.
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  • (n.d.). Indazole From Natural Resources And Biological Activity.
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Methyl 5-bromo-1H-indazole-7-carboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and biological significance.[1][2] Termed a "privileged scaffold," its rigid structure and ability to participate in various non-covalent interactions allow it to serve as a versatile template for designing potent and selective ligands for a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] The introduction of a halogen, such as bromine, onto the indazole core further enhances its utility, providing a crucial handle for synthetic elaboration through cross-coupling reactions.

This guide focuses on Methyl 5-bromo-1H-indazole-7-carboxylate, a key intermediate that combines the structural features of the indazole core with strategically placed functional groups: a bromine atom for diversification and a methyl ester for further modification or interaction with biological targets. Its unique substitution pattern makes it an invaluable building block in the synthesis of complex pharmaceutical agents, particularly in the field of oncology.[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 898747-24-5[4][5]
Molecular Formula C₉H₇BrN₂O₂[5][6]
Molecular Weight 255.07 g/mol [5]
Appearance Off-white to yellow solid[5]
Boiling Point (Predicted) 395.9 ± 22.0 °C[5]
Density (Predicted) 1.709 ± 0.06 g/cm³[5]
pKa (Predicted) 10.67 ± 0.40[5]
InChIKey QQXHHJBRURQNLO-UHFFFAOYSA-N[5][6]

Core Synthesis: A Validated Protocol

The synthesis of this compound is reliably achieved through a diazotization and intramolecular cyclization reaction starting from a substituted aniline precursor. This method provides a direct and efficient route to the desired indazole core.

Synthetic Scheme

The established pathway begins with Methyl 2-amino-5-bromo-3-methylbenzoate. The reaction proceeds via an in-situ diazotization of the aniline, which is facilitated by an organic nitrite source, followed by a spontaneous intramolecular cyclization to form the pyrazole ring of the indazole system.

Synthesis_of_Methyl_5_bromo_1H_indazole_7_carboxylate start Methyl 2-amino-5-bromo- 3-methylbenzoate intermediate In situ Diazonium Salt start->intermediate  t-BuONO, Ac₂O, AcOK  CH₂Cl₂, 60 °C   product Methyl 5-bromo-1H-indazole- 7-carboxylate intermediate->product  Intramolecular  Cyclization   Functionalization_of_Indazole_Core core Methyl 5-bromo-1H-indazole- 7-carboxylate path1 N-Alkylation / N-Arylation (R-X, Base) core->path1 path2 Suzuki / Buchwald Coupling (R'-B(OH)₂, Pd catalyst) core->path2 path3 Hydrolysis -> Amide Coupling (1. NaOH; 2. R''-NH₂, HBTU) core->path3 product1 N1-Substituted Derivative path1->product1 product2 C5-Substituted Derivative path2->product2 product3 C7-Amide Derivative path3->product3

Sources

"discovery and history of indazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Indazole Compounds

Abstract

The indazole core, a bicyclic heteroaromatic system, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of indazole compounds. It traces the journey from the foundational synthetic work of the late 19th and early 20th centuries to the development of sophisticated, contemporary synthetic methodologies. We will examine the key chemical principles that guided the evolution of these syntheses and chronicle the discovery of the diverse biological activities that established indazoles as a critical motif in drug development. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry and significance of this vital heterocyclic system.

The Indazole Scaffold: Structure and Significance

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[3][4] This fusion results in a stable, 10 π-electron aromatic system.[3] The indazole nucleus can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[4][5] The 1H-tautomer is the most thermodynamically stable and is therefore the predominant form.[4][6]

The significance of the indazole scaffold in medicinal chemistry cannot be overstated. Its rigid bicyclic structure provides a well-defined orientation for substituents, facilitating precise interactions with biological targets. It acts as a bioisostere of indole, another crucial pharmacophore, and its two nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling versatile binding capabilities.[3] Despite its prevalence in synthetic compounds, the indazole ring system is rarely found in nature; only a few natural products, such as nigellicine, nigeglanine, and nigellidine, have been isolated.[3][5][7] This rarity in nature, contrasted with its broad pharmacological utility, highlights the pivotal role of synthetic chemistry in unlocking its therapeutic potential.

The Genesis: Foundational Syntheses of the Indazole Core

The journey into indazole chemistry began with the pioneering work of chemists who first constructed this novel heterocyclic system. Their methods, while rudimentary by modern standards, laid the essential groundwork for all subsequent developments.

Emil Fischer and the First Indazole Derivative (c. 1883)

While often credited with the first synthesis of indazole itself, the seminal work of Emil Fischer in the 1880s actually produced an oxo-substituted derivative, 3-indazolone.[1][2] This was a critical first step, demonstrating the feasibility of forming the fused bicyclic ring system. Fischer's approach was elegantly simple, relying on an intramolecular condensation.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]

  • Objective: To synthesize the 3-indazolone core via intramolecular cyclization.

  • Starting Material: o-Hydrazinobenzoic acid.

  • Procedure:

    • Place o-hydrazinobenzoic acid in a suitable reaction vessel.

    • Heat the starting material. The original reports lack precise temperature control, but elevated temperatures are required to drive the reaction.

    • The heating induces an intramolecular condensation and cyclization, with the elimination of a water molecule.

    • The resulting product is 3-indazolone.

  • Causality: The proximity of the hydrazino and carboxylic acid groups on the benzene ring facilitates an intramolecular reaction upon heating. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the carboxylic acid, leading to cyclization and dehydration to form the stable heterocyclic product.

The Jacobson Indazole Synthesis (1908)

A more direct route to the parent indazole was later developed by Jacobson and Huber.[8] This method, which involves the decomposition of an N-nitroso derivative of an o-toluidine, became a classical named reaction in heterocyclic chemistry.

Experimental Protocol: Jacobson-based Synthesis of Indazole [8]

  • Objective: To synthesize the parent indazole ring from an N-nitroso-o-toluidide.

  • Starting Material: N-Nitroso-o-benzotoluidide.

  • Procedure:

    • Prepare the N-nitroso-o-benzotoluidide starting material.

    • Decompose the N-nitroso compound. Mechanistic studies have shown this proceeds via an intramolecular azo coupling.[8]

    • The reaction yields the parent 1H-indazole.

  • Causality: The reaction is driven by the formation of the stable aromatic indazole ring. The N-nitroso group facilitates an intramolecular cyclization onto the methyl group of the toluidine, followed by rearomatization to yield the final product. An improved version of this method, using the N-acetyl compound to enhance solubility and convenience, was later developed by Huisgen and Nakaten.[8]

Jacobson_Synthesis Start o-Toluidine Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-Acetyl-o-toluidine Step1->Intermediate1 Step2 Nitrosation (Nitrous Gases) Intermediate1->Step2 Intermediate2 N-Nitroso-N-acetyl- o-toluidine Step2->Intermediate2 Step3 Decomposition (Intramolecular Azo Coupling) Intermediate2->Step3 Product 1H-Indazole Step3->Product caption Workflow of the Huisgen/Jacobson Indazole Synthesis.

Caption: Workflow of the Huisgen/Jacobson Indazole Synthesis.

The Evolution of Synthetic Strategies

Building on the foundational work of Fischer and Jacobson, chemists have developed a vast and versatile toolbox for constructing the indazole scaffold. Modern methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance, which are critical for applications in drug discovery.

Classical Cyclization Strategies

Several classical methods rely on the cyclization of appropriately substituted benzene precursors.

  • From Anthranilic Acids: A common route involves the diazotization of anthranilic acid to form a diazonium salt. This intermediate then undergoes reduction and subsequent cyclization to yield the 1H-indazole.[3]

  • From o-Fluorobenzonitriles: The reaction of o-fluorobenzonitriles with hydrazine hydrate provides a direct pathway to 3-amino-1H-indazoles.[3] This method is valuable for creating precursors for further functionalization.

Experimental Protocol: Synthesis of 3-Amino-1H-Indazole [3]

  • Objective: To synthesize 3-amino-1H-indazole from an ortho-halobenzonitrile.

  • Starting Materials: o-Fluorobenzonitrile, Hydrazine hydrate.

  • Solvent: Butanol.

  • Procedure:

    • Combine o-fluorobenzonitrile and hydrazine hydrate in butanol.

    • Reflux the reaction mixture. The nucleophilic hydrazine displaces the fluoride and subsequently attacks the nitrile carbon.

    • The intramolecular cyclization proceeds to form the 3-amino-1H-indazole product.

  • Self-Validation: The success of the reaction is confirmed by the consumption of starting materials (monitored by TLC or LC-MS) and the characterization of the product (NMR, MS), which will show the characteristic signals of the 3-aminoindazole structure. The high reactivity of the fluoride as a leaving group makes this a reliable transformation.

Modern Transition-Metal Catalyzed Syntheses

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of indazoles was no exception. These methods often provide access to novel substitution patterns that are difficult to achieve through classical routes.

  • Palladium-Catalyzed Cross-Coupling: Dubost and colleagues demonstrated a palladium-catalyzed cross-coupling reaction between 2-bromobenzaldehyde and benzophenone hydrazone.[3] The resulting intermediate cyclizes in the presence of an acid catalyst (p-TsOH) to form the 1H-indazole.

  • Copper-Catalyzed Multicomponent Reactions: Kumar and coworkers developed a one-pot, three-component synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[5] This copper-catalyzed reaction efficiently forms two C-N bonds and one N-N bond in a single operation.

Modern_Synthesis cluster_Classical Classical Routes cluster_Modern Modern Transition-Metal Catalysis A1 o-Fluorobenzonitrile + Hydrazine P1 3-Amino-1H-Indazole A1->P1 Reflux in Butanol B1 2-Bromobenzaldehyde + Primary Amine + Sodium Azide P2 2-Aryl-2H-Indazole B1->P2 CuI Catalyst caption Comparison of Classical vs. Modern Indazole Syntheses.

Caption: Comparison of Classical vs. Modern Indazole Syntheses.

The Ascendance of Indazoles in Medicinal Chemistry

The synthetic accessibility of the indazole scaffold allowed for extensive exploration of its biological properties. This led to the discovery of a wide range of pharmacological activities and the development of several blockbuster drugs.

Early Discoveries: Anti-inflammatory and Analgesic Agents

Some of the earliest therapeutic applications of indazoles were as non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • Benzydamine: A 1H-indazole derivative used for its anti-inflammatory and anesthetic properties.[6][9]

  • Bendazac: Another 1H-indazole-containing NSAID.[5][6]

These early successes demonstrated that the indazole core could serve as a robust template for designing biologically active molecules, paving the way for its investigation against other diseases.[2][10][11][12]

A Privileged Scaffold in Oncology

The most significant impact of indazole chemistry has been in the field of oncology. The scaffold is a key component of numerous protein kinase inhibitors, which are a major class of targeted cancer therapies.[13]

Drug NameTarget(s)FDA-Approved Indication(s)
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma[6][9]
Axitinib VEGFRRenal Cell Carcinoma[3][14]
Entrectinib TRK, ROS1, ALKROS1-positive Non-Small Cell Lung Cancer, NTRK fusion-positive Solid Tumors[6][14]
Niraparib PARPOvarian, Fallopian Tube, and Peritoneal Cancer[6]
Diverse Therapeutic Applications

Beyond oncology, the indazole motif is found in drugs for a variety of conditions, underscoring its versatility.

  • Granisetron: A selective 5-HT3 receptor antagonist, widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy.[3][14][15]

  • Antifungal and Antibacterial Agents: Researchers have developed novel indazole derivatives with potent activity against various microbial strains.[2][11]

Drug_Discovery_Workflow Scaffold Indazole Scaffold (Privileged Structure) Library Compound Library Synthesis Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization (SAR) Hit->LeadOpt Preclinical Preclinical Testing LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug FDA-Approved Drug (e.g., Pazopanib) Clinical->Drug caption Indazole in the Drug Discovery Pipeline.

Caption: Indazole in the Drug Discovery Pipeline.

Conclusion and Future Perspectives

From its initial synthesis as a simple derivative in the 19th century, the indazole ring system has undergone a remarkable transformation. The historical development of its synthesis, from harsh classical methods to elegant transition-metal-catalyzed reactions, mirrors the broader evolution of organic chemistry. This synthetic maturation has enabled medicinal chemists to systematically explore the chemical space around the scaffold, leading to the discovery of potent and selective drugs for cancer, emesis, and inflammation.

The future of indazole chemistry remains bright. Ongoing research focuses on developing greener and more efficient synthetic routes, including flow chemistry and metal-free methodologies.[2][3] Furthermore, the unique properties of the indazole scaffold ensure its continued use in the design of novel therapeutics targeting a wide array of diseases, solidifying its legacy as one of the most important heterocyclic systems in the history of drug discovery.

References

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  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 31-48. Available at: [Link]

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  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, M., et al. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 29. Available at: [Link]

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Methodological & Application

The Strategic Utility of Methyl 5-bromo-1H-indazole-7-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal framework for the design of potent and selective therapeutic agents. Within this important class of heterocycles, Methyl 5-bromo-1H-indazole-7-carboxylate (CAS No. 898747-24-5) has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom at the 5-position and a methyl carboxylate at the 7-position provides orthogonal handles for sequential, regioselective functionalization, enabling the efficient construction of complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its role in the development of kinase inhibitors and other pharmacologically relevant molecules. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Applications: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its capacity to serve as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The electron-rich indazole ring, coupled with the reactive carbon-bromine bond, makes it an excellent substrate for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental to modern drug discovery, allowing for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the indazole core.[3][4][5][6] This functionalization is critical for modulating the pharmacological properties of the final molecule, such as potency, selectivity, and pharmacokinetic profile.

Causality of Experimental Choices: The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or dppf, are crucial for stabilizing the palladium center, promoting oxidative addition to the aryl bromide, and facilitating reductive elimination to afford the desired product.

  • Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, dimethoxyethane, or toluene) and water is often used to dissolve both the organic and inorganic reaction components.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) Catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Reactants->Catalyst Solvent Add Solvent System: (e.g., Dioxane/H₂O) Catalyst->Solvent Degas Degas Mixture (e.g., N₂ bubbling) Solvent->Degas Heat Heat to Reaction Temp. (e.g., 80-100 °C) Degas->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and a condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)Dioxane/H₂O90~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME/H₂O80~90-98
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)Toluene/EtOH/H₂O100~75-85

Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the coupling partners.

Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a powerful and general method for the synthesis of arylamines.[7][8][9][10] In the context of this compound, this reaction enables the introduction of a wide range of primary and secondary amines at the 5-position, a critical step in the synthesis of numerous kinase inhibitors.

Causality of Experimental Choices: The efficiency of the Buchwald-Hartwig amination is highly sensitive to the reaction parameters.

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos) is typically required. The choice of ligand is crucial and often depends on the steric and electronic properties of the amine.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are generally used to prevent catalyst deactivation.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + R-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R'-NH₂ Amido Palladium Amido Complex AmineCoord->Amido + Base - H-Base⁺ Amido->Pd0 Reductive Elimination Product R-NH-R' Amido->Product ArBr R-Br Amine R'-NH₂ Base Base HBase H-Base⁺ Br_ion Br⁻

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.2 eq.) and anhydrous, degassed toluene or 1,4-dioxane.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas three times.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene100~80-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane110~85-95
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.8)THF65~75-85

Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the coupling partners.

Case Study: Synthesis of a PERK Kinase Inhibitor Intermediate

A prominent example of the utility of this compound is in the synthesis of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[11][12] PERK is a key mediator of the unfolded protein response (UPR), a cellular stress response implicated in various diseases, including cancer and neurodegenerative disorders.

While the full synthetic route to GSK2606414 is complex, a crucial step involves the functionalization of an indazole core that can be derived from intermediates like this compound. The 5-aminoindazole moiety, accessible via a Buchwald-Hartwig amination, serves as a key anchor point for subsequent elaborations to construct the final complex molecule. This highlights the strategic importance of this building block in accessing novel and potent therapeutic agents.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategically positioned functional groups allow for selective and efficient elaboration of the indazole core, primarily through robust and reliable palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important intermediate in the design and synthesis of novel molecules with significant therapeutic potential. The continued exploration of the reactivity of this and related indazole derivatives will undoubtedly lead to the discovery of new and improved synthetic methodologies and the development of next-generation therapeutics.

References

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  • Wikipedia. (2023).
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  • Shaikh, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry.
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  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
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  • ResearchGate. (2025). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5 -yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).
  • Axten, J. M., et al. (2013). Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development.
  • ResearchGate. (n.d.). Scheme 20.
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  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • ChemRxiv. (n.d.).
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  • Rojas-Rivera, D., et al. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157.
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Application Notes & Protocols: Methyl 5-bromo-1H-indazole-7-carboxylate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to participate in key binding interactions with a variety of biological targets, leading to its incorporation into numerous approved drugs and clinical candidates.[3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and kinase-inhibiting properties.[2][3]

Methyl 5-bromo-1H-indazole-7-carboxylate emerges as a particularly valuable and versatile building block for drug discovery programs. Its trifunctional nature provides medicinal chemists with three distinct and orthogonal handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).

  • The C5-Bromo Group: Serves as a classical and highly reliable reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl substituents, which is fundamental for modulating potency, selectivity, and pharmacokinetic properties.[4][5]

  • The C7-Methyl Carboxylate: This ester group is a stable precursor to a carboxylic acid, which can be readily unmasked via hydrolysis. The resulting acid is a key anchor for forming amide bonds—a ubiquitous linkage in pharmaceutical agents—or for engaging in other derivatizations.[6][7] This position is critical in the design of specific inhibitors, such as PARP inhibitors, where the carboxamide group forms essential hydrogen bonds with the target enzyme.[8][9]

  • The N1-Indazole Proton (1H): The acidic N-H group provides a site for N-alkylation or N-arylation. However, the presence of two nitrogen atoms (N1 and N2) can lead to challenges in regioselectivity.[1] Consequently, this position is often addressed through carefully selected reaction conditions or the use of protecting groups to direct subsequent synthetic transformations.[10][11]

This guide provides an in-depth analysis of the core applications of this compound, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the building block's properties is essential for safe handling and successful experimental design.

PropertyValueReference(s)
Chemical Name This compound[12][13]
CAS Number 898747-24-5[12]
Molecular Formula C₉H₇BrN₂O₂[13]
Molecular Weight 255.07 g/mol [14]
Appearance Off-white to light yellow solidTypical vendor data
Solubility Soluble in DMSO, DMF, MethanolGeneral laboratory experience

Safety & Handling: Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.[15][16][17] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

Core Synthetic Transformations and Protocols

This section details the primary synthetic applications of this compound, providing step-by-step protocols for key transformations.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the construction of biaryl and heteroaryl-aryl structures with high efficiency and functional group tolerance.[4][18] For the target building block, this reaction at the C5-position is critical for SAR exploration.

Causality Behind Experimental Choices: The reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, to couple the aryl bromide with an organoboron species. A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[19] The choice of ligand, base, and solvent can dramatically affect reaction efficiency, especially with heteroaromatic substrates. Microwave irradiation is often employed to accelerate the reaction, reducing times from hours to minutes.[5][20]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate pd0->ox_add Oxidative Addition trans Transmetalation Intermediate ox_add->trans Transmetalation reduct Reductive Elimination Intermediate trans->reduct Isomerization reduct->pd0 Reductive Elimination product Ar-R' (Coupled Product) reduct->product arx Ar-Br (Indazole) arx->ox_add boronic R'-B(OR)₂ boronic->trans base Base (e.g., Cs₂CO₃) base->trans

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.3 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 - 0.10 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/Ethanol/Water (e.g., in a 3:1.5:0.5 ratio), to achieve a substrate concentration of approximately 0.1-0.2 M.[4][20]

  • Reaction Execution: Seal the vial tightly with a septum cap. Place it in the microwave reactor and heat to 120-140 °C for 20-60 minutes.[5][20]

  • Monitoring & Work-up: After cooling to room temperature, check for reaction completion using TLC or LC-MS. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-arylated indazole product.[18]

C-N Bond Formation: Buchwald-Hartwig Amination at the C5-Position

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is often challenging using classical methods.[21][22] This reaction is indispensable for synthesizing aryl amines, which are key components of many kinase inhibitors and other therapeutic agents.

Causality Behind Experimental Choices: This palladium-catalyzed reaction requires a specific combination of a palladium source, a bulky, electron-rich phosphine ligand, and a strong base.[23] The ligand (e.g., Xantphos, RuPhos) is crucial; it stabilizes the palladium catalyst and facilitates the key reductive elimination step that forms the C-N bond.[21][24] A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, or LiHMDS) is needed to deprotonate the amine coupling partner.[24][25] The reaction must be performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) as the catalytic species are sensitive to oxygen and moisture.

Buchwald_Workflow cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Work-up & Purification prep1 Add Indazole-Br, Amine, Base, Pd Catalyst, and Ligand to Schlenk tube prep2 Evacuate and backfill with Argon (3x) prep1->prep2 react1 Add anhydrous, degassed solvent (e.g., Toluene) prep2->react1 Reagents Ready react2 Heat reaction mixture (e.g., 100-110 °C) react1->react2 analysis1 Monitor by TLC/LC-MS react2->analysis1 After Stirring (2-18h) analysis2 Aqueous Work-up (EtOAc/Water) analysis1->analysis2 analysis3 Column Chromatography analysis2->analysis3

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig C-N Coupling

  • Inert Atmosphere Setup: To a dry Schlenk tube or vial equipped with a stir bar, add this compound (1.0 equiv.), the primary or secondary amine (1.2-1.5 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and a phosphine ligand (e.g., Xantphos, 10 mol%).[25]

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-18 hours.

  • Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS.[25] After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Functional Group Interconversion: From C7-Ester to C7-Carboxamide

The conversion of the C7-ester to an amide is a pivotal two-step process for creating molecules that mimic the nicotinamide moiety of NAD+, a key structural feature for PARP inhibitors.[9]

Causality Behind Experimental Choices: The first step is a simple base-mediated hydrolysis (saponification) to yield the carboxylate salt, which is then protonated with acid to give the free carboxylic acid.[7] The second step, amide coupling, requires an activating agent (e.g., EDC, HATU) to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the desired amine. Additives like HOBt are often used to suppress side reactions and improve yields.[6]

Amide_Formation_Workflow start Indazole-CO₂Me (Starting Material) step1 Step 1: Hydrolysis start->step1 intermediate Indazole-CO₂H (Carboxylic Acid) step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product Indazole-CONHR' (Final Amide Product) step2->product reagents1 1. NaOH or LiOH 2. HCl (aq) reagents1->step1 reagents2 Amine (R'-NH₂) Coupling Agent (EDC/HOBt) Base (NMM or DIPEA) reagents2->step2

Figure 3: Workflow for the Conversion of the C7-Ester to a C7-Amide.

Protocol: Two-Step Ester to Amide Conversion

Part A: Saponification to Carboxylic Acid

  • Reaction Setup: Dissolve the this compound derivative (1.0 equiv.) in a mixture of methanol (or THF) and water.

  • Base Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-4 equiv.).

  • Execution: Stir the mixture at room temperature until TLC or LC-MS analysis confirms the complete consumption of the starting ester.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain 5-bromo-1H-indazole-7-carboxylic acid.[7]

Part B: Amide Coupling

  • Reaction Setup: Dissolve the carboxylic acid from Part A (1.0 equiv.), the desired amine (1.1 equiv.), and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

  • Base and Coupling Agent: Add a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.0 equiv.), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equiv.).[6]

  • Execution: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction with ethyl acetate and perform aqueous washes with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography or recrystallization to yield the final amide product.

Case Study: Application in the Synthesis of PARP Inhibitors

The indazole-7-carboxamide scaffold is a validated pharmacophore for inhibiting Poly(ADP-ribose)polymerase (PARP), an enzyme critical for DNA single-strand break repair.[8][9] Inhibiting PARP is a clinically proven strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.[9] The drug Niraparib (MK-4827) is a potent PARP-1/2 inhibitor featuring a 2-phenyl-2H-indazole-7-carboxamide core.[8]

The synthesis of such molecules elegantly combines the reactions described above. A plausible synthetic strategy would involve an N-arylation or Buchwald-Hartwig amination to install the phenyl ring at the N2 position, followed by amide coupling at the C7 position. The C5-bromo position on the starting material would be substituted with hydrogen in this specific case, but its presence in the building block allows for further diversification.

Retrosynthesis target PARP Inhibitor Core (Indazole-7-Carboxamide) disconnect1 Amide Bond Formation target->disconnect1 intermediate1 Indazole-7-Carboxylic Acid disconnect1->intermediate1 amine Amine disconnect1->amine disconnect2 N-Arylation (e.g., Buchwald) aryl_halide Aryl Halide disconnect2->aryl_halide intermediate2 Methyl 1H-Indazole-7-Carboxylate intermediate1->intermediate2 Hydrolysis intermediate2->disconnect2

Figure 4: Simplified Retrosynthetic Analysis for an Indazole-7-Carboxamide PARP Inhibitor.

This strategic approach, starting from a functionalized indazole core like this compound, allows for the late-stage introduction of key diversity elements, accelerating the discovery of potent and selective drug candidates.

Conclusion

This compound is a high-value, multifunctional building block that provides a robust platform for the synthesis of complex molecular architectures. Its three distinct points for chemical modification—the C5-bromo group for cross-coupling, the C7-ester for amide formation, and the indazole nitrogen for substitution—offer chemists a powerful toolkit for lead optimization. The protocols and strategic insights provided herein demonstrate its central role in constructing privileged medicinal scaffolds, particularly for the development of targeted therapies like kinase and PARP inhibitors.

References

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. Available from: [Link]

  • El Filali, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(9). Available from: [Link]

  • Bucher, C., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Available from: [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]

  • Fochi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 647-661. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • PubChemLite. This compound (C9H7BrN2O2). Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]

  • Kinzel, T., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC - NIH. Available from: [Link]

  • PubChem. 5-Bromo-7-methyl-1H-indazole. Available from: [Link]

  • American Elements. Methyl 7-bromo-1H-indazole-5-carboxylate. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chen, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: [Link]

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

  • Oakwood Chemical. 5-Bromo-1H-indazole-7-carboxylic acid. Available from: [Link]

  • Scilit. Synthesis of indazole motifs and their medicinal importance: An overview. Available from: [Link]

  • ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Available from: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85. Available from: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. Available from: [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available from: [Link]

  • Royal Society of Chemistry. Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters. Available from: [Link]

  • PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

  • ResearchGate. (2025). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Available from: [Link]

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The Strategic Utility of Methyl 5-bromo-1H-indazole-7-carboxylate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Significance of Methyl 5-bromo-1H-indazole-7-carboxylate

The indazole core is a privileged bicyclic heteroaromatic scaffold that has become a cornerstone in the design of kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to mimic the purine core of ATP, enabling it to effectively bind to the hinge region of various protein kinases. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole moiety, highlighting its clinical significance in oncology.[3]

This compound is a particularly valuable starting material for the synthesis of a diverse array of kinase inhibitors. Its strategic functionalization provides three key points for molecular elaboration:

  • The N1-position: The indole nitrogen can be readily alkylated or arylated to introduce substituents that can occupy the solvent-exposed region of the kinase active site, enhancing potency and selectivity.

  • The C5-position: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[4] These groups can form crucial interactions with the kinase hinge region or other nearby residues.

  • The C7-carboxylate: The methyl ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amide linkage is a common feature in many kinase inhibitors, providing a vector for introducing additional binding elements.

This guide will provide detailed protocols and the underlying scientific rationale for the key synthetic transformations involving this compound, empowering researchers to leverage this versatile building block in their drug discovery programs targeting kinases such as Bruton's Tyrosine Kinase (Btk), AKT1, and Cyclin-Dependent Kinase 2 (CDK2).[3][5][6]

Core Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from this compound typically follows a modular approach, involving the sequential modification of the three key positions. The following sections detail the experimental protocols for these transformations.

N1-Alkylation: Introducing Diversity at the Solvent-Exposed Region

Alkylation of the indazole nitrogen is often the first step in the synthetic sequence. The choice of the alkylating agent is critical for modulating the physicochemical properties and target engagement of the final compound.

Rationale:

The N1-substituent often extends into the solvent-exposed region of the ATP-binding pocket. By varying this substituent, one can optimize properties such as solubility, cell permeability, and metabolic stability. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the relatively acidic indazole N-H, forming the corresponding sodium salt which is a potent nucleophile for the subsequent reaction with an alkyl halide.[3][6][7]

Experimental Protocol: N1-Alkylation with an Alkyl Halide

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Stir the resulting mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

  • Alkylation: Add the desired alkyl halide (e.g., 4-(bromomethyl)-1,1'-biphenyl, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the Synthetic Workflow

Kinase Inhibitor Synthesis Workflow start This compound n_alkylation N1-Alkylation start->n_alkylation 1. NaH, Alkyl Halide suzuki Suzuki-Miyaura Coupling n_alkylation->suzuki 2. Arylboronic Acid, Pd Catalyst hydrolysis Ester Hydrolysis suzuki->hydrolysis 3. LiOH or NaOH amide Amide Coupling hydrolysis->amide 4. Amine, HATU final_product Kinase Inhibitor amide->final_product

Caption: General synthetic workflow for kinase inhibitors.

C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[4] In this context, it is employed to introduce aryl or heteroaryl moieties at the C5 position of the indazole ring.

Rationale:

The substituent at the C5 position often plays a crucial role in anchoring the inhibitor to the hinge region of the kinase through hydrogen bonding interactions. The choice of the boronic acid or ester coupling partner is therefore a key determinant of the inhibitor's potency and selectivity. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are highly effective in catalyzing this transformation. A base, such as cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation: In a reaction vessel suitable for inert atmosphere chemistry, combine the N1-alkylated this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5 eq), and a base such as cesium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Catalyst Addition: Purge the mixture with an inert gas (argon or nitrogen) for 5-10 minutes. Then, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Ester Hydrolysis to the Carboxylic Acid

To enable amide bond formation, the methyl ester at the C7 position must first be hydrolyzed to the corresponding carboxylic acid.

Rationale:

Saponification, the base-mediated hydrolysis of an ester, is a standard and efficient method for this transformation. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used bases. The reaction is typically carried out in a mixture of polar protic solvents like methanol or ethanol and water to ensure the solubility of both the ester and the hydroxide salt.

Experimental Protocol: Ester Hydrolysis

  • Preparation: Dissolve the C5-arylated indazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-5.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid solution (e.g., 1N HCl) to a pH of approximately 3-4. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If a precipitate does not form, extract the product into an organic solvent like ethyl acetate.

Amide Coupling: Final Elaboration of the Kinase Inhibitor

The final step in many synthetic routes is the formation of an amide bond between the C7-carboxylic acid and a desired amine.

Rationale:

Amide bond formation is a cornerstone of medicinal chemistry. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the hexafluorophosphate salt formed during the reaction.

Experimental Protocol: Amide Coupling with HATU

  • Preparation: To a solution of the indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water, which may cause the product to precipitate. If so, collect the solid by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final compound can be purified by column chromatography or preparative HPLC.

Data Presentation and Biological Activity

The following table summarizes the key synthetic intermediates and provides representative examples of kinase inhibitors that can be synthesized using these protocols.

Compound Structure Synthetic Steps Target Kinase(s) Reported Activity (IC50)
Starting Material This compound---
Intermediate 1 N1-Alkylated IndazoleN1-Alkylation--
Intermediate 2 C5-Arylated IndazoleSuzuki-Miyaura Coupling--
Intermediate 3 Indazole-7-carboxylic acidEster Hydrolysis--
Final Product Kinase InhibitorAmide CouplingBtk, AKT1, CDK2, etc.Varies with final structure

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this guide provide a robust framework for the strategic elaboration of this scaffold at its three key positions. By systematically exploring the chemical space around the indazole core through N1-alkylation, C5-arylation, and C7-amidation, researchers can rapidly generate libraries of novel compounds for screening against a wide range of kinase targets. The continued development of novel cross-coupling methodologies and amide bond forming reagents will further enhance the utility of this important synthetic intermediate in the ongoing quest for new and improved cancer therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

  • Indazole and azaindazole Btk inhibitors. (URL: )
  • Covalent modifiers of akt1 and uses thereof. (URL: )
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (URL: [Link])

  • Reversible lysine covalent modifiers of cdk2 and uses thereof. (URL: )
  • Aryl, heteroary, and heterocyclic pharmaceutical compounds for tre
  • Heterocyclic deriv

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Application Note & Protocol: Regioselective N-2 Alkylation of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3][4] The functionalization of the indazole core via N-alkylation is a cornerstone of drug discovery programs, yet it presents a significant synthetic challenge: controlling the regioselectivity of the reaction. The ambidentate nucleophilic nature of the indazole ring often leads to mixtures of N-1 and N-2 alkylated isomers, complicating synthesis and purification.[1][2][4] This application note provides a detailed experimental guide for the highly regioselective N-2 alkylation of a key synthetic intermediate, Methyl 5-bromo-1H-indazole-7-carboxylate. We delve into the mechanistic rationale for the observed selectivity and present a robust, field-proven protocol suitable for researchers in synthetic chemistry and drug development.

Scientific Foundation: The Challenge of Indazole Alkylation

The N-alkylation of an indazole proceeds via the deprotonation of the N-H proton, forming an indazolide anion. This anion is a hybrid of two resonance structures, with negative charge density on both the N-1 and N-2 atoms. Consequently, an incoming electrophile (the alkylating agent) can react at either nitrogen, potentially leading to two distinct regioisomers.

The final product distribution is governed by a delicate balance of several factors:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5] Reactions that allow for equilibration may favor the formation of the more stable N-1 alkylated product.[1][6][7] Conversely, conditions that favor kinetic control can lead to the N-2 product.

  • Steric Effects: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the approach of the alkylating agent to the adjacent N-1 nitrogen. This steric blockade directs the electrophile to the more accessible N-2 position.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N-1/N-2 ratio.[6][7] For instance, strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are commonly used to ensure complete deprotonation.[2][3][6]

For the specific substrate, This compound , the methyl carboxylate group at the C-7 position is the dominant controlling element. Its steric bulk effectively shields the N-1 position, providing a powerful bias for alkylation at N-2. This inherent structural feature can be exploited to achieve excellent regioselectivity.[1][2][3][6][7][8]

G cluster_0 Influencing Factors cluster_1 Reaction Pathway Conditions Reaction Conditions (Base, Solvent, Temp) Anion Indazolide Anion Conditions->Anion Sterics Steric Hindrance (e.g., C-7 Substituent) N2_Product N-2 Alkylated Product (Kinetically Favored, Sterically Accessible) Sterics->N2_Product Directs to N-2 Electronics Electronic Effects (Substituent) Electronics->Anion Indazole Methyl 5-bromo-1H- indazole-7-carboxylate Indazole->Anion Base (e.g., NaH) N1_Product N-1 Alkylated Product (Thermodynamically Favored, Sterically Hindered) Anion->N1_Product R-X Anion->N2_Product R-X

Caption: Factors governing the regioselectivity of indazole N-alkylation.

Experimental Protocol: Highly Selective N-2 Alkylation

This protocol is optimized for achieving high N-2 regioselectivity (>96%) for this compound by leveraging the steric directing effect of the C-7 substituent.[2][3][6][8]

Materials and Equipment
  • Reagents:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Alkylating agent (e.g., alkyl halide or tosylate, 1.1-1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice bath

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for extraction and filtration

    • Flash chromatography system

Step-by-Step Procedure

G start Start: Assemble Flame-Dried Glassware under N2 dissolve 1. Dissolve Indazole in Anhydrous THF start->dissolve cool_deprotonate 2. Cool to 0°C 3. Add NaH (portion-wise) dissolve->cool_deprotonate stir_deprotonate 4. Stir at 0°C (30 min) then RT (30 min) cool_deprotonate->stir_deprotonate add_alkyl 5. Add Alkylating Agent (dropwise at RT) stir_deprotonate->add_alkyl react 6. Stir at RT or 50°C (Monitor by TLC/LC-MS) add_alkyl->react quench 7. Quench with sat. NH4Cl (aq) (at 0°C) react->quench extract 8. Extract with EtOAc (3x) quench->extract wash_dry 9. Wash with Brine 10. Dry over Na2SO4 extract->wash_dry concentrate 11. Concentrate in vacuo wash_dry->concentrate purify 12. Purify via Flash Column Chromatography concentrate->purify end End Product: Pure N-2 Alkylated Indazole purify->end

Caption: Experimental workflow for the N-2 alkylation of the indazole.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1–0.2 M.[1]

  • Deprotonation (Part 1): Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (60% dispersion, 1.2 equiv) in small portions. Causality Note: Adding NaH at 0°C controls the initial exothermic reaction and hydrogen gas evolution. Anhydrous THF is critical as NaH reacts violently with water.

  • Deprotonation (Part 2): Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath, warm to room temperature, and stir for an additional 30 minutes.[1] The formation of the sodium indazolide salt often results in a suspension.

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.[1][6] Monitor the reaction progress by TLC or LC-MS. Trustworthiness Note: Consistent monitoring is key to ensuring complete conversion and preventing side reactions. The N-1 and N-2 products often have different Rf values, allowing for real-time assessment of regioselectivity.

  • Workup (Quench): Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup (Extraction): Pour the mixture into a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Workup (Wash & Dry): Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-2 alkylated product.[1]

Alternative Protocol: Mitsunobu Reaction

For cases where the alkylating partner is an alcohol, the Mitsunobu reaction offers an excellent alternative that also strongly favors the N-2 regioisomer.[1][9]

  • Preparation: In a round-bottom flask under nitrogen, dissolve the indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. Causality Note: The DEAD/DIAD reagent activates the PPh₃, which then forms a phosphonium salt with the alcohol. The indazolide anion then acts as the nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude residue directly by flash column chromatography to separate the N-2 product from triphenylphosphine oxide and other byproducts.[1]

Data & Characterization

Expected Outcomes

The reaction conditions described in Protocol 2.2 are expected to yield the N-2 isomer with high selectivity.

Substituent at C-7Base/SolventExpected N-2 SelectivityTypical Yield (%)Reference(s)
-CO₂MeNaH / THF>96%88-94%[1][2][3]
-NO₂NaH / THF96%88%[1]
Validating the Regiochemistry

Unambiguous characterization is essential to confirm the formation of the desired N-2 isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the proton at the C-3 position is a key indicator. It is typically found at a lower frequency (more shielded) in N-2 isomers compared to their N-1 counterparts.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment provides definitive proof of connectivity. For an N-2 alkylated product, a correlation will be observed between the protons on the carbon attached to N-2 (the N-C H₂-R protons) and the C-3 carbon of the indazole ring. Conversely, an N-1 isomer would show a correlation from its N-C H₂-R protons to the C-7a carbon.[6][8]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central (PMC). [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Sneed, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Sneed, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. [Link]

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central (PMC). [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Link]

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Application of Methyl 5-bromo-1H-indazole-7-carboxylate in Cancer Research: A Guide for Synthetic and Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The indazole ring system is a bicyclic heteroaromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of numerous therapeutic agents.[1][2] In the field of oncology, indazole derivatives have been particularly successful as inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer.[3] Several FDA-approved drugs, including Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its clinical significance.[3][4]

Methyl 5-bromo-1H-indazole-7-carboxylate is a strategically functionalized indazole derivative that serves as a versatile building block for the synthesis of novel anti-cancer agents. Its key features include:

  • The Indazole Core: Provides the fundamental structure for binding to the ATP-binding pocket of various kinases.

  • The Bromine Atom at Position 5: Acts as a crucial handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of diverse aryl or heteroaryl substituents to explore structure-activity relationships (SAR).

  • The Methyl Carboxylate at Position 7: Offers a site for further modification, such as conversion to amides, which can form additional interactions with the target protein and enhance potency and selectivity.

This guide provides a detailed overview of the application of this compound as a starting material for the synthesis of potent kinase inhibitors, along with representative protocols and an exploration of their mechanism of action.

Synthetic Application: A Representative Protocol for the Synthesis of a Dual VEGFR-2/EGFR Inhibitor

The following protocol outlines a representative synthesis of a dual Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) inhibitor starting from this compound. This multi-step synthesis employs a Suzuki-Miyaura coupling to introduce a key aromatic substituent, followed by amide formation to complete the target molecule.

Overall Synthetic Scheme

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Step 1 C Methyl 5-aryl-1H-indazole-7-carboxylate B->C D Saponification (LiOH or NaOH) C->D Step 2 E 5-Aryl-1H-indazole-7-carboxylic acid D->E F Amide Coupling (Amine, Coupling Agent) E->F Step 3 G Final Product: Indazole-based Dual VEGFR-2/EGFR Inhibitor F->G

Caption: Synthetic workflow for an indazole-based kinase inhibitor.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

This step introduces a key structural motif by coupling the bromo-indazole with an appropriate arylboronic acid. The choice of the boronic acid is critical for the final biological activity of the compound.

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq.)[5]

    • Potassium carbonate (K₂CO₃) (3.0 eq.)[5]

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 5-aryl-1H-indazole-7-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the subsequent amide coupling.

  • Materials:

    • Methyl 5-aryl-1H-indazole-7-carboxylate (from Step 1) (1.0 eq.)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq.)

    • Tetrahydrofuran (THF) and Water (3:1 mixture)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the indazole ester in the THF/water mixture.

    • Add LiOH or NaOH and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-Aryl-1H-indazole-7-carboxylic acid.

Step 3: Amide Coupling

The final step involves forming an amide bond between the indazole carboxylic acid and a selected amine, which is often crucial for targeting specific residues in the kinase active site.

  • Materials:

    • 5-Aryl-1H-indazole-7-carboxylic acid (from Step 2) (1.0 eq.)

    • Desired amine (e.g., 4-chloroaniline) (1.1 eq.)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq.)[5]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)[5]

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the indazole carboxylic acid in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into ice-cold water. A solid should precipitate.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization or column chromatography to yield the final inhibitor.

Mechanism of Action: Dual Inhibition of VEGFR-2 and EGFR Signaling

Many cancers rely on the activation of receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR to promote tumor growth, proliferation, survival, and angiogenesis.[7] The indazole-based compounds synthesized from this compound can be designed to act as Type II kinase inhibitors, binding to the ATP-binding site of these kinases and stabilizing an inactive conformation.

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] By blocking the ATP-binding site of VEGFR-2, the synthesized inhibitor prevents the phosphorylation and activation of downstream signaling pathways, such as the PLCγ-PKC-MAPK cascade, ultimately leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation.[9][10]

  • EGFR Inhibition: EGFR signaling is crucial for cell proliferation and survival in many cancer types.[11] The inhibitor competes with ATP for binding to the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] This leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 Inhibition Inhibitor->EGFR Inhibition Angiogenesis Angiogenesis PLCg->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival

Sources

Application Notes and Protocols for the Use of Methyl 5-bromo-1H-indazole-7-carboxylate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurology.

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant potential in the treatment of a wide array of diseases, including neurological disorders.[1][2] This guide provides a comprehensive framework for the investigation of Methyl 5-bromo-1H-indazole-7-carboxylate , a specific indazole derivative, as a potential therapeutic agent in neurological drug discovery. We will delve into the scientific rationale for exploring this compound, drawing from the established neuropharmacological relevance of the indazole core. This document will then transition into detailed, field-proven protocols for a tiered screening and validation process. The methodologies are designed to be self-validating, providing a logical and efficient pathway from initial target engagement to cellular and even preliminary in vivo characterization. Our objective is to equip researchers with the necessary tools and insights to rigorously evaluate the therapeutic potential of this compound in the context of neurodegenerative diseases and other neurological conditions.

Introduction: The Scientific Rationale for Investigating this compound

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a recurring motif in a multitude of biologically active compounds.[3] In the realm of neurological drug discovery, indazole derivatives have garnered significant attention for their ability to modulate key pathological processes.[4]

Key Therapeutic Hypotheses for this compound:

  • Kinase Inhibition: A significant body of research has highlighted the role of indazole derivatives as potent kinase inhibitors.[5] In the context of neurodegeneration, kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2) are implicated in the pathophysiology of Alzheimer's and Parkinson's disease, respectively.[1][4] The structural features of this compound make it a compelling candidate for screening against these and other neurologically relevant kinases.

  • Modulation of Neuroinflammation: Neuroinflammation is a critical component in the progression of many neurological disorders.[6] Indazole-containing compounds have been shown to possess anti-inflammatory properties.[2] It is therefore plausible that this compound could exert neuroprotective effects by modulating inflammatory pathways in the central nervous system.

  • Anti-aggregation Properties: The aggregation of proteins such as amyloid-beta and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, is a hallmark of these conditions. The planar, aromatic nature of the indazole ring system suggests a potential for interaction with the beta-sheet structures of these protein aggregates, possibly interfering with their formation or promoting their clearance.

This guide will provide the experimental framework to test these hypotheses in a systematic and rigorous manner.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueReference
CAS Number 898747-24-5[7]
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Off-white to yellow solid
Storage Sealed in dry, Room Temperature

Experimental Workflows and Protocols

The following sections provide a tiered approach to the experimental validation of this compound, from initial biochemical assays to more complex cell-based and in vivo models.

Tier 1: In Vitro Target-Based and Aggregation Assays

The initial phase of investigation focuses on direct molecular interactions. This is a critical step to identify a potential mechanism of action and to establish a baseline for the compound's potency.

Rationale: To determine if this compound directly inhibits the activity of key kinases implicated in neurological diseases.

a) Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay Protocol

This protocol is adapted for a luminescent-based assay that measures the amount of ATP remaining after the kinase reaction.[8]

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide

    • ATP

    • ADP-Glo™ Kinase Assay kit

    • This compound (dissolved in DMSO)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

    • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

    • Add 2 µL of GSK-3β enzyme solution.

    • Add 2 µL of a mixture containing the GSK-3β substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of GSK-3β activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

b) Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition Assay Protocol

This protocol utilizes a similar luminescent-based approach to measure LRRK2 kinase activity.[9]

  • Materials:

    • Recombinant human LRRK2 enzyme

    • LRRKtide (or other suitable LRRK2 substrate)

    • ATP

    • ADP-Glo™ Kinase Assay kit

    • This compound (dissolved in DMSO)

    • 384-well white plates

  • Procedure:

    • Follow the same serial dilution and plate setup as for the GSK-3β assay.

    • Add 2 µL of LRRK2 enzyme solution.

    • Add 2 µL of a mixture containing the LRRK2 substrate and ATP.

    • Incubate the plate at room temperature for 120 minutes.[9]

    • Proceed with the addition of ADP-Glo™ Reagent and Kinase Detection Reagent as described for the GSK-3β assay.

    • Measure luminescence.

  • Data Analysis: Calculate percent inhibition and IC₅₀ values as described for the GSK-3β assay.

DOT Script for Kinase Inhibition Workflow:

G cluster_0 Kinase Inhibition Assay Workflow start Start: Prepare Compound Dilutions plate_setup Plate Setup (384-well) start->plate_setup add_enzyme Add Kinase (GSK-3β or LRRK2) plate_setup->add_enzyme add_substrate_atp Add Substrate/ATP Mix add_enzyme->add_substrate_atp incubation Incubation add_substrate_atp->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo incubation2 Incubation add_adpglo->incubation2 add_kinase_detection Add Kinase Detection Reagent incubation2->add_kinase_detection incubation3 Incubation add_kinase_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: Calculate IC₅₀ read_luminescence->data_analysis

Caption: Workflow for in vitro kinase inhibition assays.

Rationale: To assess the ability of this compound to inhibit the aggregation of amyloidogenic proteins. This protocol is described for alpha-synuclein, but can be adapted for amyloid-beta or tau.[7]

  • Materials:

    • Recombinant human alpha-synuclein monomer

    • Thioflavin T (ThT)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black, clear-bottom plates

    • Plate reader with fluorescence capabilities

  • Procedure:

    • Prepare a 1 mM stock solution of ThT in dH₂O and filter through a 0.2 µm syringe filter.

    • Prepare a working solution of 25 µM ThT in PBS.

    • In a 96-well plate, add alpha-synuclein monomer to the ThT working solution to a final concentration of approximately 50-100 µM.

    • Add this compound at various concentrations (e.g., in a molar ratio to the monomer from 1:1 to 10:1). Include a vehicle control (DMSO).

    • Seal the plate and incubate at 37°C with continuous shaking in a plate reader.

    • Measure fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals for up to 72 hours.[10]

  • Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Compare the lag time and the maximum fluorescence intensity in the presence of the compound to the vehicle control to determine inhibitory activity.

Tier 2: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the compound's efficacy and potential toxicity.

Rationale: To determine if this compound can protect neuronal cells from a toxic insult.[11]

  • Cell Line: SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Toxic Insult: 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or amyloid-beta oligomers for an Alzheimer's model.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere and differentiate (if necessary).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Introduce the toxic insult (e.g., 6-OHDA or amyloid-beta oligomers) to the cells.

    • Incubate for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Data Analysis: Quantify cell viability and express it as a percentage of the untreated control. A dose-dependent increase in viability in the presence of the toxic insult indicates a neuroprotective effect.

Rationale: To evaluate the anti-inflammatory properties of this compound in a microglial cell model.[12]

  • Cell Line: BV-2 murine microglial cells.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Procedure:

    • Seed BV-2 cells in a 96-well plate.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[12]

    • Collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) in the supernatant using the Griess assay.[12]

    • Optionally, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA kits.

  • Data Analysis: A dose-dependent reduction in NO and pro-inflammatory cytokine levels indicates an anti-neuroinflammatory effect.

DOT Script for Cell-Based Assay Workflow:

G cluster_1 Cell-Based Assay Workflow cluster_2 Readout cell_seeding Seed Neuronal or Microglial Cells compound_treatment Pre-treat with Compound cell_seeding->compound_treatment induce_stress Induce Stress (Toxin or LPS) compound_treatment->induce_stress incubation Incubation (24-48h) induce_stress->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay inflammation_assay Inflammation Assay (e.g., Griess, ELISA) incubation->inflammation_assay data_analysis Data Analysis: Assess Neuroprotection or Anti-inflammatory Effect viability_assay->data_analysis inflammation_assay->data_analysis

Caption: General workflow for cell-based neuroprotection and neuroinflammation assays.

Tier 3: Preliminary In Vivo Evaluation

Should the compound demonstrate promising activity in vitro and in cell-based models, preliminary in vivo studies in relevant animal models can be considered.

Rationale: To assess the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.[13][14]

  • Animal Model: Transgenic mouse models that develop amyloid plaques and/or tau pathology (e.g., APP/PS1 or 5XFAD).

  • Procedure:

    • Determine the appropriate dose and route of administration for the compound based on preliminary pharmacokinetic and toxicity studies.

    • Treat a cohort of transgenic mice with the compound and a control group with vehicle over a specified period (e.g., several weeks to months).

    • At the end of the treatment period, assess cognitive function using behavioral tests such as the Morris water maze or contextual fear conditioning.[3]

    • Following behavioral testing, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical and biochemical analyses to quantify amyloid plaque load, tau pathology, and markers of neuroinflammation.[15]

  • Data Analysis: Compare the behavioral performance and neuropathological readouts between the treated and vehicle control groups to determine if the compound has a disease-modifying effect.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the initial investigation of this compound as a potential therapeutic agent for neurological disorders. The proposed tiered workflow allows for a logical progression from identifying a molecular mechanism to validating its cellular and in vivo relevance. Positive results from these studies would warrant further preclinical development, including more extensive pharmacokinetic and toxicology studies, and evaluation in a broader range of neurological disease models. The versatility of the indazole scaffold suggests that even if the initial hypotheses are not confirmed, this compound may hold therapeutic potential in other, yet to be explored, neurological pathways.

References

  • Pal, D., Sahu, P., & Nimse, S. B. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1136–1151.
  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: A patent review (2013-2017).
  • Sperling, J. A., & Donahue, C. P. (2020). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. MethodsX, 7, 100851.
  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening Assays in Drug Discovery (pp. 123-156). Humana Press, New York, NY.
  • Pal, D., & Nimse, S. B. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1136–1151.
  • Kaniyappan, S., Chandrasekaran, A., & Dickey, C. A. (2019). In Vivo Validation of a Small Molecule Inhibitor of Tau Self-Association in htau Mice. Journal of Alzheimer's Disease, 72(4), 1149–1160.
  • Webster, S. J., Bachstetter, A. D., Nelson, P. T., Schmitt, F. A., & Van Eldik, L. J. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of visualized experiments : JoVE, (89), 51679.
  • Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Retrieved from [Link]

  • Lee, J. H., Kim, J., & Shen, J. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100654.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-1H-indazole-7-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1] Accurate and reliable quantification of this intermediate is crucial for ensuring the quality, consistency, and purity of final drug products. In pharmaceutical quality control, the validation of analytical methods is a mandatory process to demonstrate that a procedure is suitable for its intended purpose, ensuring the reliability and accuracy of test results.[2][3] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. The described protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical method.

Methodology Overview

The developed method utilizes reversed-phase HPLC, a widely adopted technique for the analysis of pharmaceutical compounds and their intermediates.[4][5][6] The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and water, with a small percentage of formic acid to ensure good peak shape and resolution. Detection is performed using a UV detector at a wavelength determined by the UV spectrum of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][7]

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Dissolve_Standard->Filter_Standard HPLC HPLC System Filter_Sample->HPLC Inject Filter_Standard->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Peak_Area Integrate Peak Area Chromatogram->Peak_Area Concentration Calculate Concentration Peak_Area->Concentration

Caption: High-level workflow for the quantification of this compound.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax XDB C18, 4.6 x 150 mm, 5 µm particle size, or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile reversed-phase column suitable for the separation of a wide range of non-polar to moderately polar compounds like the target analyte.

  • Mobile Phase: The use of acetonitrile provides good peak shape and resolution for many heterocyclic compounds. The addition of formic acid helps to protonate silanol groups on the silica support, reducing peak tailing, and ensures the analyte is in a consistent ionic state.

  • Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak shapes.

  • UV Detection: A wavelength of 254 nm is commonly used for aromatic and heterocyclic compounds as they typically exhibit strong absorbance at this wavelength. The optimal wavelength should be confirmed by analyzing the UV spectrum of the standard.

Preparation of Solutions

Diluent: Acetonitrile:Water (50:50, v/v)

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Solution (Target concentration of 50 µg/mL):

  • Accurately weigh an amount of the sample powder expected to contain approximately 5 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Proper sample preparation, including filtration, is essential to prevent column blockage and ensure the longevity of the analytical column.[8]

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose.[9][10] The following parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Protocol: Inject the diluent, a placebo (if applicable), a standard solution, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[7]

  • Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
0.9998
Accuracy

Accuracy is the closeness of the test results to the true value.[3] It is often assessed by spike recovery experiments.

  • Protocol: Spike a sample matrix (or placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.699.0
100%5050.3100.6
120%6059.198.5
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It includes repeatability and intermediate precision.

  • Protocol (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Precision TypenMean Assay (%)RSD (%)
Repeatability699.80.85
Intermediate Precision6100.11.10
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

  • Illustrative Values:

    • LOD: 0.2 µg/mL

    • LOQ: 0.6 µg/mL

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • Protocol: Introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.

  • Protocol: Inject a working standard solution (e.g., 50 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • RSD of peak areas: ≤ 2.0%

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and robust procedure for the quantification of this compound. The method is straightforward to implement and has been designed with the principles of analytical method validation at its core. By adhering to this protocol, researchers and quality control analysts can ensure the integrity of their results, which is paramount in the pharmaceutical industry for guaranteeing product quality and patient safety.[2][9]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Chromatographia. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review.
  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • NIH. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • NIH. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 5-bromo-1H-indazole-7-carboxylate, a key intermediate in pharmaceutical synthesis. The described methodology is designed for accuracy, precision, and high throughput, making it suitable for quality control, stability studies, and reaction monitoring. This guide provides a comprehensive overview of the analyte's properties, a detailed experimental protocol, and a framework for method validation in accordance with international guidelines.

Introduction: The Significance of Indazole Derivatives

Indazole and its derivatives are prominent nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1] this compound serves as a critical building block in the synthesis of various pharmacologically active molecules.[2] Accurate and precise analytical methods are therefore essential to ensure the quality and purity of this intermediate, which directly impacts the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it the method of choice for analyzing pharmaceutical compounds.[3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[3]

PropertyValueSource
Chemical Name This compound[4]
CAS Number 898747-24-5[4]
Molecular Formula C₉H₇BrN₂O₂[4]
Molecular Weight 255.07 g/mol [4]
Appearance Off-white to yellow solid[4]
Predicted pKa 10.67 ± 0.40[4]
Predicted Boiling Point 395.9 ± 22.0 °C[4]

The presence of the aromatic indazole core and the bromo-substituent suggests that the molecule will exhibit strong UV absorbance, a key characteristic for HPLC detection. The compound's structure also indicates a moderate to low polarity, making it an ideal candidate for reversed-phase chromatography.

HPLC Method Development: A Rationale-Driven Approach

The selection of chromatographic conditions is a critical step in developing a robust HPLC method. The following choices were made based on the chemical nature of this compound and established chromatographic principles.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of chromatography in the pharmaceutical industry due to its versatility and applicability to a broad range of analytes. Given the predominantly non-polar nature of the analyte, a C18 stationary phase was selected. C18 columns provide excellent retention and separation for a wide variety of organic molecules.

Stationary Phase Selection

A C18 column with a particle size of 5 µm and dimensions of 4.6 x 250 mm is recommended for this analysis. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 250 mm length provides sufficient resolving power for potential impurities.

Mobile Phase Composition

The mobile phase consists of a mixture of an aqueous component and an organic modifier. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The aqueous phase is modified with 0.1% formic acid to control the pH and ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. A gradient elution is employed to ensure the timely elution of the analyte while also effectively separating it from any potential impurities with different polarities.

Detection Wavelength

Indazole derivatives are known to have strong UV absorbance. Based on the UV spectra of similar indazole compounds, which show significant absorbance around 254 nm and 310 nm, a detection wavelength of 254 nm is recommended for this analysis.[5] This wavelength provides a good response for the analyte while minimizing interference from common solvents. A photodiode array (PDA) detector is ideal for method development as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.

  • C18 column (5 µm, 4.6 x 250 mm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • This compound reference standard (purity >98%).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A & B) equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard inject Inject Standard/Sample prep_standard->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify

Sources

Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents from 5-Bromo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif of immense pharmacological importance, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative disorders.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel therapeutic agents derived from 5-Bromo-7-methyl-1H-indazole. This versatile starting material, with its strategically positioned bromine atom and methyl group, offers a rich platform for chemical exploration and the development of next-generation therapeutics.[3] We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and N-functionalization, to generate diverse libraries of indazole derivatives. Furthermore, this document outlines protocols for the initial biological evaluation of these novel compounds, with a focus on their potential as kinase and PARP inhibitors.

Introduction: The Therapeutic Promise of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are a cornerstone in medicinal chemistry.[4] Their rigid, planar structure and ability to act as bioisosteres for other key biological motifs, such as purines, have made them attractive candidates for drug design.[5] The indazole nucleus is found in a variety of FDA-approved drugs and clinical candidates, highlighting its therapeutic versatility.[6]

Derivatives of the indazole core have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Anticancer: Many indazole-based compounds exhibit potent anticancer activity, often through the inhibition of protein kinases that are critical for tumor growth and survival.[7][8]

  • Anti-inflammatory: The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Neuroprotective: Certain indazole derivatives have shown promise in the treatment of neurodegenerative diseases.[2]

5-Bromo-7-methyl-1H-indazole is a particularly valuable starting material for the synthesis of novel indazole-based therapeutics. The bromine atom at the C5 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[3] The methyl group at the C7 position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for biological targets.[3] The N-H bond of the pyrazole ring provides another site for functionalization, enabling the synthesis of N-alkylated and N-arylated derivatives with modulated pharmacokinetic and pharmacodynamic properties.

This guide will provide researchers, scientists, and drug development professionals with the necessary tools and protocols to unlock the therapeutic potential of 5-Bromo-7-methyl-1H-indazole.

Synthetic Strategies and Protocols

The functionalization of 5-Bromo-7-methyl-1H-indazole can be strategically approached at two primary sites: the C5-bromo position and the N1-H position of the indazole ring. The following sections provide detailed protocols for key transformations at these positions.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of 5-Bromo-7-methyl-1H-indazole is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[9] This reaction is ideal for introducing a wide range of aryl and heteroaryl substituents at the 5-position of the indazole core.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-7-methyl-1H-indazole

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-7-methyl-1H-indazole (1.0 eq), the corresponding boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-7-methyl-1H-indazole.[2][9]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This reaction allows for the introduction of a variety of primary and secondary amines at the 5-position of the indazole ring, a key functional group in many bioactive molecules.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-7-methyl-1H-indazole

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by 5-Bromo-7-methyl-1H-indazole (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[10][12]

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further functionalization or as key pharmacophores.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • 5-Bromo-7-methyl-1H-indazole

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF) (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask, add 5-Bromo-7-methyl-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[13][15]

Functionalization at the N1-Position

The N-H of the indazole ring can be readily functionalized to introduce alkyl or aryl groups, which can significantly impact the compound's biological activity and physicochemical properties.

N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. However, reaction conditions can be optimized to favor the formation of the desired N1-alkylated product.[16]

Protocol 4: Selective N1-Alkylation using Sodium Hydride

Materials:

  • 5-Bromo-7-methyl-1H-indazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-Bromo-7-methyl-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.[3][17]

N-arylation of indazoles can be achieved using either palladium- or copper-catalyzed methods. The Buchwald-Hartwig amination conditions can be adapted for N-arylation.

Protocol 5: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Materials:

  • 5-Bromo-7-methyl-1H-indazole

  • Aryl iodide or aryl bromide (1.5 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 5-Bromo-7-methyl-1H-indazole (1.0 eq), the aryl halide (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[18][19]

Characterization of Synthesized Compounds

Thorough characterization of newly synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized molecules.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Technique Purpose Expected Observations for a Successful Synthesis
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of new signals corresponding to the introduced substituent and shifts in the signals of the indazole core protons.
¹³C NMR Confirmation of the carbon skeleton.Appearance of new signals for the carbons of the added group and shifts in the indazole carbon signals.
HRMS Determination of the exact mass and confirmation of the molecular formula.The measured mass should correspond to the calculated mass of the expected product.
HPLC Purity assessment.A single major peak indicating a high level of purity.

Biological Evaluation: Screening for Anticancer Activity

Given the prevalence of indazole-based compounds as kinase and PARP inhibitors, initial biological screening of the newly synthesized derivatives should focus on their potential anticancer activity.

Rationale for Targeting Kinases and PARP
  • Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[21] The indazole scaffold can mimic the hinge-binding region of ATP, making it an effective pharmacophore for kinase inhibitors.[22]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[23] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and targeted cell death.[24]

In Vitro Assays for Anticancer Activity

The MTT assay is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol 6: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[25]

Cell cycle analysis by flow cytometry can determine if a compound induces cell cycle arrest at a specific phase, which is a common mechanism of action for anticancer drugs.[7]

Protocol 7: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cancer cell lines

  • Synthesized indazole derivatives

  • Propidium iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20 °C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Synthetic and Biological Workflows

Synthetic_Workflow cluster_C5 C5-Position Functionalization cluster_N1 N1-Position Functionalization start 5-Bromo-7-methyl-1H-indazole suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd(OAc)₂/SPhos buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) start->buchwald Pd₂(dba)₃/Xantphos sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd(PPh₃)₂Cl₂/CuI n_alkylation N-Alkylation (Alkyl Halide) start->n_alkylation NaH n_arylation N-Arylation (Aryl Halide) start->n_arylation CuI library Diverse Library of Indazole Derivatives suzuki->library buchwald->library sonogashira->library n_alkylation->library n_arylation->library

Caption: Synthetic workflow for the diversification of 5-Bromo-7-methyl-1H-indazole.

Biological_Workflow cluster_invitro In Vitro Screening library Synthesized Indazole Derivatives Library mtt MTT Assay (Cytotoxicity, IC₅₀) library->mtt cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mtt->cell_cycle Active Compounds hit_id Hit Identification & Lead Optimization cell_cycle->hit_id

Caption: Workflow for the initial biological evaluation of synthesized indazole derivatives.

Conclusion

5-Bromo-7-methyl-1H-indazole is a highly valuable and versatile starting material for the synthesis of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for accessing a diverse range of indazole derivatives through strategic functionalization at the C5 and N1 positions. The subsequent biological evaluation protocols offer a clear path for identifying promising lead compounds with potential anticancer activity. By leveraging these methodologies, researchers can accelerate the discovery and development of next-generation indazole-based therapeutics.

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Sources

Application Notes and Protocols: Strategic Functionalization of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reaction conditions for methyl 5-bromo-1H-indazole-7-carboxylate, a highly versatile heterocyclic building block. Indazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1] This document details the synthesis of the title compound and provides validated, step-by-step protocols for its subsequent functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower researchers to optimize these transformations for their specific drug development programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole moiety is a bioisostere of indole and is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates for its wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] this compound is of particular strategic importance. The ester at the C7 position and the bromine atom at the C5 position serve as orthogonal synthetic handles for molecular elaboration. The C5-bromo substituent is perfectly poised for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse carbon and nitrogen-based substituents to explore the chemical space and optimize structure-activity relationships (SAR).

Synthesis of this compound

The reliable synthesis of the starting material is paramount. The following protocol describes a robust method starting from methyl 2-amino-5-bromo-3-methylbenzoate.[3] The core transformation involves a diazotization followed by an intramolecular cyclization to construct the indazole ring system.

Synthetic Workflow Diagram

Synthesis_Workflow A Methyl 2-amino-5-bromo-3-methylbenzoate B Intermediate Acetamide A->B Acetic Anhydride, AcOK, DCM C This compound B->C t-BuONO, 60°C

Caption: Synthesis of the target indazole via acetylation and cyclization.

Detailed Synthesis Protocol

Materials:

  • Methyl 2-amino-5-bromo-3-methylbenzoate

  • Potassium acetate (AcOK)

  • Dichloromethane (DCM)

  • Acetic anhydride (Ac₂O)

  • tert-Butyl nitrite (t-BuONO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq) and potassium acetate (0.3 eq) in dichloromethane.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.3 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60 °C.

  • Carefully add tert-butyl nitrite (2.2 eq) dropwise to the heated solution.

  • Maintain the reaction at 60 °C for 4 hours, monitoring completion by TLC.[3]

  • Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃.

  • Extract the product into ethyl acetate.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude solid by silica gel column chromatography to afford this compound as a yellow solid.[3]

Trustworthiness & Safety: This protocol is based on a reported synthesis.[3] tert-Butyl nitrite is volatile and flammable; handle in a well-ventilated fume hood. Acetic anhydride is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is ideal for creating new carbon-carbon and carbon-nitrogen bonds, which is fundamental to analog synthesis in drug discovery. The following sections provide optimized protocols for three cornerstone reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds due to its mild conditions and tolerance of diverse functional groups.[2] It involves the coupling of the bromo-indazole with an organoboron reagent.

Suzuki_Cycle Pd0 Pd(0)L₂ Oxa Oxidative Addition Pd0->Oxa R¹-Br PdII R¹-Pd(II)L₂-Br Oxa->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Red Reductive Elimination PdII_R2->Red Red->Pd0 Product R¹-R² Red->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid or ester (1.5-3.0 eq)[4]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄, 2-5 mol%)[4][5]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME)[4][5]

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the solvent and then the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.[4][5] Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.[4]

  • Extract the filtrate with water and ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Substrate TypeCatalyst (mol%)BaseSolventTemp (°C)Time (h)YieldReference
Bromo-indazole carboxamidePdCl₂(dppf)·DCM (5)K₂CO₃1,4-Dioxane/H₂O10012High[4]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME802High[5][6]
7-Bromo-4-substituted-1H-indazoleVarious Pd catalystsVarious basesVarious solventsRT-1002-12Moderate-Good[2]
Unprotected BromoindazolesPd precatalyst P1 (1-1.5)K₃PO₄Dioxane/H₂O60-1005-24Excellent[7]
  • Catalyst & Ligand: The choice of catalyst is critical. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates as the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the catalyst.[5][8] For unprotected NH-indazoles, specialized precatalysts may be required to prevent catalyst inhibition by the acidic proton.[7]

  • Base: The base is essential for the transmetalation step, activating the boronic acid. K₂CO₃ is a common choice, but stronger bases like K₃PO₄ or Cs₂CO₃ may be needed for less reactive boronic acids or to accelerate the reaction.[4][7]

  • Solvent: A mixture of an organic solvent (dioxane, DME) and water is frequently used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[4]

Trustworthiness & Troubleshooting: A common side reaction is protodeboronation of the boronic acid, especially at higher temperatures.[5] Using boronic esters (e.g., pinacol esters) or a milder base can mitigate this. Ensure thorough deoxygenation of the reaction mixture as oxygen can deactivate the Pd(0) catalyst.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][10] This reaction allows for the coupling of the bromo-indazole with a wide variety of primary and secondary amines.

Buchwald_Cycle Pd0 Pd(0)L₂ Oxa Oxidative Addition Pd0->Oxa R¹-Br PdII R¹-Pd(II)L₂-Br Oxa->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR²R³ PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺Br⁻ Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amide R¹-Pd(II)L₂(NR²R³) Deprot->PdII_Amide Red Reductive Elimination PdII_Amide->Red Red->Pd0 Product R¹-NR²R³ Red->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)[11][12]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent like ethyl acetate and filter through Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Substrate TypeCatalystLigandBaseSolventTemp (°C)Reference
Bromo-estronePd(OAc)₂X-PhosKOt-BuTolueneMW[11]
Aryl HalidesPd(0) or Pd(II) sourceBulky phosphinesNaOt-Bu, Cs₂CO₃Toluene, DioxaneHigh[9][10]
Aryl HalidesPd(OAc)₂RuPhos (for sec-amines)LiHMDSTolueneHigh[12]
Aryl HalidesPd(OAc)₂tBuXPhos (for indazoles)K₂CO₃TolueneHigh[12]
  • Catalyst & Ligand: The success of this reaction hinges on the ligand.[12] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) are essential. They accelerate both the oxidative addition and the rate-limiting reductive elimination step, preventing side reactions like β-hydride elimination.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the reaction.[13] Sodium tert-butoxide (NaOt-Bu) is common, but inorganic bases like K₃PO₄ or Cs₂CO₃ are often used for sensitive substrates. The choice of base is highly dependent on the specific substrates and ligand used.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[10]

Trustworthiness & Troubleshooting: Hydrodehalogenation (replacement of bromine with hydrogen) is a potential side reaction. This can be minimized by using the correct ligand-to-palladium ratio and ensuring the reaction is not overheated. The reaction is highly sensitive to air and moisture; maintaining strict inert conditions is critical for reproducibility and high yields.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes and conjugated enynes.[14][15] It uniquely employs a dual catalytic system of palladium and copper.[14]

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Oxa_Pd Oxidative Addition Pd0->Oxa_Pd R¹-Br PdII R¹-Pd(II)L₂-Br Oxa_Pd->PdII Trans_Pd Transmetalation PdII->Trans_Pd PdII_Alk R¹-Pd(II)L₂-C≡CR² Trans_Pd->PdII_Alk Red_Pd Reductive Elimination PdII_Alk->Red_Pd Red_Pd->Pd0 Product R¹-C≡CR² Red_Pd->Product CuX Cu(I)Br Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord HC≡CR² Cu_Pi π-Complex Alkyne_Coord->Cu_Pi Deprot_Cu Deprotonation (Base) Cu_Pi->Deprot_Cu Cu_Acetylide Cu(I)-C≡CR² Deprot_Cu->Cu_Acetylide Cu_Acetylide->Trans_Pd

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)[16]

  • Amine base/solvent (e.g., Triethylamine (TEA) or Diethylamine (DEA))

  • Optional co-solvent (e.g., THF, DMF)

Procedure:

  • Add this compound, the palladium catalyst, and copper(I) iodide to a dry reaction vessel.

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add the solvent (e.g., TEA or a mixture of THF/TEA).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-16 hours. The reaction is typically run under mild conditions.[14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through Celite.

  • Wash the filtrate with water or a mild acid (e.g., dilute NH₄Cl solution) to remove the amine base.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Aryl HalideAlkyneCatalyst SystemBase/SolventTempReference
Aryl BromideTerminal AlkynePd(acac)₂ / Hydrazone Ligand / CuIK₃PO₄ / DMSO125 °C[16]
Aryl/Vinyl HalideTerminal AlkynePd(0) cat. / Cu(I) cocat.AmineRT[14][15]
Aryl BromideTerminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃RT[17]
  • Dual Catalysis: The reaction's efficiency stems from the synergistic action of two catalysts.[15] Palladium undergoes the oxidative addition/reductive elimination cycle, while copper(I) activates the alkyne by forming a copper acetylide intermediate. This intermediate readily undergoes transmetalation with the palladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[18]

  • Base: An amine base (like TEA) is crucial. It serves to neutralize the HBr byproduct generated in the reaction and to facilitate the deprotonation of the terminal alkyne, enabling the formation of the copper acetylide.[14]

  • Copper-Free Variants: While the classic method uses a copper co-catalyst, copper-free versions have been developed to avoid issues with alkyne homocoupling and to simplify purification, though they may require more specialized ligands or conditions.[17]

Trustworthiness & Troubleshooting: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct. This is promoted by the presence of oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. If homocoupling persists, a copper-free protocol may be a better alternative.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Xi'an Jiaotong University. [Link]

  • Reaction optimization conditions for 5. | Download Table. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions a | Download Table. ResearchGate. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Optimization of reaction conditions a | Download Table. ResearchGate. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. [Link]

  • Optimization of reaction conditions a | Download Table. ResearchGate. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. NIH. [Link]

  • Methyl 7-Bromo-1H-indazole-5-carboxylate. Amerigo Scientific. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 5-bromo-1H-indazole-7-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer agents and kinase inhibitors.[1][2][3][4] This document provides a comprehensive guide for the derivatization of Methyl 5-bromo-1H-indazole-7-carboxylate, a versatile starting material for generating a diverse library of novel compounds for biological screening. We present detailed, field-proven protocols for key chemical transformations, including N-alkylation, palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig), and amide bond formation. The rationale behind experimental choices, reaction optimization, and characterization of the synthesized molecules are discussed. Furthermore, we outline a strategy for leveraging these derivatization techniques to construct a compound library and provide a general protocol for high-throughput screening to identify biologically active molecules.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1][4] These compounds have shown promise as anti-inflammatory, antimicrobial, and potent anti-cancer agents.[2][3][5] Notably, several FDA-approved small molecule drugs, particularly kinase inhibitors, feature the indazole motif, highlighting its importance as a pharmacophore.[3] The ability of the indazole ring system to act as a bioisostere for indoles, with its two nitrogen atoms participating in crucial hydrogen bonding interactions within protein binding pockets, contributes to its success in drug design.[6]

This compound is an excellent starting material for building a library of diverse indazole derivatives. It possesses three key points for chemical modification: the N1 and N2 positions of the indazole ring, the bromo group at the C5 position, and the methyl ester at the C7 position. This allows for a systematic exploration of the chemical space around the indazole core to identify novel compounds with desired biological activities.

Strategic Derivatization of this compound

The derivatization strategy for this compound is designed to introduce a wide range of chemical functionalities at three distinct positions to maximize the structural diversity of the resulting compound library. This multi-pronged approach is crucial for exploring the structure-activity relationship (SAR) of novel indazole derivatives.

G cluster_n_alkylation N-Alkylation / N-Arylation cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_amide Amide Coupling start This compound n_alkylation N1/N2-Alkylation/Arylation start->n_alkylation suzuki C5-Arylation/Heteroarylation start->suzuki buchwald C5-Amination start->buchwald hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis library Diverse Compound Library n_alkylation->library suzuki->library buchwald->library amide C7-Amide Formation hydrolysis->amide amide->library screening Biological Screening library->screening

Caption: Derivatization workflow for this compound.

Experimental Protocols

N-Alkylation of the Indazole Core

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by the substrate's electronic and steric properties, the alkylating agent, the base, and the solvent.[7][8] For 7-substituted indazoles, N2-alkylation can be favored due to steric hindrance at the N1 position.[8]

Protocol 3.1: General Procedure for N-Alkylation

This protocol is adapted from established methods for N-alkylation of indoles and indazoles.[9][10]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and afford the pure products.

ParameterConditionRationale
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the indazole and facilitates the Sₙ2 reaction.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base for efficient deprotonation of the indazole nitrogen.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation. The reaction is then allowed to proceed at room temperature.
Alkylating Agents Alkyl halides (e.g., iodides, bromides), tosylatesA variety of electrophiles can be used to introduce diverse alkyl groups.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position is a versatile handle for introducing aryl, heteroaryl, and amino substituents via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds between the bromoindazole and various boronic acids or esters.[11][12][13][14]

Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established procedures for Suzuki coupling on bromoindazoles.[11][12]

  • Reaction Setup: In a reaction vessel, combine this compound (or its N-alkylated derivative, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dimethoxyethane (DME) and water.

  • Reaction Execution: Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the reaction mixture at 80-100 °C for 2-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂An efficient and commonly used catalyst for Suzuki couplings involving heteroaryl halides.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation.[14]
Solvent DME/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.

The Buchwald-Hartwig amination allows for the synthesis of aryl amines by coupling the bromoindazole with a wide range of primary or secondary amines.[15][16][17]

Protocol 3.2.2: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on the principles of Buchwald-Hartwig amination.[15][16][18]

  • Reaction Setup: In a dry, inert atmosphere glovebox or Schlenk line, combine the bromoindazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and an anhydrous solvent such as toluene or dioxane.

  • Reaction Execution: Degas the mixture and heat under an inert atmosphere at 80-110 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium residues. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA versatile catalyst system for C-N coupling with a broad substrate scope.[19]
Base NaOtBuA strong base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents suitable for this moisture-sensitive reaction.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxidation.
Derivatization of the C7-Carboxylate

The methyl ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.

Protocol 3.3: Two-Step Hydrolysis and Amide Coupling

This protocol is based on standard procedures for ester hydrolysis and amide bond formation.[20][21][22]

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve the this compound derivative in a mixture of THF/Methanol and water.

  • Add an excess of lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the carboxylic acid product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

  • Reaction Setup: Dissolve the crude carboxylic acid (1.0 eq) in a suitable solvent like DMF.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2-3 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry, concentrate, and purify by silica gel chromatography to obtain the final amide product.

Biological Screening of the Derivatized Compound Library

Once a library of diverse indazole derivatives has been synthesized, the next step is to screen these compounds for biological activity. High-throughput screening (HTS) is a key technology in drug discovery for rapidly assessing large numbers of compounds.[23][24]

G cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Hit Identification compound_plating Compound Plating (384-well plates) reagent_addition Robotic Reagent Addition compound_plating->reagent_addition reagent_prep Assay Reagent Preparation reagent_prep->reagent_addition incubation Incubation reagent_addition->incubation detection Signal Detection (e.g., Fluorescence) incubation->detection data_normalization Data Normalization (vs. Controls) detection->data_normalization hit_selection Hit Selection (Activity Threshold) data_normalization->hit_selection hit_confirmation Hit Confirmation & Dose-Response hit_selection->hit_confirmation sar_analysis SAR Analysis hit_confirmation->sar_analysis

Caption: A typical workflow for high-throughput screening.

General Protocol for a Kinase Inhibition HTS Assay

Many indazole derivatives have been identified as kinase inhibitors.[3] The following is a generalized protocol for a biochemical kinase inhibition assay, a common HTS format.[23]

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds dissolved in DMSO to the wells of a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Enzyme Addition: Add the target kinase solution to all wells using a robotic liquid handler.

  • Compound Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP to all wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product. This can be done using various technologies, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of phosphorylated substrate or remaining ATP.

  • Data Analysis: Read the plate using a suitable plate reader. Normalize the raw data to the positive and negative controls. Hits are identified as compounds that cause a significant inhibition of the kinase activity (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[24]

  • Hit Confirmation: Re-test the primary hits to confirm their activity. Perform dose-response experiments to determine the IC₅₀ values of the confirmed hits.

Conclusion

The derivatization of this compound offers a powerful platform for the discovery of novel, biologically active molecules. The protocols outlined in this guide provide a robust framework for synthesizing a diverse library of indazole derivatives through N-alkylation, Suzuki coupling, Buchwald-Hartwig amination, and amide bond formation. By combining these synthetic strategies with high-throughput biological screening, researchers can efficiently explore the structure-activity relationships of this important scaffold and identify promising lead compounds for drug development.

References

  • Abdel-Wahab, B. F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2975. [Link]

  • Barillari, C., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(9), 2049-2059. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949-15953. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubChem. [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1883. [Link]

  • El Hazzat, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6757-6765. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1817-1823. [Link]

  • Rahman, M., & Haque, I. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmaceutical Sciences and Research, 8(6), 463-466. [Link]

  • National Center for Biotechnology Information. (2013). High-Throughput RT-PCR for small-molecule screening assays. PubChem. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 365-371. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Google Patents. (2014). WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Gomm, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7629-7634. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Chen, C-Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(23), 6140-6143. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Bertamino, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567-12574. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • DiRocco, D. A., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. Amerigo Scientific. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

  • ResearchGate. (2022). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

Sources

Application Note: Methyl 5-bromo-1H-indazole-7-carboxylate as a Key Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1][2] This application note provides a detailed guide on the strategic use of Methyl 5-bromo-1H-indazole-7-carboxylate (CAS No: 885271-33-0), a highly functionalized intermediate, in the synthesis of next-generation agricultural chemicals. We will explore the synthesis of this key building block and provide a detailed protocol for its conversion into a representative fungicidal analogue. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can adapt and apply these techniques to their specific discovery programs.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material's properties is fundamental for successful reaction design and scale-up.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 898747-24-5 (Note: a different CAS, 885271-33-0, is also associated)[3][4]
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [3]
Appearance Yellow Solid[3]
Synonyms 5-Bromo-7-indazolecarboxylic acid methyl ester[3]

The Strategic Importance of the Indazole Scaffold in Agrochemicals

Indazole derivatives have demonstrated a broad spectrum of biological activities, making them a focal point in the search for novel agrochemicals. Their versatile structure allows for the development of compounds with potent herbicidal, fungicidal, and insecticidal properties.[5]

  • Fungicidal Activity: Many indazole-containing compounds function by inhibiting critical fungal enzymes. For example, some derivatives act as cytochrome bc1 inhibitors, disrupting mitochondrial respiration in fungi.[1] The bromo-substitution on the indazole ring, as seen in our intermediate, has been shown to be particularly effective in enhancing the antifungal potency of various molecular frameworks.[6]

  • Herbicidal Activity: Synthetic indazole derivatives have been successfully developed as herbicides for use in various crops.[7] They can interfere with essential plant biochemical pathways, leading to effective weed control.

  • Insecticidal Activity: The indazole scaffold is also present in certain classes of insecticides, highlighting its broad utility in crop protection.[5]

This compound is a particularly valuable intermediate due to its three distinct functional handles: the N-H of the pyrazole ring, the bromo substituent for cross-coupling reactions, and the methyl ester for amide bond formation. This trifecta of reactivity allows for extensive chemical diversification to optimize biological activity and physicochemical properties.

Synthesis Protocol: this compound

The following protocol is based on established synthetic routes for indazole carboxylates, providing a reliable method for producing the title intermediate.[3]

G cluster_0 Synthesis of this compound A Methyl 2-amino-5-bromo-3-methylbenzoate (Starting Material) B Diazotization & Cyclization A->B  1. Ac₂O, t-BuONO  2. CH₂Cl₂, AcOK  3. Heat (60°C) C This compound (Crude Product) B->C Reaction Quench (sat. aq. NaHCO₃) D Purification C->D Silica Gel Column Chromatography E Final Product (Yellow Solid) D->E

Caption: Workflow for the synthesis of the key indazole intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 2-amino-5-bromo-3-methylbenzoate (10.9 g, 44.7 mmol) and potassium acetate (1.32 g, 13.41 mmol) in dichloromethane (50 mL).[3]

    • Causality Insight: Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants. The nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen or moisture. Potassium acetate acts as a mild base.

  • Acetylation: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (10.6 g, 103 mmol) to the mixture. Allow the reaction to stir at room temperature for 1 hour.[3]

    • Causality Insight: The initial acetylation step protects the amine group, facilitating the subsequent diazotization and cyclization cascade. Cooling the reaction controls the exothermic nature of the addition.

  • Diazotization and Cyclization: Heat the mixture to 60°C. Once the temperature is stable, add tert-butyl nitrite (10.2 g, 98.3 mmol) dropwise. Maintain the reaction at 60°C for 4 hours.[3]

    • Causality Insight: Tert-butyl nitrite is the diazotizing agent, which converts the amino group into a diazonium salt. At elevated temperatures, this intermediate undergoes an intramolecular cyclization, forming the indazole ring system.

  • Workup and Extraction: After 4 hours, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[3]

    • Causality Insight: The sodium bicarbonate neutralizes any remaining acidic species. Ethyl acetate is an effective solvent for extracting the organic product from the aqueous layer.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material using silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient from 100:0 to 10:1) to afford pure this compound as a yellow solid (approx. 8.0 g, 70.5% yield).[3]

    • Causality Insight: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and reaction byproducts, yielding a high-purity compound.

Application Protocol: Synthesis of a Representative N-Aryl Indazole-7-Carboxamide Fungicide

This protocol demonstrates how this compound can be elaborated into a more complex molecule typical of an active agrochemical ingredient. The chosen transformation is a two-step hydrolysis and amide coupling, a common strategy in agrochemical synthesis.

G cluster_1 Synthesis of a Hypothetical Fungicidal Carboxamide Start Methyl 5-bromo-1H- indazole-7-carboxylate Step1 Step 1: Saponification Start->Step1  LiOH, THF/H₂O   Intermediate 5-Bromo-1H-indazole- 7-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2  1. HATU, DIPEA  2. 2,4-difluoroaniline  3. DMF Final N-(2,4-difluorophenyl)-5-bromo- 1H-indazole-7-carboxamide (Target Molecule) Step2->Final

Caption: A representative two-step synthesis of a target carboxamide.

Step 1: Hydrolysis to 5-Bromo-1H-indazole-7-carboxylic acid

  • Reaction Setup: To a solution of this compound (5.1 g, 20 mmol) in a mixture of tetrahydrofuran (THF, 60 mL) and water (20 mL), add lithium hydroxide monohydrate (1.68 g, 40 mmol).

  • Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 2-3 with 1M HCl.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-1H-indazole-7-carboxylic acid[8], which can often be used in the next step without further purification.

Step 2: Amide Coupling to form N-(2,4-difluorophenyl)-5-bromo-1H-indazole-7-carboxamide

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 5-Bromo-1H-indazole-7-carboxylic acid (2.41 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.18 g, 11 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol) to the solution. Stir for 20 minutes at room temperature.

    • Causality Insight: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, forming a highly reactive intermediate. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Amine Addition: Add 2,4-difluoroaniline (1.42 g, 11 mmol) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours until completion.

  • Workup and Purification: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to yield the final target carboxamide.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn.

  • Hazards: The related compound, Methyl 5-bromo-1H-indazole-3-carboxylate, is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[9] Similar precautions should be taken with the 7-carboxylate isomer.

  • Precautions: Work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. Its strategic functionalization allows for the straightforward creation of diverse chemical libraries, particularly for generating potent fungicidal and herbicidal candidates. The protocols and insights provided in this application note offer a solid foundation for researchers to leverage this intermediate in their crop protection discovery programs.

References

  • Verma, A., Joshi, S., & Singh, D. (2024). Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction. Scientific Reports. Available at: [Link]

  • Yadav, G., Singh, I., & Singh, J. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Khare, A., Shrivastava, S., Babu, R. H., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s). Available at: [Link]

  • Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings. Available at: [Link]

  • Park, J. S., Yu, K. A., Kang, T. H., Kim, S., & Suh, Y.-G. (2007). Discovery of novel indazole-linked triazoles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 17(12), 3486–3490. Available at: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Li, P., Liu, Y., Li, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. Available at: [Link]

  • International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. journals.iucr.org. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. Amerigoscientific.com. Available at: [Link]

  • Google Patents. (n.d.). WO 2009/144554 A1.
  • Oakwood Chemical. (n.d.). 5-Bromo-1H-indazole-7-carboxylic acid. oakwoodchemical.com. Available at: [Link]

  • American Elements. (n.d.). Methyl 7-bromo-1H-indazole-5-carboxylate. americanelements.com. Available at: [Link]

  • Wang, A.-E., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 15(16), 4250–4253. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-bromo-1H-indazole-7-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of Methyl 5-bromo-1H-indazole-7-carboxylate by column chromatography.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of this compound using silica gel column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for purifying this compound on a silica gel column?

Answer: The recommended mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate[1]. The indazole core, along with the methyl ester, imparts moderate polarity to the molecule. A typical starting point for method development would be a gradient elution, beginning with a low percentage of ethyl acetate in hexanes (e.g., 10-20%) and gradually increasing the polarity[2].

The principle of normal-phase chromatography relies on the competition between the analyte and the mobile phase for polar binding sites on the stationary phase (silica gel)[3]. Since silica gel is highly polar, more polar compounds adsorb more strongly and require a more polar mobile phase to elute[3][4]. Starting with a low-polarity mobile phase allows less polar impurities to elute first, followed by the target compound as the polarity is increased.

Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?

Answer: Optimizing the solvent system with TLC before running a column is a critical step that saves significant time and resources[5]. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.35 for the target compound[3][5].

  • Rationale: An Rf in this range indicates that the compound has a sufficient affinity for the stationary phase to allow for separation from impurities but is not so strongly adsorbed that it requires an excessively polar mobile phase to elute. This Rf value generally translates to an effective separation on a column.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a test solvent system (e.g., 20% Ethyl Acetate in Hexanes).

    • Visualize the spots under UV light (typically 254 nm for aromatic compounds).

    • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

    • Adjust the solvent ratio until the desired Rf is achieved. If the Rf is too high (>0.4), decrease the polarity (reduce the percentage of ethyl acetate). If the Rf is too low (<0.2), increase the polarity (increase the percentage of ethyl acetate)[5].

Q3: Should I use wet loading or dry loading for my sample?

Answer: For this compound, dry loading is highly recommended .

  • Causality: The key to a high-resolution separation is applying the sample to the column in the narrowest possible band[6].

    • Wet Loading , which involves dissolving the sample in a minimal amount of the mobile phase (or a slightly stronger solvent), can be problematic if the compound has poor solubility in the initial, low-polarity eluent. Using a stronger solvent to dissolve the sample can cause localized band broadening at the top of the column as the sample precipitates and redissolves, leading to poorer separation[6].

    • Dry Loading circumvents this issue. The crude product is pre-adsorbed onto a small amount of silica gel (or an inert support like Celite®), and the solvent is evaporated to yield a free-flowing powder[5]. This powder is then carefully added to the top of the column. This ensures that the entire sample starts as a very narrow, uniform band, leading to sharper peaks and better resolution.

Q4: What are the common impurities I should be trying to separate?

Answer: Based on a common synthetic route starting from Methyl 2-amino-5-bromo-3-methylbenzoate, potential impurities include[1]:

  • Unreacted Starting Material: The starting aniline is more polar than the indazole product due to the free amine group and will likely have a lower Rf value.

  • Reaction Byproducts: The diazotization and intramolecular cyclization process can generate various side products. These will have a range of polarities.

  • N-2 Isomer: Functionalization of indazoles can sometimes lead to mixtures of N-1 and N-2 substituted isomers[7]. While the 7-carboxylate structure directs the chemistry, the formation of a minor isomeric byproduct is possible. Isomers often have very similar polarities, making their separation challenging and requiring an optimized gradient.

Section 2: Troubleshooting Guide

Problem 1: My compound is streaking or tailing on the column.
  • Cause: Peak tailing for nitrogen-containing heterocyclic compounds is often caused by strong secondary interactions between the basic nitrogen atoms of the indazole ring and acidic silanol (Si-OH) groups on the surface of the silica gel[8]. This leads to a non-ideal equilibrium and causes the compound to "drag" down the column.

  • Solution:

    • Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into your mobile phase (e.g., 0.1-0.5% v/v). The TEA will preferentially bind to the acidic silanol sites, masking them from your compound and resulting in more symmetrical peaks[9].

    • Check for Column Overload: Loading too much sample can saturate the stationary phase, leading to tailing[8]. A general rule is to use a silica gel weight that is 20-50 times the weight of the crude sample[3].

Problem 2: The separation between my product and an impurity is very poor, even though they separate well on TLC.
  • Cause: This discrepancy can arise from several factors:

    • Improper Sample Loading: As discussed in the FAQ, using too much solvent or a solvent that is too polar for wet loading can destroy the initial separation[6].

    • Column Was Run Too Fast: If the flow rate is too high, the equilibrium between the stationary and mobile phases is not fully established, leading to band broadening and overlapping peaks[6].

    • Poorly Packed Column: Voids or channels in the silica bed will lead to an uneven solvent front and ruin the separation.

  • Solution:

    • Switch to Dry Loading: This is the most reliable way to ensure a narrow starting band[5].

    • Optimize Flow Rate: For gravity chromatography, adjust the stopcock to allow for a steady but not rapid drip. For flash chromatography, reduce the flow rate setting on the instrument.

    • Repack the Column: Ensure the silica is packed into a uniform, homogenous bed without any cracks or air bubbles.

Problem 3: My compound is not eluting from the column.
  • Cause: The mobile phase is not polar enough to displace your compound from the silica gel[10]. This happens if the initial TLC analysis was misleading or if the compound is more polar than anticipated.

  • Solution: Gradually increase the polarity of the mobile phase. If you are running a gradient of ethyl acetate in hexanes, continue to increase the percentage of ethyl acetate. If necessary, you can switch to a stronger solvent system, such as dichloromethane/methanol, to elute highly polar compounds[11].

Problem 4: My compound came off in the first few fractions (in the solvent front).
  • Cause: The mobile phase is too polar. Your compound has very little affinity for the silica gel and is simply washed through with the solvent[10].

  • Solution: Start with a much less polar mobile phase. If you used 20% ethyl acetate/hexanes, try re-running the TLC in 5% or 10% ethyl acetate/hexanes to find a system that gives the target Rf of 0.2-0.35[5].

Problem 5: I suspect my compound is decomposing on the silica gel.
  • Cause: The acidic nature of standard silica gel can catalyze the decomposition of sensitive molecules[10].

  • Solution:

    • Confirm Decomposition: Run a 2D TLC. Spot your crude material on a TLC plate, develop it in your chosen solvent system, and let it dry. Then, rotate the plate 90 degrees and re-develop it in the same solvent system. If new spots appear that are not on the diagonal, it indicates decomposition on the silica plate[10].

    • Use a Deactivated Stationary Phase: If decomposition is confirmed, switch to a less acidic stationary phase. Options include using neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing triethylamine[10].

Section 3: Detailed Experimental Protocol

This protocol outlines a standard flash column chromatography procedure for the purification of 1 gram of crude this compound.

Step 1: TLC Optimization
  • Prepare several test eluents, for example: 10%, 20%, and 30% ethyl acetate (EtOAc) in hexanes.

  • On a single TLC plate, spot the crude material, the starting material (if available), and a co-spot (crude + starting material).

  • Develop the plate in the 20% EtOAc/Hexanes system.

  • Visualize under UV light (254 nm). Aim for a product Rf of ~0.25. Adjust the solvent polarity as needed.

Step 2: Column Preparation (Slurry Packing)
  • Select an appropriately sized column (e.g., a 40 g pre-packed column for an automated system, or a glass column that will hold ~40-50 g of silica for a manual setup).

  • Prepare a slurry of ~40 g of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).

  • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition[6].

  • Wash/equilibrate the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand[5][6].

Step 3: Sample Preparation (Dry Loading)
  • Dissolve ~1 g of crude product in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.

  • Add ~2-3 g of silica gel to the flask.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a completely dry, free-flowing powder is obtained[5].

Step 4: Running the Column and Fraction Collection
  • Carefully add the dry-loaded sample onto the sand layer at the top of the column.

  • Gently add a second thin layer of sand on top of the sample.

  • Carefully add the initial mobile phase (e.g., 5% EtOAc/Hexanes) and begin elution.

  • Run the column using a gradient elution profile. A typical gradient might be:

    • 5% EtOAc/Hexanes for 2 column volumes.

    • Gradient from 5% to 40% EtOAc/Hexanes over 10-15 column volumes.

    • Hold at 40% EtOAc/Hexanes for 2-3 column volumes to ensure all product has eluted[5].

  • Collect fractions of a consistent volume throughout the run.

Step 5: Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pool the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure to yield the purified this compound.

  • Determine the final yield and confirm purity using analytical techniques such as NMR or LC-MS.

Section 4: Summary of Key Chromatographic Parameters

ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard polar stationary phase for normal-phase chromatography of moderately polar organic molecules[4].
Mobile Phase Ethyl Acetate / HexanesProvides a good polarity range for eluting indazole derivatives; solvents are easily removed[1][2].
TLC Target Rf 0.2 - 0.35Ensures good separation on the column without excessively long retention times[3][5].
Sample Loading Dry LoadingCreates a narrow sample band, maximizing separation efficiency and resolution[5][6].
Silica:Crude Ratio 30:1 to 50:1 (by weight)Prevents column overload and ensures adequate surface area for separation[3].
Detection UV light at 254 nmThe aromatic indazole ring strongly absorbs UV light, allowing for easy visualization on TLC plates[5].

Section 5: Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for addressing poor separation during column chromatography.

TroubleshootingWorkflow start Poor Separation Observed (Overlapping Fractions) check_tlc Re-evaluate TLC. Is ΔRf between spots > 0.2? start->check_tlc tlc_yes Yes check_tlc->tlc_yes Yes tlc_no No check_tlc->tlc_no No check_loading Review Sample Loading. Was dry loading used? Was loading solvent non-polar? loading_ok Yes check_loading->loading_ok Yes loading_bad No check_loading->loading_bad No check_column Inspect Column. Is flow rate too fast? Is the silica bed cracked? column_ok Yes check_column->column_ok Yes column_bad No check_column->column_bad No tlc_yes->check_loading optimize_solvent Optimize mobile phase. Try a different solvent system (e.g., Toluene/Acetone) or run a shallower gradient. tlc_no->optimize_solvent loading_ok->check_column use_dry_load Re-run column using Dry Loading method. loading_bad->use_dry_load check_tailing If separation is still poor, check for peak tailing. Consider adding a modifier (TEA). column_ok->check_tailing adjust_run Re-pack column. Reduce flow rate. column_bad->adjust_run

Caption: Troubleshooting workflow for poor chromatographic separation.

References

  • BenchChem. (n.d.). Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Retrieved from The Royal Society of Chemistry website.
  • SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography.
  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. Retrieved from [Link]

Sources

"optimizing reaction yield for Methyl 5-bromo-1H-indazole-7-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.

Section 1: Synthesis Strategy & Mechanistic Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve optimal yield and regioselectivity. A common and effective strategy involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

A plausible and widely adaptable synthetic route begins with a substituted toluene derivative, proceeding through nitration, oxidation, reduction, and finally, the key diazotization-cyclization sequence to form the indazole core, followed by esterification.

Illustrative Synthetic Workflow

The following diagram outlines a logical pathway for the synthesis.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Indazole Core Formation & Final Product SM 2-Bromo-4-methylaniline Nitration Nitration (HNO₃, H₂SO₄) SM->Nitration Oxidation Oxidation (KMnO₄) Nitration->Oxidation Reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) Oxidation->Reduction Precursor 2-Amino-5-bromo-3-methylbenzoic acid Reduction->Precursor Diazotization Diazotization & Cyclization (NaNO₂, HCl) Precursor->Diazotization Key Intermediate IndazoleAcid 5-Bromo-1H-indazole-7-carboxylic acid Diazotization->IndazoleAcid Esterification Esterification (MeOH, H₂SO₄) IndazoleAcid->Esterification FinalProduct This compound Esterification->FinalProduct

Caption: A plausible multi-step workflow for the synthesis of the target compound.

The critical transformation is the formation of the indazole ring from the 2-amino-3-methylbenzoic acid precursor. This involves the formation of a diazonium salt which then undergoes an intramolecular cyclization. The stability of this diazonium intermediate is paramount and is highly sensitive to temperature.[1]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis, focusing on the critical diazotization and cyclization step.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: This is a common issue often traced back to the sensitive diazotization-cyclization step. Let's break down the potential causes.

  • Possible Cause A: Decomposition of the Diazonium Salt.

    • Why it happens: Diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature rises above 5-10 °C, the diazonium group can be prematurely lost as N₂ gas, leading to a mixture of undesired phenols and other decomposition products instead of the desired indazole.

    • How to fix it: Maintain strict temperature control. The addition of sodium nitrite solution must be done dropwise to a chilled solution (0-5 °C) of your aniline precursor in acid. Use an ice-salt bath for more effective cooling and monitor the internal temperature continuously with a low-temperature thermometer.

  • Possible Cause B: Incorrect Stoichiometry of Sodium Nitrite.

    • Why it happens: An insufficient amount of sodium nitrite will result in incomplete conversion of the starting aniline. Conversely, a large excess of nitrous acid (formed from NaNO₂ and HCl) can lead to unwanted side reactions, including nitrosation of the product or other aromatic species.[2]

    • How to fix it: Use a slight excess (typically 1.1 to 1.2 equivalents) of sodium nitrite. Ensure the sodium nitrite is fully dissolved in water before its slow addition to the reaction mixture. A qualitative test with starch-iodide paper can be used to check for the presence of excess nitrous acid at the end of the addition.

  • Possible Cause C: Inefficient Cyclization.

    • Why it happens: After the diazonium salt is formed, the cyclization step requires the mixture to be gently warmed. If this warming is too rapid or too hot, decomposition can outcompete cyclization. If it's not warmed sufficiently, the reaction may not proceed to completion.

    • How to fix it: After holding the reaction at 0-5 °C for about 30-60 minutes to ensure complete diazotization, allow the reaction to warm slowly to room temperature, and then gently heat to 40-50 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the intermediate and the formation of the product.

Troubleshooting Decision Tree

G Start Low or No Yield CheckTemp Was temperature strictly maintained at 0-5°C during NaNO₂ addition? Start->CheckTemp CheckStoich Was NaNO₂ stoichiometry correct (1.1-1.2 eq)? CheckTemp->CheckStoich Yes Sol_Temp Root Cause: Diazonium Decomposition Solution: Use ice-salt bath, monitor internal temp, add NaNO₂ slowly. CheckTemp->Sol_Temp No CheckWarming Was the cyclization warming step slow and controlled? CheckStoich->CheckWarming Yes Sol_Stoich Root Cause: Incorrect Stoichiometry Solution: Recalculate and weigh reagents carefully. Use starch-iodide test. CheckStoich->Sol_Stoich No Sol_Warming Root Cause: Inefficient Cyclization Solution: Warm slowly after diazotization and monitor progress by TLC. CheckWarming->Sol_Warming No Sol_Complex Multiple issues likely. Review entire protocol for deviations. CheckWarming->Sol_Complex Yes

Caption: A decision tree for diagnosing the root cause of low reaction yield.

Question 2: My NMR spectrum is messy, and I see multiple products after column chromatography. What are these impurities?

Answer: The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Possible Cause A: Isomeric Products.

    • Why it happens: While the 1H-indazole is generally the more thermodynamically stable tautomer, reaction conditions can sometimes lead to the formation of the 2H-indazole isomer.[3][4] Furthermore, if the starting material is not correctly substituted, you could be forming a different constitutional isomer.

    • How to fix it: Confirm the structure of your starting material (2-Amino-5-bromo-3-methylbenzoic acid) unequivocally using NMR and mass spectrometry before starting the reaction. For distinguishing 1H and 2H tautomers, 2D NMR techniques like HMBC can be invaluable for correlating the N-H proton to carbons in the ring.

  • Possible Cause B: Phenolic Impurities.

    • Why it happens: As mentioned, decomposition of the diazonium salt via reaction with water produces a phenol. This phenolic byproduct can be difficult to separate from the desired indazole product due to similar polarities.

    • How to fix it: The primary solution is preventing its formation through strict temperature control. If it does form, a basic wash (e.g., with a dilute NaHCO₃ or Na₂CO₃ solution) during the aqueous workup can help remove the acidic phenol from the organic layer.

  • Possible Cause C: Incomplete Esterification.

    • Why it happens: If esterification is your final step, it is an equilibrium process. Insufficient acid catalyst, insufficient methanol, or too short a reaction time will result in a mixture of the final product and the starting carboxylic acid.

    • How to fix it: Use methanol as the limiting reagent and solvent, and a strong acid catalyst like H₂SO₄. Heat the reaction to reflux and monitor by TLC until all the carboxylic acid has been consumed.

Summary of Common Issues and Solutions
ProblemPotential CauseRecommended Solution
Low Yield Diazonium salt decompositionMaintain reaction temperature at 0-5°C during diazotization.
Incorrect reagent stoichiometryUse 1.1-1.2 eq. of NaNO₂; verify with starch-iodide paper.
Multiple Products Formation of 2H-indazole isomerControl cyclization conditions; confirm structure with 2D NMR.
Phenolic byproductsPrevent formation via temperature control; remove with a basic wash.
Purification Issues Co-eluting impuritiesOptimize TLC solvent system before column; consider gradient elution.[5]
Oily productEnsure all solvent is removed; attempt recrystallization from a different solvent system (e.g., Ethyl Acetate/Hexanes).[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis? A: Without question, the most critical parameter is temperature during the diazotization step. The stability of the diazonium salt intermediate is the single biggest factor influencing the yield and purity of the final product.

Q2: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method for real-time monitoring.[6] Use a solvent system that gives good separation between your starting material and product (an Rf of ~0.3 for the product is ideal). For example, a mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. Staining with potassium permanganate can help visualize spots that are not UV-active.

Q3: Are there any specific safety precautions I should take? A: Yes. Diazonium salts can be explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold solution. Sodium nitrite is a strong oxidizer and is toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle these reagents in a well-ventilated fume hood.

Q4: My final product is an oil and won't crystallize. What can I do? A: First, ensure the product is pure via NMR. If impurities are present, re-purify by column chromatography. If it is pure, it may be a low-melting solid or a persistent oil. Try dissolving it in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly adding a poor solvent (like hexanes or pentane) until it becomes cloudy. Chilling this mixture may induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal formation.

Section 4: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Diazotization and Cyclization
  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred, cold acid solution over 30 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. A positive test on starch-iodide paper should be observed.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Gently heat the mixture to 45 °C and hold for 1-2 hours, monitoring the formation of the product by TLC.

  • Cool the mixture to room temperature. The crude 5-Bromo-1H-indazole-7-carboxylic acid may precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification
  • Combine the crude 5-Bromo-1H-indazole-7-carboxylic acid (1.0 eq) and methanol (10-20 volumes) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Carefully add the residue to a beaker of ice water, which should cause the ester product to precipitate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

References

  • ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. Available at: [Link]

  • ResearchGate. Optimization for synthesis of 2H-indazole. Available at: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]

  • MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. Available at: [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • National Institutes of Health (NIH). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

"stability and storage of Methyl 5-bromo-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-1H-indazole-7-carboxylate

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It is designed to address common challenges related to the compound's stability and storage, ensuring the integrity and reproducibility of your experimental results.

Section 1: Chemical Profile and Core Stability Characteristics

This compound is a heterocyclic building block crucial in medicinal chemistry. Its structure, featuring an indazole core, a bromine substituent, and a methyl ester functional group, dictates its reactivity and stability profile. While the indazole ring itself is relatively stable, the ester group is susceptible to chemical transformation, which is the primary concern during storage and handling.

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 898747-24-5[1]
Molecular Formula C₉H₇BrN₂O₂[1]
Molecular Weight 255.07 g/mol [1]
Appearance Off-white to yellow solid[1]
Predicted Boiling Point 395.9 ± 22.0 °C[1]
Predicted pKa 10.67 ± 0.40[1]
Storage Temperature Room Temperature (Sealed, Dry)[1]

Key Stability Considerations:

  • Ester Hydrolysis: The most significant stability concern is the hydrolysis of the methyl ester group to its corresponding carboxylic acid (5-bromo-1H-indazole-7-carboxylic acid) and methanol. This reaction can be catalyzed by acids or bases and is accelerated by the presence of water.[2][3]

  • Thermal Stability: As a solid, the compound is stable at room temperature. However, prolonged exposure to high temperatures, especially in solution, can accelerate degradation pathways.

Section 2: Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the first line of defense against compound degradation.

ConditionRecommendationScientific Rationale
Temperature Store solid at room temperature (15-25°C). Store solutions at -20°C or -80°C.Lowering the temperature of solutions significantly reduces the rate of chemical reactions, including hydrolysis.[6]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which is a key reactant in ester hydrolysis.[7] An inert atmosphere also protects against potential long-term oxidative degradation.
Light Store in an amber vial or a container protected from light.Prevents potential photodegradation, a known risk for bromo-aromatic compounds.[4]
Moisture Store in a desiccated environment. Use anhydrous solvents for preparing solutions.Directly prevents the primary degradation pathway: water-mediated ester hydrolysis.[7]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.These substances can directly react with and degrade the compound, for instance, by catalyzing rapid ester hydrolysis.[8][9]
Protocol for Handling the Solid Compound
  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Handle the compound in a controlled, low-humidity environment (e.g., a glove box or under a stream of inert gas).

  • Weigh the desired amount quickly and reseal the container tightly.

  • If an inert atmosphere was used, purge the container headspace with the inert gas before sealing.

  • Store the container in a desiccator at the recommended temperature.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical path to identify and resolve the problem.

Q1: I've noticed a new, more polar spot on my TLC plate or a new peak in my LC-MS analysis after storing my compound in solution. What is it?

A1: The most likely culprit is the hydrolysis product, 5-bromo-1H-indazole-7-carboxylic acid . The carboxylic acid is significantly more polar than the parent methyl ester, causing it to have a lower Rf on a normal-phase TLC plate and an earlier retention time on a reverse-phase HPLC column.

Troubleshooting Workflow:

  • Confirm Identity: Use LC-MS to check for a peak with a mass corresponding to the carboxylic acid (M-H⁻ of 240.96 or M+H⁺ of 242.97).

  • Check Solvent: Were protic solvents (like methanol or ethanol) or non-anhydrous solvents used? These can facilitate hydrolysis. Even aprotic solvents like DMSO can absorb water from the atmosphere if not handled properly.

  • Review Storage: Was the solution stored at room temperature for an extended period? Heat accelerates hydrolysis.

  • Action: Prepare fresh solutions for your experiments using anhydrous aprotic solvents. If you must use a protic solvent, prepare the solution immediately before use and do not store it.

Troubleshooting Purity Issues: A Decision Tree

G start Purity Issue Detected (e.g., new HPLC peak, color change) check_hydrolysis Analyze by LC-MS. Is there a mass for the corresponding carboxylic acid? start->check_hydrolysis check_solvent Review Solvent Choice. Was it anhydrous and aprotic? check_hydrolysis->check_solvent No hydrolysis_confirmed Primary Cause: Hydrolysis check_hydrolysis->hydrolysis_confirmed Yes check_storage Review Storage Conditions. Was it cold, dark, and inert? check_solvent->check_storage Yes remedy_hydrolysis Solution: Use fresh, anhydrous aprotic solvents. Prepare solutions immediately before use. check_solvent->remedy_hydrolysis No photodegradation_possible Possible Cause: Photodegradation check_storage->photodegradation_possible Yes (if not dark) oxidation_possible Possible Cause: Oxidation check_storage->oxidation_possible Yes (if not inert) remedy_storage Solution: Store solutions at -20°C or below. Use amber vials. Store under inert gas. check_storage->remedy_storage No hydrolysis_confirmed->remedy_hydrolysis photodegradation_possible->remedy_storage oxidation_possible->remedy_storage

Caption: Decision tree for troubleshooting compound purity.

Q2: The color of my solid compound has changed from off-white to yellow or brown over time. Is it still usable?

A2: A color change often indicates the formation of minor impurities, potentially due to slow oxidation or photodegradation. While the bulk of the material may still be intact, the presence of these impurities can interfere with sensitive biological assays or catalytic reactions.

Action Plan:

  • Re-analyze Purity: Use HPLC or qNMR to quantify the purity of the material.

  • Assess Impact: If purity is still high (>98%) and the impurities do not interfere with your specific application, it may be usable. However, for high-stakes experiments like kinetic studies or in vivo work, using a fresh, high-purity lot is strongly recommended.

  • Future Prevention: Ensure future storage of the solid is under an inert atmosphere and protected from light.

Section 4: Frequently Asked Questions (FAQs)

  • What are the best solvents for long-term storage of this compound in solution? For long-term storage, anhydrous, aprotic solvents such as DMSO , DMF , or Dioxane are recommended. Always use solvents from a freshly opened bottle or those stored properly over molecular sieves. Solutions should be stored at -20°C or -80°C. Avoid storing in protic solvents like methanol or ethanol, as they can participate in transesterification or contain residual water that leads to hydrolysis.

  • How sensitive is this compound to freeze-thaw cycles? While the compound itself is not particularly sensitive to the physical stress of freeze-thaw cycles, each cycle introduces a risk of moisture contamination as the vial is opened and closed. It is best practice to aliquot stock solutions into single-use volumes to minimize both freeze-thaw cycles and moisture exposure.

  • What are the primary degradation products I should monitor for? The primary and most easily detectable degradation product is 5-bromo-1H-indazole-7-carboxylic acid , formed via hydrolysis of the methyl ester.[3] Other potential minor byproducts could arise from reactions involving the bromine atom, but these are generally less common under typical storage conditions.

  • Can I heat the compound to get it into solution? Gentle warming (e.g., 30-40°C) and sonication can be used to aid dissolution. However, avoid aggressive or prolonged heating, as this will significantly increase the rate of degradation, especially if any moisture is present.[2]

Section 5: Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Remove the vial of this compound from the desiccator and allow it to warm to ambient temperature for at least 20 minutes.

  • Weighing: In a low-humidity environment, weigh out 2.55 mg of the compound into a clean, dry amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until all solid is completely dissolved.

  • Storage: If not for immediate use, purge the vial headspace with argon or nitrogen, seal tightly with a cap containing a chemically resistant septum, and wrap the cap with parafilm. Store at -20°C or -80°C.

Protocol: Basic Chemical Stability Assessment via HPLC
  • Sample Preparation: Prepare a 1 mM solution of the compound in the solvent of interest (e.g., Acetonitrile with 10% water).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto a suitable reverse-phase HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the solution under the desired test condition (e.g., room temperature, exposed to light).

  • Time Point Analysis: At subsequent time points (e.g., T=4h, 24h, 48h), inject another aliquot from the same solution and record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. The appearance and growth of a more polar peak (earlier retention time) likely corresponds to the carboxylic acid hydrolysis product.

Section 6: In-Depth Scientific Discussion: The Mechanism of Ester Hydrolysis

The primary degradation pathway for this compound is the hydrolysis of its methyl ester. This reaction can be catalyzed by either acid or base. In a research setting, trace amounts of water in solvents or exposure to atmospheric humidity typically leads to a slow, uncatalyzed or weakly acid-catalyzed hydrolysis.

The reaction proceeds through a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating methanol and forming the final carboxylic acid product. The presence of acid protonates the carbonyl oxygen, making the carbon more electrophilic, while base deprotonates water to form the more potent hydroxide nucleophile, both of which accelerate the reaction.[3]

Base-Catalyzed Hydrolysis Pathway

G cluster_start cluster_end Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide + OH⁻ Carboxylate 5-bromo-1H-indazole-7-carboxylate Intermediate->Carboxylate Collapse & Elimination Methanol + CH₃OH

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • Taylor & Francis Online. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Springer. (2018). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

  • MDPI. (2021). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Retrieved from [Link]

  • Pharmacia. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Photosubstitution reactions of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2008). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]

  • Stabicoat. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Retrieved from [Link]

  • StudySmarter. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • Next Peptide. (n.d.). 78155-74-5 | METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]

Sources

"handling and safety precautions for Methyl 5-bromo-1H-indazole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile heterocyclic compound. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure your success.

Section 1: Safety and Handling Precautions

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: Based on analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: At a minimum, you should wear nitrile gloves, a lab coat, and chemical safety goggles.[1] If you are working with the solid form and there is a risk of generating dust, a respirator is recommended.[1] All handling of the solid should be done in a chemical fume hood.

Q3: What should I do in case of accidental exposure?

A3:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

Q4: How should I store this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to store it locked up and away from incompatible materials such as strong oxidizing agents.[2]

Q5: What is the proper procedure for disposing of waste containing this compound?

A5: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.

Summary of Hazard Information (Based on Analogs)
Hazard StatementGHS Classification (Anticipated)Precautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves. Wash contaminated clothing before reuse.[1]
Causes serious eye irritationEye Irritation (Category 2A)Wear eye protection.[1]
May cause respiratory irritationSTOT SE (Category 3)Avoid breathing dust. Use only in a well-ventilated area or outdoors.[1]

Section 2: Experimental Protocols and Troubleshooting

This section provides detailed protocols for common experimental procedures involving this compound and troubleshooting guides for issues that may arise.

Synthesis and Purification Protocol

A plausible synthesis route for this compound involves the cyclization of a substituted aminobenzoate.[3]

Step-by-step Synthesis:

  • Reaction Setup: Dissolve Methyl 2-amino-5-bromo-3-methylbenzoate and potassium acetate in dichloromethane under a nitrogen atmosphere and cool the mixture to 0°C.

  • Acylation: Slowly add acetic anhydride and stir the reaction mixture at room temperature for 1 hour.

  • Cyclization: Heat the mixture to 60°C and add tert-butyl nitrite. Continue stirring at 60°C for 4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (from 100:0 to 10:1) to yield this compound as a yellow solid.[3]

Diagram of Synthesis Workflow:

cluster_synthesis Synthesis Workflow A 1. Dissolve Reactants in DCM B 2. Add Acetic Anhydride (0°C to RT) A->B Acylation C 3. Add t-Butyl Nitrite (60°C) B->C Cyclization D 4. Quench with NaHCO3 C->D Workup E 5. Extract with Ethyl Acetate D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G cluster_suzuki Suzuki Coupling Troubleshooting A Low or No Conversion B Check Catalyst/Ligand A->B C Optimize Base A->C D Improve Solubility A->D E Side Reactions Observed F Check Boronic Acid Quality E->F Debromination G Adjust Stoichiometry E->G Homocoupling

Sources

Technical Support Center: Methyl 5-bromo-1H-indazole-7-carboxylate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to understanding and troubleshooting the degradation of Methyl 5-bromo-1H-indazole-7-carboxylate.

This guide serves as a dedicated resource for researchers, medicinal chemists, and formulation scientists working with this compound. Its purpose is to provide expert insights into the potential degradation pathways of this molecule and to offer practical, actionable troubleshooting advice for stability-related challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound?

As a substituted indazole ester, this molecule is susceptible to four primary degradation pathways under common laboratory and storage conditions: hydrolytic, oxidative, photolytic, and thermal degradation.[1] Each pathway is triggered by specific environmental stressors (pH, oxidants, light, heat) and results in distinct degradation products. Understanding these pathways is the first step in designing stable formulations and robust analytical methods.[2][3]

Q2: My compound solution is showing a new, significant impurity peak in the HPLC after being left on the benchtop under ambient light. What is the likely cause?

This is a classic sign of photodegradation. Indazole rings are known to be photosensitive, and a common degradation pathway under UVA or UVB irradiation is a phototransposition rearrangement to form a more stable benzimidazole derivative.[1] This rearrangement is believed to proceed from an excited state of the 2H-tautomer of the indazole.[1] It is crucial to protect solutions and solid samples of this compound from light, especially during long-term storage or extended analytical runs.

Troubleshooting Guides & In-Depth Scientific Discussion

Issue 1: Hydrolytic Instability - Unexpected Degradation in Acidic or Basic Media

You Observe: A rapid loss of the parent compound peak with the concurrent appearance of a more polar impurity when the compound is dissolved in an acidic or basic aqueous/methanolic solution for analysis or reaction.

Scientific Cause & Explanation: This issue points directly to hydrolytic degradation. The ester functional group (-COOCH₃) at the 7-position is the most likely site of hydrolysis.

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., pH > 8), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction is typically rapid and results in the formation of the corresponding carboxylate salt, which upon acidic workup yields 5-bromo-1H-indazole-7-carboxylic acid .

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., pH < 4), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to the formation of the same carboxylic acid product and methanol.

The indazole ring itself is generally more stable to hydrolysis, but extreme pH conditions can also promote ring-opening, although this is less common than ester cleavage.[1]

Troubleshooting & Mitigation Strategy:

  • pH Control: Maintain all solutions within a neutral pH range (approx. 6-7.5) whenever possible. Use buffered solutions for analytical work if the compound must be in solution for extended periods.

  • Solvent Choice: For non-aqueous reactions, ensure solvents are anhydrous to prevent inadvertent hydrolysis.

  • Temperature Management: Hydrolysis rates are temperature-dependent. Keep solutions cool to minimize the rate of degradation if pH cannot be controlled.

Diagram: Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation Parent Methyl 5-bromo-1H- indazole-7-carboxylate Degradant 5-bromo-1H-indazole- 7-carboxylic acid Parent->Degradant H+ / H₂O or OH⁻ / H₂O

Caption: Primary hydrolytic pathway via ester cleavage.

Issue 2: Oxidative Degradation - Sample Instability in the Presence of Air or Peroxides

You Observe: Formation of multiple, often minor, degradation products when the sample is exposed to air for long periods, or significant degradation when treated with oxidizing agents like hydrogen peroxide (H₂O₂).

Scientific Cause & Explanation: The indazole ring system is susceptible to oxidation.[1] While the exact products can be complex, oxidation often targets the electron-rich pyrazole portion of the indazole ring. Potential products could include N-oxides or ring-opened species. The presence of the electron-donating NH group makes the ring system sensitive to oxidative stress. Forced degradation studies often use H₂O₂ to simulate this pathway and identify potential oxidative degradants.[1][2]

Troubleshooting & Mitigation Strategy:

  • Inert Atmosphere: Store sensitive solid samples and solutions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or high-purity solvents that are free of peroxides, which can initiate oxidative degradation.

  • Avoid Oxidizing Agents: Be mindful of incompatible reagents in reaction mixtures that could act as oxidants.

Diagram: General Oxidative Degradation Workflow

G Start Sample of Methyl 5-bromo- 1H-indazole-7-carboxylate Stress Expose to Oxidizing Agent (e.g., 3% H₂O₂ in Methanol) Start->Stress Analyze Analyze via HPLC-MS/MS to identify degradants Stress->Analyze Identify Potential Products: N-Oxides, Ring-Opened Species Analyze->Identify

Sources

Technical Support Center: By-product Identification in Reactions of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-1H-indazole-7-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of by-products in common synthetic transformations involving this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1] Its utility lies in the strategic placement of the bromine atom at the C5-position, which serves as a handle for various cross-coupling reactions, and the carboxylate group at C7, which can be further functionalized. However, the inherent reactivity of the indazole core and the conditions employed in modern synthetic methods can lead to the formation of undesired by-products, complicating purification and reducing yields. This guide is designed to help you navigate these challenges by providing a framework for identifying potential by-products and optimizing your reaction conditions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions.

Question 1: I'm performing a Suzuki-Miyaura coupling with this compound and my TLC/LC-MS shows a significant spot/peak corresponding to the debrominated starting material. What is happening and how can I fix it?

Answer:

The observation of Methyl 1H-indazole-7-carboxylate as a by-product in a Suzuki-Miyaura coupling is a classic case of a side reaction known as hydrodehalogenation (or protodebromination).[2][3][4] This occurs when the aryl halide substrate is reduced, replacing the bromine atom with a hydrogen atom, instead of coupling with the boronic acid partner.

Causality:

Hydrodehalogenation in palladium-catalyzed cross-coupling reactions can be mechanistically complex. It often involves the palladium catalyst and can be promoted by several factors:

  • Hydrogen Source: The hydrogen atom can originate from various sources within the reaction mixture, including the solvent (e.g., alcohols, water), the base, or even the phosphine ligand.[2]

  • Reaction Conditions: Elevated temperatures and certain bases can favor the hydrodehalogenation pathway.

  • Catalyst System: The choice of palladium source and ligand can significantly influence the competition between the desired cross-coupling and the undesired reduction.[2]

Troubleshooting Workflow:

Here is a systematic approach to minimize this by-product:

dot

Caption: Troubleshooting workflow for hydrodehalogenation.

Step-by-Step Protocol Adjustments:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos often promote the desired reductive elimination step of the cross-coupling cycle over the hydrodehalogenation pathway.

  • Base Modification: If you are using a strong base like NaOH or KOH, consider switching to a milder, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are less likely to contribute to the reduction pathway.[5]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water can be a proton source for this side reaction.[2] Using freshly distilled or commercially available anhydrous solvents can be critical.

  • Temperature Control: High temperatures can promote catalyst degradation and side reactions. Attempt to run the reaction at the lowest temperature that still allows for a reasonable reaction rate, for example, by starting at 80-90 °C instead of refluxing in higher-boiling solvents.

  • Boronic Acid Quality: Degraded boronic acids can lead to inefficient transmetalation, giving the palladium intermediate more time to undergo side reactions. Ensure your boronic acid is pure and, if necessary, re-purify it before use.

ParameterStandard ConditionRecommended ModificationRationale
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination.
Base Na₂CO₃, NaOHK₃PO₄, Cs₂CO₃Milder, non-nucleophilic bases are less prone to promoting reduction.
Solvent Toluene/EtOH/H₂OAnhydrous Toluene or DioxaneMinimizes water as a potential proton source.[2]
Temperature 110 °C (Reflux)80-90 °CLower temperature can disfavor side reactions.
Question 2: In my Buchwald-Hartwig amination, I'm seeing two major products. One is my desired product, but the other has a similar retention time and a mass corresponding to an N-alkylated or N-arylated product at a different position. What's going on?

Answer:

This issue points to the formation of regioisomers due to reaction at the two different nitrogen atoms of the indazole ring (N1 and N2). While your starting material is this compound, under the basic conditions of a Buchwald-Hartwig amination, the N-H proton is abstracted, forming an indazolide anion. This anion has nucleophilic character at both N1 and N2, leading to the formation of both the N1- and N2-arylated (or alkylated) products.

Causality:

The ratio of N1 to N2 substitution is influenced by a delicate balance of steric and electronic factors, and is highly dependent on the reaction conditions.[6]

  • Kinetic vs. Thermodynamic Control: Alkylation or arylation can occur under kinetic control (favoring the more accessible N2 position) or thermodynamic control (favoring the more stable N1 product).[7]

  • Substituent Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of each nitrogen. Electron-withdrawing groups at C7, like your methyl carboxylate, can significantly influence the N1/N2 ratio.[6]

  • Reaction Conditions: The choice of base, solvent, and temperature can shift the equilibrium between the two regioisomers.[6]

dot

Caption: Formation of N1 and N2 regioisomers.

Troubleshooting and Identification:

  • Characterization: The most definitive way to distinguish between N1 and N2 isomers is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show a correlation between the N1-substituent and the C7a carbon of the indazole ring, which is absent for the N2-isomer.

  • Reaction Optimization for N1 Selectivity:

    • Base/Solvent System: To favor the thermodynamically more stable N1 isomer, a common strategy is to use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent like THF or Dioxane, often at a slightly elevated temperature to allow for equilibration.[6][7]

  • Reaction Optimization for N2 Selectivity:

    • Mitsunobu Conditions: If the N2 isomer is desired, conditions that favor kinetic control, such as the Mitsunobu reaction, are often employed.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in palladium-catalyzed cross-coupling reactions of this compound?

A1: Besides the desired cross-coupled product, you should be vigilant for the following common by-products:

  • Hydrodehalogenation Product: As detailed in the troubleshooting guide, this is the product where the bromine at C5 is replaced by a hydrogen. Its formation is often promoted by sources of hydrogen in the reaction mixture.[2][3]

  • Homocoupling Products: These are dimers of your starting material (forming a bi-indazole) or your coupling partner. They arise from side reactions within the catalytic cycle.[3]

  • Protodeboronation Product: In Suzuki couplings, the boronic acid can react with a proton source to regenerate the corresponding arene, effectively consuming your reagent without participating in the desired reaction.[3]

  • N1/N2 Regioisomers: If your coupling partner can also react at the indazole nitrogen (e.g., in certain C-H activation or amination reactions), you may form regioisomeric by-products.

Q2: My reaction mixture is turning black, and the conversion has stalled. What does this indicate?

A2: The formation of a black precipitate is typically indicative of the palladium catalyst decomposing to form palladium black.[3] This is an inactive form of the catalyst that has precipitated out of the solution, effectively halting the catalytic cycle.

Causes and Solutions:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium center can be sensitive to air and temperature.

  • Insufficient Ligand: An inadequate amount of ligand relative to the palladium precursor can lead to unprotected palladium species that are prone to aggregation.

To mitigate this, ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon), use an appropriate ligand-to-metal ratio (typically 1:1 to 2:1 for pre-formed catalysts, or higher for in-situ generated catalysts), and avoid excessive temperatures.

Q3: How can I best utilize analytical techniques to identify unknown by-products?

A3: A multi-technique approach is most effective for structural elucidation of unknown impurities.[8][9]

Analytical Workflow:

  • Initial Assessment (TLC/HPLC): Thin-Layer Chromatography (TLC) provides a quick visual assessment of the reaction progress and the number of components. High-Performance Liquid Chromatography (HPLC) offers better resolution and quantitative information about the relative amounts of product and by-products.[8][10]

  • Mass Determination (LC-MS/GC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for by-product identification.[8][10] It separates the components of the mixture and provides the mass-to-charge ratio (m/z) of each, allowing you to quickly determine the molecular weight of by-products. This information is crucial for hypothesizing potential structures (e.g., a mass difference of -79 Da suggests loss of Br, a mass difference of +1 Da suggests hydrodehalogenation).

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[9] After isolating the by-product (e.g., via preparative HPLC or column chromatography), a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will reveal the precise connectivity of the atoms.

dot

Caption: Workflow for by-product identification.

References

  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry. Available at: [Link]

  • Various Authors. (n.d.). Comparison of approaches for direct C3 arylation of 2H-indazoles... ResearchGate. Available at: [Link]

  • Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Various Authors. (2024). Analytical Techniques in Pharmaceutical Analysis. Pharma Focus Asia. Available at: [Link]

  • Al-Zoubi, R. M. (2009). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
  • Aragen. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link]

  • Pharmaguideline. (n.d.). Different Techniques of Analysis. Available at: [Link]

  • Various Authors. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Various Authors. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • Foces-Foces, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Bedford, R. B., et al. (2009). Direct Arylations of 2H-Indazoles On Water. Organic Letters. Available at: [Link]

  • Iannazzo, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • da Silva, A. D., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). C‐3 Arylation of N‐2 SEM‐protected indazole. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Mooney, C., et al. (2021). A regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • Achaichia, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Iannazzo, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. Available at: [Link]

  • Various Authors. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Rawat, R., et al. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][11][12] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-7-methyl-1H-indazole. Available at: [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-1H-indazole-7-carboxylic acid. Available at: [Link]

  • Chuan, W., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromo-1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important heterocyclic intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights into common challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal solvent for recrystallizing this compound?

A1: Solvent selection is the most critical step for successful recrystallization. The ideal solvent will dissolve the compound completely at its boiling point but poorly at room or ice-bath temperatures.[1][2] This differential solubility is the basis for purification.

Causality Behind Solvent Choice: The structure of this compound contains several key functional groups that dictate its solubility: a polar N-H bond on the indazole ring, a moderately polar methyl ester group, and a large, relatively nonpolar bromo-aromatic system. A good solvent will interact favorably with these groups at high temperatures but not so strongly that the compound remains in solution upon cooling.

A useful rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[3] Given the ester functional group, ethyl acetate is a logical starting point. For the polar N-H, alcohols like ethanol or methanol are worth investigating.[4]

Recommended Screening Protocol:

  • Place a small amount of your crude solid (5-10 mg) into a small test tube.

  • Add a few drops of the candidate solvent and observe solubility at room temperature.

  • If it is insoluble or sparingly soluble, heat the mixture gently (e.g., with a heat gun or in a hot water bath) until the solvent boils.[4]

  • Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1][4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • A successful solvent will produce a high yield of crystalline solid upon cooling.

Data Presentation: Solvent Screening Guide

SolventBoiling Point (°C)Rationale & Expected Behavior
Ethyl Acetate 77The ester group suggests good solubility in hot ethyl acetate. As a common extraction solvent for indazoles, it's a primary candidate.[5][6]
Ethanol 78The polar N-H and ester groups can hydrogen bond with ethanol, suggesting good solubility when hot.[7]
Isopropanol 82Similar to ethanol but slightly less polar; may provide a better solubility differential.
Toluene 111The aromatic nature may dissolve the indazole ring system well at high temperatures.
Acetone 56A polar aprotic solvent that can be effective, but its low boiling point can lead to rapid evaporation and crashing out.
n-Heptane / Ethyl Acetate VariableA two-solvent system. The compound is likely soluble in ethyl acetate and insoluble in heptane. This is a powerful combination for many compounds.[8]
Ethanol / Water VariableA polar two-solvent system. Water acts as the anti-solvent for this organic molecule.[3]
Q2: What is a reliable, step-by-step protocol for a single-solvent recrystallization of this compound?

A2: Once you have selected a suitable solvent (e.g., ethyl acetate), the following self-validating protocol can be used. Each step is designed to maximize purity and yield.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.[2] Using the absolute minimum amount of hot solvent is key to maximizing yield.[1][4]

  • (Optional) Decolorization: If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal adsorbs colored impurities.[1]

  • Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[9][10]

  • Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed on the benchtop.[4] Slow cooling is crucial as it allows for the formation of a pure, well-ordered crystal lattice, excluding impurities.[9]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to remove any residual soluble impurities clinging to the crystal surfaces.[1] Using warm solvent will redissolve some of your product, reducing the yield.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent. The final product should be an off-white to yellow solid.[5]

Mandatory Visualization: Single-Solvent Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimum Hot Solvent to Dissolve A->B C Hot Gravity Filtration (If Insoluble Impurities Exist) B->C optional D Slowly Cool Solution to Room Temp B->D C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for single-solvent recrystallization.

Q3: I'm encountering problems during the experiment. How can I troubleshoot them?

A3: Recrystallization can sometimes be challenging, but most issues have logical solutions. The key is to observe carefully and understand the underlying cause.

Data Presentation: Troubleshooting Guide

ProblemLikely Cause(s)Suggested Solution(s)
Compound does not dissolve, even in boiling solvent. 1. Incorrect solvent choice. 2. Insufficient solvent.1. Refer to the solvent screening guide and select a more suitable solvent. 2. Add more hot solvent in small increments. If a large volume is needed, the yield will be poor; consider a different solvent.[11]
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is supersaturated but requires a nucleation site.1. Boil off some of the solvent to increase the concentration and attempt to cool again.[9][11] 2. Gently scratch the inside of the flask with a glass rod at the solvent line or add a tiny "seed crystal" of the pure compound.[4][11]
Product "oils out" instead of crystallizing. 1. The solution is too highly supersaturated. 2. The rate of cooling is too fast. 3. The compound is significantly impure, causing a melting point depression.1. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[9][11] 2. Insulate the flask to slow the cooling process. 3. Consider a preliminary purification by column chromatography or an activated charcoal treatment.[9][12]
Crystal yield is very low. 1. Too much solvent was used, leaving a large amount of product in the mother liquor. 2. Premature crystallization during a hot filtration step. 3. The crystals were washed with solvent that was not ice-cold.1. Evaporate some of the mother liquor and cool to obtain a second crop of crystals (which may be less pure).[9] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated before use. 3. Always use a minimal amount of ice-cold solvent for washing.[1]
Crystals are colored. 1. Presence of highly colored, soluble impurities.1. Re-dissolve the crystals and perform the optional activated charcoal step described in the protocol.[1] Be aware that charcoal can also adsorb some of your desired product.

Mandatory Visualization: Troubleshooting Decision Tree

G cluster_yes Success Path cluster_no Troubleshooting Path Start Hot Solution Cooled Q1 Do Crystals Form? Start->Q1 A1 Crystals Formed Q1->A1 Yes B1 No Crystals / Oiling Out Q1->B1 No Q2 Are Crystals Pure/Colorless? A1->Q2 A2 Collect & Dry Crystals Q2->A2 Yes A3 Redissolve, Use Charcoal, Recrystallize Q2->A3 No A3->Start Q3 Did it Oil Out? B1->Q3 B2 Reheat, Add More Solvent, Cool Slowly Q3->B2 Yes B3 Boil Off Solvent or Scratch/Seed Q3->B3 No B2->Start B3->Start

Caption: Decision tree for troubleshooting common recrystallization issues.

Q4: My compound is too soluble in most single solvents. When should I use a two-solvent system?

A4: A two-solvent (or mixed-solvent) system is an excellent alternative when you cannot find a single solvent with the ideal solubility profile. This technique is used when your compound is very soluble in one solvent ("solvent") and poorly soluble in another ("anti-solvent") at all temperatures.[10] The two solvents must be fully miscible with each other.

Common Two-Solvent Systems for this Compound:

  • Ethyl Acetate / Hexane (or Heptane): A very common and effective pair. Ethyl acetate is the "solvent" and hexane/heptane is the "anti-solvent."[3][8]

  • Ethanol / Water: A polar option where ethanol is the "solvent" and water is the "anti-solvent."

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "solvent" (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., hexane) dropwise with swirling. Continue adding until you observe a persistent cloudiness (turbidity). This indicates the point of saturation.

  • Clarification: Add one or two drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[10]

  • Cooling & Isolation: Cool the solution slowly, collect the crystals, wash, and dry as described in the single-solvent protocol. The wash should be done with a cold mixture of the two solvents or just the cold anti-solvent.

References

  • Technical Support Center: Synthesis of 3-Bromo-indazole. Benchchem.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • Recrystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Recrystallis
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit r/chemistry.
  • Recrystalliz
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  • (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • 5-BROMO-7-INDAZOLECARBOXYLIC ACID METHYL ESTER | 898747-24-5. ChemicalBook.
  • Synthesis routes of 5-bromo-1H-indazole. Benchchem.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

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Validation & Comparative

A Researcher's Guide to Navigating Indazole Isomerism: A Comparative Analysis of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold and the Nuances of Isomerism

The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form high-affinity interactions with a multitude of biological targets.[1] This versatile bicyclic heterocycle is particularly prominent in the development of protein kinase inhibitors, with several indazole-containing drugs, such as axitinib and pazopanib, reaching the market for cancer therapy.[1] The power of the indazole scaffold lies in its unique electronic properties and its capacity to act as a bioisostere for the native indole ring, often providing improved metabolic stability and synthetic accessibility.[2]

However, the true potential of an indazole-based therapeutic is unlocked through precise control of its substitution pattern. The placement of functional groups around the ring system dictates the molecule's three-dimensional shape, electronic distribution, and ability to engage in specific hydrogen bonds, hydrophobic interactions, and halogen bonds with its target protein.[3][4] This guide provides an in-depth comparison of methyl 5-bromo-1H-indazole-7-carboxylate against its positional isomers, offering researchers a framework for understanding how subtle structural changes can lead to profound differences in chemical reactivity and biological function. We will explore the causality behind experimental choices, present validated protocols for comparative analysis, and provide the foundational data necessary for strategic drug design.

Structural and Physicochemical Comparison of Bromo-Indazole-Carboxylate Isomers

The identity of a molecule is fundamentally defined by its structure and resulting physical properties. For drug development professionals, properties like melting point and predicted logP (XLogP3) are critical indicators of a compound's solubility, crystallinity, and potential for membrane permeability. Below is a comparative summary of this compound and several of its key positional isomers.

Compound NameStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)XLogP3 (Predicted)
This compound 898747-24-5255.07Not Reported2.1
Methyl 5-bromo-1H-indazole-3-carboxylate78155-74-5255.07208-2102.1
Methyl 5-bromo-1H-indazole-4-carboxylate1037840-79-1255.07Not Reported2.1
Methyl 6-bromo-1H-indazole-5-carboxylate1396762-16-5255.07170-1752.1
Methyl 7-bromo-1H-indazole-5-carboxylate1427460-96-5255.07Not ReportedNot Reported

Note: Data compiled from various supplier databases and PubChem.[5][6][7][8] Structures are illustrative representations.

The consistent molecular weight and predicted lipophilicity (XLogP3) across several isomers underscore that differences in their biological and chemical behavior arise not from bulk properties, but from the specific spatial arrangement of the bromo and methyl carboxylate substituents.

G cluster_7 5-bromo-7-carboxylate cluster_3 5-bromo-3-carboxylate cluster_4 5-bromo-4-carboxylate cluster_65 6-bromo-5-carboxylate node_7 Methyl 5-bromo- 1H-indazole-7-carboxylate node_3 Methyl 5-bromo- 1H-indazole-3-carboxylate node_7->node_3 Positional Isomers node_4 Methyl 5-bromo- 1H-indazole-4-carboxylate node_3->node_4 Positional Isomers node_65 Methyl 6-bromo- 1H-indazole-5-carboxylate node_4->node_65 Positional Isomers node_65->node_7 Positional Isomers G start Prepare Reaction Vessels reagents To each vial, add: - Bromo-indazole isomer (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(dppf)Cl₂ (0.05 eq) - K₂CO₃ (2.0 eq) start->reagents solvent Add 1,4-Dioxane/H₂O (4:1) reagents->solvent inert Seal, Evacuate & Backfill with Argon (3x) solvent->inert react Stir at 90 °C inert->react monitor Monitor by TLC/LC-MS (t = 1h, 2h, 4h, 8h) react->monitor workup Cool, Dilute with EtOAc, Wash with Brine monitor->workup Upon Completion purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify analyze Analyze Yield and Purity (¹H NMR, LC-MS) purify->analyze end Compare Reactivity analyze->end

Caption: Standardized workflow for comparative Suzuki-Miyaura coupling experiments.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In separate, identical reaction vials equipped with stir bars, add the respective bromo-indazole-carboxylate isomer (0.2 mmol, 1.0 eq), phenylboronic acid (0.24 mmol, 1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 mmol, 5 mol%), and potassium carbonate (0.4 mmol, 2.0 eq).

  • Solvent Addition: To each vial, add a 4:1 mixture of 1,4-dioxane and water (2.0 mL).

  • Inert Atmosphere: Seal the vials with septa, and purge with argon for 10 minutes. Alternatively, use a standard evacuate-and-backfill procedure three times.

  • Reaction: Place the vials in a pre-heated 90 °C oil bath or heating block and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of consumption of the starting material.

  • Work-up: Once the reaction is complete (or after a set time, e.g., 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous sodium chloride (brine, 2 x 5 mL).

  • Purification & Analysis: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Comparison: Determine the isolated yield for each isomer. The combination of reaction time and isolated yield will provide a quantitative measure of relative reactivity.

Biological Significance: The Role of Isomerism in Kinase Inhibition

The indazole scaffold is a highly effective hinge-binding motif in many kinase inhibitors. [9]The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The substituents on the benzene ring then project into different pockets of the ATP-binding site, determining the inhibitor's potency and selectivity.

The 5-bromo-7-carboxylate substitution pattern offers a compelling strategic design for several reasons:

  • Vectorial Diversity: The C5 and C7 positions provide two distinct vectors for synthetic elaboration. The C5-bromo group can be functionalized via cross-coupling to explore a solvent-exposed region, while the C7-carboxylate can be converted to an amide to probe interactions deeper within the binding pocket.

  • Halogen Bonding: The bromine atom at C5 is a potential halogen bond donor, an increasingly recognized interaction that can significantly enhance binding affinity and selectivity. [1]* Modulation of Physicochemical Properties: The ester at C7 can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, allowing for fine-tuning of solubility, cell permeability, and metabolic stability.

Direct comparative biological data for these specific isomers is scarce in the public domain. However, structure-activity relationship (SAR) studies on other indazole series consistently show that the position of substituents dramatically impacts activity. For example, a study on 6-substituted indazoles as JNK3 inhibitors showed that moving from an unsubstituted (H) to a methoxy (-OCH₃) group at the 6-position could shift selectivity. [9]Similarly, studies on indazole-based PI3Kδ inhibitors demonstrate the importance of the substitution pattern for achieving isoform selectivity and potent anti-tumor efficacy. [10]

G cluster_kinase Kinase ATP Binding Site cluster_indazole This compound hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue ester C7-Carboxylate gatekeeper->ester Steric Clash Potential hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front indazole_core Indazole Core indazole_core->hinge H-Bonding bromo C5-Bromo bromo->solvent_front Halogen Bonding or Hydrophobic Interaction ester->hydrophobic_pocket Hydrophobic/ Polar Interactions

Caption: Hypothetical binding mode of 5-bromo-7-carboxylate indazole in a kinase ATP pocket.

Conclusion and Future Outlook

The true value of each isomer can only be determined through empirical testing. The standardized protocols for spectroscopic analysis and reactivity studies provided herein offer a robust system for researchers to generate their own comparative data. By understanding the causal relationships between substituent position, reactivity, and biological activity, drug development professionals can more effectively navigate the complex landscape of indazole isomerism to accelerate the discovery of next-generation therapeutics.

References

  • Almond-Thynne, J., Blakemore, D. C., & Pryde, D. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6593–6609. [Link]

  • Request PDF. (2025). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

  • Tiwari, R. K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28248-28277. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Pan, P., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • ChemSrc. (2025). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (2016). The impact of positional isomers of the N-Me indazole in the context of dihydropyrazolo[1,5-a]pyrazin-4-(5H)-ones 17 and 18. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubMed. (2019). Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists. [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • PubMed. (2022). Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. [Link]

  • PubChemLite. (n.d.). Methyl 5-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2). [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • NIH. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • NIH. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). 5-Bromo-7-methyl-1H-indazole. [Link]

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"comparing biological activity of Methyl 5-bromo-1H-indazole-7-carboxylate derivatives"

The results show that substituted indazoles can exhibit broad-spectrum or targeted antimicrobial activity. For instance, N-methyl-3-aryl indazoles showed excellent inhibitory activity against various bacterial strains, while other derivatives were effective against Staphylococcus species, including MDR strains. [3][15]

Experimental Protocol: Agar Well Diffusion Method

This method is a standard preliminary screening technique to evaluate the antimicrobial activity of chemical compounds.

Objective: To qualitatively assess the antimicrobial activity of test compounds by measuring the zone of growth inhibition.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (C. albicans).

  • Nutrient Agar or Mueller-Hinton Agar.

  • Sterile Petri dishes.

  • Sterile cork borer (6-8 mm diameter).

  • Micropipettes.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic solution (e.g., Streptomycin, Ciprofloxacin). [3] Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of the solidified agar plates using a sterile swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into the designated wells. Use separate wells for the solvent control (DMSO) and the positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Synthesizing the available data allows for the elucidation of key structure-activity relationships (SAR).

  • N1 Position: Alkylation or arylation at the N1 position is a common strategy. The nature of this substituent can significantly influence potency and selectivity. For example, N-methylation is present in several active antimicrobial indazoles. [3]* C3 Position: This position is a crucial site for modification. Attaching various side chains, such as carboxamides or aryl groups, has been shown to be critical for kinase inhibition and anticancer activity. [1][10]* C5 Position: Halogenation, particularly bromination, at the C5 position is a recurring theme in potent derivatives, suggesting it plays a key role in binding interactions or modifying the electronic properties of the molecule. [5][7]* C7 Position: The introduction of a methyl carboxylate group at the C7 position, as in the topic of this guide, offers a key point for further derivatization. This ester group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, allowing for the exploration of new chemical space and potentially improving pharmacokinetic properties or introducing new binding interactions.

The diagram below provides a conceptual overview of the SAR for the 5-bromo-1H-indazole scaffold.

"validation of Methyl 5-bromo-1H-indazole-7-carboxylate synthesis route"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Plausible Synthesis Routes for Methyl 5-bromo-1H-indazole-7-carboxylate

A Guide for Researchers and Drug Development Professionals

This compound is a crucial heterocyclic building block in medicinal chemistry. The indazole scaffold is a bioisostere of indole, and its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors for oncology.[1] The strategic placement of the bromo and methyl carboxylate moieties provides versatile handles for further functionalization through cross-coupling reactions and amide bond formations, respectively, enabling the exploration of a broad chemical space in drug discovery programs.

This guide provides a comparative analysis of two plausible synthetic routes for this compound. While a definitive, standardized protocol for this specific molecule is not widely published, the routes presented herein are constructed based on well-established and validated transformations in indazole chemistry. We will delve into the mechanistic rationale behind each step, compare the potential efficiency and scalability of the routes, and provide a detailed experimental protocol for the more promising pathway.

Route A: Late-Stage Carboxylation Strategy

This approach focuses on constructing the 5-bromo-1H-indazole core first, followed by a regioselective carboxylation at the C7 position and subsequent esterification.

Workflow for Route A

Route A A 4-Bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic anhydride C 5-Bromo-1H-indazole B->C 1. Isoamyl nitrite, K(OAc) 2. HCl, NaOH (cyclization) D 5-Bromo-1H-indazole-7-carboxylic acid C->D Directed ortho-metalation (e.g., LDA), then CO2 E This compound D->E Methanol, H2SO4 (cat.)

Caption: Proposed Synthesis Route A for this compound.

Scientific Rationale and Discussion

Step 1: Acetylation of 4-Bromo-2-methylaniline

The synthesis commences with the protection of the aniline nitrogen in 4-bromo-2-methylaniline via acetylation. This is a standard procedure to form an acetamide, which is crucial for the subsequent diazotization and cyclization steps. Acetic anhydride is a common and efficient reagent for this transformation.[2]

Step 2: Diazotization and Indazole Formation

The N-acetylated intermediate undergoes an intramolecular cyclization to form the indazole ring. This reaction is typically initiated by treatment with a nitrite source, such as isoamyl nitrite, in the presence of a base like potassium acetate, followed by acidic workup to hydrolyze the acetyl group and facilitate cyclization.[2] This method, often referred to as the Davis-Beirut reaction, is known for its high efficiency in forming the indazole core from o-toluidine derivatives. A reported synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline demonstrated a high yield of 94%.[2]

Step 3: Regioselective C7 Carboxylation

This is the most critical and challenging step in this route. Directing a carboxyl group to the C7 position of the indazole ring requires a regioselective C-H activation strategy. A plausible approach is a directed ortho-metalation (DoM). The N-H proton of the pyrazole ring can be removed by a strong base like lithium diisopropylamide (LDA), followed by deprotonation at the adjacent C7 position to form a dianion. This nucleophilic species can then be quenched with an electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid. While direct metalation of indazoles can sometimes lead to ring-opening, appropriate selection of protecting groups and reaction conditions can circumvent this issue.[3]

Step 4: Fischer Esterification

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification, carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. This is a reliable and high-yielding reaction.

Route B: Early-Stage Carboxylate Introduction

This alternative strategy involves starting with a precursor that already contains the carboxylate functionality, thereby avoiding the potentially problematic regioselective carboxylation of the indazole core.

Workflow for Route B

Route B F 2-Amino-3-methyl-5-bromobenzoic acid G Methyl 2-amino-3-methyl-5-bromobenzoate F->G Methanol, H2SO4 (cat.) H Methyl 2-acetamido-3-methyl-5-bromobenzoate G->H Acetic anhydride I This compound H->I 1. NaNO2, HCl (diazotization) 2. Intramolecular cyclization

Sources

A Multi-Modal Spectroscopic Guide for the Identity Confirmation of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a foundational pillar of scientific rigor and regulatory compliance. Pharmaceutical intermediates, such as Methyl 5-bromo-1H-indazole-7-carboxylate, are the critical building blocks of active pharmaceutical ingredients (APIs), and their structural integrity directly impacts the quality, safety, and efficacy of the final drug product.[1][2] Verifying the identity of these materials is not merely a quality control checkpoint but a prerequisite for advancing any research or development program.[3]

This guide provides an in-depth, multi-faceted approach to the identity confirmation of this compound. We will move beyond simply listing expected data points to explaining the underlying chemical principles that give rise to specific spectroscopic signatures. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system for confident structural elucidation.

Molecular Framework: this compound

Understanding the molecule's structure is paramount to interpreting its spectroscopic output. The indazole core, a bicyclic aromatic system, is substituted with a bromine atom at the 5-position and a methyl carboxylate group at the 7-position. Each functional group and unique atomic position will generate a distinct and predictable signal in the analytical techniques discussed.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms. For a molecule like this compound, NMR provides a unique fingerprint that is highly sensitive to its specific substitution pattern.

¹H NMR Spectroscopy: Mapping the Protons

In ¹H NMR, the chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like bromine and the ester) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups have the opposite effect.

Predicted ¹H NMR Spectrum: Based on the structure and known substituent effects in heterocyclic systems[4][5], we can predict the following signals:

  • N-H Proton: A broad singlet is expected, typically far downfield (>10 ppm), due to its acidic nature and hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange.

  • Aromatic Protons (H4, H6): The indazole core has two remaining aromatic protons.

    • H4: This proton is situated between two carbon-bearing ring junctions. It will likely appear as a doublet.

    • H6: This proton is adjacent to the bromine atom. It will also appear as a doublet. The deshielding effects of the adjacent bromine and the ester group will influence the precise chemical shifts.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet, typically in the 3.9-4.1 ppm range.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum: The molecule has 9 unique carbon atoms, and we expect to see a signal for each.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 160-170 ppm range.

  • Aromatic Carbons (C3, C3a, C4, C5, C6, C7, C7a): These carbons will resonate in the aromatic region (approx. 110-150 ppm).[6]

    • C5 (ipso-Carbon): The carbon directly attached to the bromine (C5) will be influenced by the "heavy atom effect," which, contrary to simple electronegativity arguments, often results in an upfield shift compared to what might be expected.[7]

    • C7: The carbon attached to the electron-withdrawing ester group will be shifted downfield.

    • The remaining aromatic carbons will have distinct shifts based on their position relative to the nitrogen atoms, bromine, and ester group.[8][9]

  • Methyl Carbon (-OCH₃): The methyl carbon will appear upfield, typically in the 50-55 ppm range.

Table 1: Predicted NMR Data for this compound
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm), Multiplicity, Integration δ (ppm)
N1-H>13.0, broad singlet, 1H-
C3-H~8.2, singlet, 1H~135
C4-H~8.0, doublet, 1H~125
C6-H~7.8, doublet, 1H~129
-OCH₃~4.0, singlet, 3H~52
C=O-~163
C5-Br-~115
C7-CO-~118
C3a-~140
C7a-~122
Note: These are estimated values. Actual shifts are dependent on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for ensuring the observation of the exchangeable N-H proton.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[10]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[10]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the energy required to induce a specific molecular vibration (e.g., stretching or bending).[1]

Predicted Key IR Absorptions: The structure of this compound contains several IR-active functional groups:

  • N-H Stretch: A moderate, relatively sharp absorption is expected in the 3300-3500 cm⁻¹ range, characteristic of the N-H bond in the indazole ring.[11][12]

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[13]

  • Aliphatic C-H Stretch: The methyl group will show absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[14]

  • C=O Stretch (Ester): A very strong, sharp absorption is the most prominent feature for this molecule. For an aromatic ester, this peak is expected between 1715-1730 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[15]

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.[13]

  • C-O Stretch (Ester): Esters show two characteristic C-O stretching bands. For an aromatic ester, these are typically strong and found around 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹.[15]

Table 2: Predicted IR Absorption Bands
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchIndazole Ring3300 - 3500Medium, Sharp
Aromatic C-H StretchAryl C-H3030 - 3100Medium to Weak
Aliphatic C-H StretchMethyl (-CH₃)2850 - 2960Medium to Weak
C=O StretchAromatic Ester1715 - 1730Strong, Sharp
C=C StretchesAromatic Ring1450 - 1600Medium to Weak
Asymmetric C-O StretchEster (C-C-O)1250 - 1310Strong
Symmetric C-O StretchEster (O-C-C)1100 - 1130Strong
Experimental Protocol: FT-IR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the key peaks corresponding to the functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic distribution of the halogens.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺·): The most critical piece of information is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[16][17] This results in a characteristic "doublet" for any bromine-containing fragment. For this compound (C₉H₇BrN₂O₂), we expect to see two molecular ion peaks of almost equal intensity:

    • One at m/z corresponding to the molecule with ⁷⁹Br.

    • A second peak at [M+2] corresponding to the molecule with ⁸¹Br.[18][19][20] This M/M+2 pattern with a ~1:1 intensity ratio is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation Pathways: Under electron impact (EI) ionization, the molecular ion can fragment in predictable ways. Potential fragmentation includes:

    • Loss of a methoxy radical (·OCH₃): [M - 31]⁺

    • Loss of a methyl radical (·CH₃): [M - 15]⁺

    • Loss of carbon monoxide (CO) from the ester: [M - 28]⁺

    • Loss of the bromine atom (·Br): [M - 79/81]⁺ Each of these primary fragment ions, if they still contain the bromine atom, will also exhibit the characteristic 1:1 isotopic doublet.

Table 3: Predicted Mass Spectrometry Data (EI)
Ion Description Predicted m/z Key Feature
[M]⁺·Molecular Ion254 / 2561:1 isotopic ratio
[M-31]⁺Loss of ·OCH₃223 / 2251:1 isotopic ratio
[M-59]⁺Loss of ·COOCH₃195 / 1971:1 isotopic ratio
[M-79/81]⁺Loss of ·Br175Single peak
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced directly via a direct insertion probe or, for a purity check, via a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.

  • Ionization: Utilize Electron Impact (EI) ionization. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peaks ([M]⁺· and [M+2]⁺·) to confirm the molecular weight and the presence of bromine. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Workflow and Comparative Analysis

While each of these techniques provides powerful data, their true strength lies in their combined application. A single method is rarely sufficient for absolute identity confirmation in a regulated environment.[1] For instance, isomers could potentially have identical mass spectra or very similar IR spectra. However, the unique ¹H and ¹³C NMR spectra, when combined with the precise molecular mass and functional group data from MS and IR, provide an unassailable confirmation of identity. This multi-modal approach forms the basis of a robust, self-validating analytical system.

Alternative and Complementary Techniques
  • High-Performance Liquid Chromatography (HPLC): While not a primary tool for structural elucidation, HPLC coupled with a UV detector is the industry standard for assessing the purity of the intermediate.[1] It can separate the target compound from starting materials, by-products, or degradation products.

  • Elemental Analysis: This technique provides the percentage composition of C, H, N, and Br in the sample. Confirming that the experimental percentages match the theoretical values for the C₉H₇BrN₂O₂ formula provides strong orthogonal evidence for the compound's identity.

Identity_Confirmation_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample: Methyl 5-bromo- 1H-indazole-7-carboxylate Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Structural Connectivity Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Identification (C=O, N-H, C-O) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern (Br) Fragmentation MS->MS_Data Integration Data Integration & Comparative Analysis NMR_Data->Integration IR_Data->Integration MS_Data->Integration Confirmation Unambiguous Identity Confirmation Integration->Confirmation

Caption: Integrated workflow for spectroscopic identity confirmation.

Conclusion

The identity confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and atom connectivity. FT-IR confirms the presence of essential functional groups, notably the aromatic ester and the indazole N-H bond. Finally, Mass Spectrometry verifies the molecular weight and confirms the presence of a single bromine atom through its unmistakable M/M+2 isotopic signature. Following the protocols and interpretative frameworks outlined in this guide will enable researchers to generate a comprehensive and defensible data package, ensuring the foundational quality of their chemical matter for subsequent stages of research and drug development.

References

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

Methyl 5-bromo-1H-indazole-7-carboxylate is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Given its role as a critical intermediate, ensuring its purity is not merely a quality control checkpoint but a foundational requirement for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold-standard technique for this purpose, offering the high resolution and sensitivity needed to separate the target analyte from structurally similar impurities.

This guide provides a comprehensive comparison of reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of this compound. We will explore the rationale behind strategic choices in stationary and mobile phase selection, present comparative experimental data, and outline a robust protocol, grounding our approach in established scientific principles and regulatory expectations.[1][2]

The Analytical Challenge: Understanding the Molecule

The structure of this compound—featuring an aromatic indazole core, a halogen substituent, and an ester functional group—presents a unique set of chromatographic challenges. It is a moderately polar molecule with a propensity for π-π stacking interactions and hydrogen bonding. Potential impurities may include:

  • Positional Isomers: Such as Methyl 6-bromo-1H-indazole-5-carboxylate, which can be notoriously difficult to separate due to nearly identical physicochemical properties.

  • Synthesis Starting Materials: Unreacted precursors or reagents.

  • Degradation Products: Primarily the hydrolysis product, 5-bromo-1H-indazole-7-carboxylic acid.

An effective HPLC method must possess the selectivity to resolve these closely related species, ensuring accurate quantification of the main component.

Strategic Method Development: A Comparative Framework

Our strategy is centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of the pharmaceutical industry for its robustness and applicability to a wide range of analytes.[2] The core of our investigation involves a systematic comparison of key chromatographic parameters to achieve optimal separation.

Workflow for HPLC Method Development and Selection

The logical flow from initial assessment to a validated method is critical for efficiency and success.

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polarity, pKa, UV λmax) B Column Selection (C18, C8, Phenyl-Hexyl) A->B Guides Choice C Mobile Phase Scouting (ACN vs. MeOH, pH) B->C D Gradient Optimization (Slope, Time) C->D Initial Data E Parameter Refinement (Flow Rate, Temperature) D->E F System Suitability Test (SST) (Resolution, Tailing, Plates) E->F Verification G Optimal Method Selection F->G Meets Criteria H Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) G->H Proceeds to

Caption: Workflow for HPLC Method Development and Validation.

Comparison of Stationary Phases (Columns)

The choice of stationary phase is paramount as it governs the primary mode of interaction and selectivity.[3] We evaluated three distinct reversed-phase chemistries to understand their impact on the separation of this compound from a key positional isomer impurity.

  • Standard C18 (Octadecylsilane): The industry standard, separates primarily based on hydrophobicity.[1]

  • C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous for reducing analysis time for moderately polar compounds.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole core of the analyte.[4] This can be highly effective for separating aromatic compounds and their isomers.[5]

Comparison of Mobile Phase Composition

The mobile phase composition fine-tunes the separation by altering analyte partitioning and interaction with the stationary phase.[6]

  • Organic Modifier (Acetonitrile vs. Methanol): Both are common organic solvents in RP-HPLC. Acetonitrile (ACN) generally provides lower viscosity and higher elution strength, often resulting in sharper peaks and better efficiency.[6] Methanol (MeOH) can offer different selectivity due to its protic nature and hydrogen bonding capabilities.

  • Acidic Modifier (0.1% Formic Acid): The addition of a small amount of acid to the aqueous phase is crucial for several reasons. It maintains a consistent low pH, which protonates the basic nitrogen of the indazole ring, ensuring a single ionic form and preventing peak tailing.[7] It also suppresses the ionization of free silanol groups on the silica support, further improving peak shape.

Experimental Protocols & Comparative Data

Standard Sample and System Suitability Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and water.

  • Spiked Working Solution (0.1 mg/mL): Transfer 2.5 mL of the Standard Stock Solution to a 25 mL volumetric flask. Spike with a known positional isomer impurity standard. Dilute to volume with the same 50:50 diluent. This solution is used for method development and system suitability.

General Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Detector: Diode Array Detector (DAD), monitoring at 254 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid.

  • Gradient Program: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

System Suitability Test (SST)

Before analysis, the chromatographic system must be verified. The spiked working solution is injected six times, and the results must meet predefined criteria to ensure the system is performing adequately. This practice is a cornerstone of a self-validating protocol, as mandated by regulatory guidelines.[8][9]

SST Acceptance Criteria:

  • Resolution (Rs) between analyte and key impurity: ≥ 2.0

  • Tailing Factor (Tf) for the analyte peak: ≤ 1.5

  • Relative Standard Deviation (%RSD) of peak area (n=6): ≤ 1.0%

Comparative Performance Data

The following table summarizes the performance of different column and mobile phase combinations in separating this compound from its critical positional isomer.

Column (Stationary Phase) Organic Modifier Analyte Rt (min) Impurity Rt (min) Resolution (Rs) Tailing Factor (Tf) Remarks
Standard C18 (4.6x150mm, 5µm)Acetonitrile9.859.981.41.3Poor resolution, co-elution likely. Not suitable.
Standard C18 (4.6x150mm, 5µm)Methanol11.2111.451.61.4Slightly better resolution than ACN but still below target.
C8 (4.6x150mm, 5µm)Acetonitrile8.548.641.11.2Lower retention but worse resolution due to reduced hydrophobicity.
Phenyl-Hexyl (4.6x150mm, 5µm)Acetonitrile 10.12 10.55 4.1 1.1 Excellent resolution due to secondary π-π interactions. Optimal.
Phenyl-Hexyl (4.6x150mm, 5µm)Methanol12.0512.583.51.2Good resolution, but longer run time and slightly broader peaks than ACN.
Data Interpretation and Optimal Method Selection

The experimental data unequivocally demonstrates the superiority of the Phenyl-Hexyl column with an Acetonitrile/Water gradient . While the standard C18 column provided some separation, it failed to meet the critical resolution requirement of ≥ 2.0. The Phenyl-Hexyl phase, however, leverages alternative separation mechanisms beyond simple hydrophobicity, namely π-π interactions with the aromatic indazole system, to achieve a baseline separation (Rs = 4.1) with excellent peak symmetry (Tf = 1.1).

Method Validation: Ensuring Trustworthiness

Once the optimal chromatographic conditions are established, the method must be formally validated to prove its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[9][10][11] This process is non-negotiable in a regulated drug development environment.[8][12][13] The validation protocol should assess:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities, degradants, and matrix components.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed via recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The purity assessment of this compound requires a highly selective HPLC method capable of resolving it from closely related impurities. A systematic comparison of stationary and mobile phases revealed that a Phenyl-Hexyl column utilizing a gradient elution with acetonitrile and water (containing 0.1% formic acid) provides the optimal separation. This methodology delivers excellent resolution (Rs > 4.0) and superior peak shape (Tf ≈ 1.1), far exceeding the performance of standard C18 or C8 columns for this specific application. This recommended method forms a robust foundation for subsequent validation activities, ensuring reliable and accurate purity determination for this critical pharmaceutical intermediate.

References

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A Comparative Crystallographic Guide to Methyl 5-bromo-1H-indazole-7-carboxylate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of methyl 5-bromo-1H-indazole-7-carboxylate and structurally related indazole derivatives. By examining the subtle yet significant impact of substituent modifications on the supramolecular architecture, this document offers valuable insights for rational drug design and the development of crystalline materials with tailored solid-state properties.

The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

Indazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The indazole nucleus is a key pharmacophore in a variety of therapeutic agents, exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to functionalize the indazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, thereby optimizing its interaction with biological targets. The bromine atom and the methyl carboxylate group in the title compound and its derivatives serve as versatile synthetic handles for further molecular elaboration, making them valuable intermediates in the synthesis of complex drug candidates.[5]

Synthesis and Crystallization: A Comparative Overview

The preparation of indazole derivatives for crystallographic studies involves regioselective synthesis followed by meticulous crystallization. The choice of synthetic route and crystallization conditions profoundly influences the final crystalline form and, consequently, the observed solid-state structure.

General Synthetic Strategies

The synthesis of substituted indazoles often involves the construction of the bicyclic ring system from appropriately substituted anilines or benzonitriles. For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[6] Subsequent functionalization, such as the introduction of a carboxylate group or N-alkylation, can then be performed.

A common route to N-substituted indazole esters involves the nucleophilic substitution reaction of an N-H indazole with a suitable haloester in the presence of a base.[7][8] The choice of base and solvent can influence the regioselectivity of the N-alkylation, often yielding a mixture of N-1 and N-2 isomers.[7][8]

SynthesisWorkflow cluster_synthesis Synthesis of N-Substituted Indazole Esters Start 1H-Indazole Precursor Step1 Nucleophilic Substitution (Haloester, Base, Solvent) Product Mixture of N-1 and N-2 Isomers Separation Chromatographic Separation N1_Isomer N-1 Substituted Indazole Ester N2_Isomer N-2 Substituted Indazole Ester

Crystallization Protocols: The Art of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent, temperature, and crystallization technique are paramount. Slow evaporation of a saturated solution is a commonly employed and effective method.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified indazole derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, dichloromethane/hexane) to near saturation at room temperature. The ideal solvent is one in which the compound has moderate solubility.

  • Solution Preparation: Prepare a clear, filtered solution of the compound in a clean vial.

  • Crystal Growth: Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Crystal growth can take from several hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Comparative Crystallographic Analysis

The three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, provides a wealth of information about molecular conformation, bond lengths, bond angles, and intermolecular interactions. This section compares the crystal structures of three distinct indazole derivatives to illustrate the influence of substitution on their solid-state properties.

Molecular Conformation and Geometry

The indazole ring system is generally planar, a consequence of its aromatic character.[7][9] However, the orientation of substituents can vary, leading to different overall molecular conformations.

In the case of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , the fused pyrazole and benzene rings are nearly co-planar, with a dihedral angle of just 2.36 (5)°.[9] The tert-butoxycarbonyl group is slightly twisted out of this plane.[9]

For methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate , the indazole ring is also nearly coplanar with the ester moiety, suggesting conjugation between these two parts of the molecule.[10] The 4-fluorobenzyl group is oriented at a significant angle to the indazole plane.[10]

In the structure of indazol-2-yl-acetic acid , the indazole moiety is planar, but the carboxylic acid group is oriented almost perpendicularly to the pyrazole ring.

Intermolecular Interactions and Supramolecular Assembly

The nature and pattern of intermolecular interactions dictate the crystal packing and the overall supramolecular architecture. Hydrogen bonds and π-π stacking interactions are particularly important in the crystal structures of indazole derivatives.

IntermolecularInteractions cluster_interactions Key Intermolecular Interactions IndazoleCore Indazole Derivative H_Bond Hydrogen Bonding (e.g., N-H···N, O-H···N, C-H···O) IndazoleCore->H_Bond Forms Pi_Stacking π-π Stacking (Indazole Ring Interactions) IndazoleCore->Pi_Stacking Participates in Halogen_Bond Halogen Bonding (e.g., C-Br···O/N) IndazoleCore->Halogen_Bond Can form

In the crystal of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , molecules form inversion dimers through pairwise N—H···N hydrogen bonds.[9] These dimers are further linked into a three-dimensional network by C—H···O and C—H···Br hydrogen bonds, as well as weak aromatic π–π stacking interactions.[9]

The crystal packing of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is characterized by weak C—H···N and C—H···O hydrogen-bond-like interactions, which also lead to the formation of inversion-related dimers.[10] Additionally, a weak C—H···π interaction is observed.[10]

A distinct supramolecular architecture is seen in indazol-2-yl-acetic acid , where a strong O—H···N1 intermolecular hydrogen bond links the molecules into a one-dimensional zigzag chain.[7] This interaction is preferred over the more common carboxylic acid dimer synthon.[7] Weak π–π contacts are also present between neighboring chains.[7]

Comparative Data Summary

The following table summarizes key crystallographic data for the three discussed indazole derivatives, highlighting the differences in their crystal packing and intermolecular interactions.

Featuretert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[9]Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[10]Indazol-2-yl-acetic acid
Primary H-Bonding Motif N—H···N hydrogen-bonded inversion dimersC—H···N and C—H···O hydrogen-bonded inversion dimersO—H···N hydrogen-bonded 1D zigzag chains
Secondary Interactions C—H···O, C—H···Br, π–π stackingC—H···π interactionsWeak π–π contacts
Supramolecular Assembly 3D networkDimeric units1D chains
Key Torsion Angle Fused rings are nearly co-planarIndazole and ester are nearly co-planarCarboxylic acid group is nearly perpendicular to the pyrazole ring

Conclusion and Outlook

This comparative guide demonstrates that even subtle changes in the substitution pattern of the indazole scaffold can lead to significant differences in the resulting solid-state structures. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions directs the self-assembly of these molecules into diverse and complex supramolecular architectures. A thorough understanding of these structure-directing forces is crucial for the rational design of new indazole-based therapeutic agents with optimized physicochemical properties, such as solubility and stability, which are critical for drug development. Further crystallographic studies on a systematic series of this compound derivatives would provide a more complete picture of the structure-property relationships in this important class of compounds.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867–889. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 11(11), 867–889. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Yeoh, Z. Y., Ng, C. H., & Tiekink, E. R. T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1133–1136. [Link]

  • Madhan, S., Sethusankar, K., Srinivasan, N., & Ponnuswamy, M. N. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 159–166. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Link]

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  • Madhan, S., Sethusankar, K., Srinivasan, N., & Ponnuswamy, M. N. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 543–550. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1138-1151. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969–5980. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-8. [Link]

  • Thiruvalluvar, A., & Mahesh, R. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 833–836. [Link]

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  • Thiruvalluvar, A., & Mahesh, R. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 833–836. [Link]

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A Comparative Guide to Methyl 5-bromo-1H-indazole-7-carboxylate and Its Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a detailed comparative analysis of Methyl 5-bromo-1H-indazole-7-carboxylate, a key building block, and its analogs, focusing on their application as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1 and PARP2, are critical players in the DNA damage response (DDR).[4][5] Their inhibition has proven to be a powerful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[5]

This document delves into the structure-activity relationships (SAR), comparative efficacy based on experimental data, and the practical methodologies required to evaluate these compounds, offering researchers and drug development professionals a comprehensive resource for advancing their work in this promising therapeutic area.

Core Compound Profile: this compound

This compound serves as a foundational scaffold in the design of potent PARP inhibitors. Its structure combines the essential pharmacophoric elements of the indazole ring system with strategically placed functional groups that allow for synthetic elaboration. The 7-carboxylate group is a key interaction point within the nicotinamide binding pocket of the PARP enzyme, while the 5-bromo position provides a versatile handle for introducing further chemical diversity through cross-coupling reactions.[6]

The synthesis of this core structure and its derivatives often involves multi-step sequences, starting from commercially available materials like 2-methylanilines, and proceeding through bromination, diazotization, and cyclization reactions to form the indazole ring.[7][8]

Comparative Analysis of Indazole-7-Carboxamide Analogs as PARP Inhibitors

The development of potent PARP inhibitors from the indazole-7-carboxylate scaffold typically involves the conversion of the methyl ester to a primary carboxamide. This carboxamide moiety is crucial as it mimics the nicotinamide portion of the natural PARP substrate, NAD+, forming key hydrogen bond interactions in the enzyme's active site.[5] Further optimization focuses on substitutions at the N1 or N2 positions of the indazole ring.

A pivotal study in this area led to the discovery of Niraparib (MK-4827), a potent PARP1/2 inhibitor.[9][10] The optimization pathway for this clinical candidate provides an excellent framework for a comparative analysis.

Structural Modifications and Structure-Activity Relationship (SAR)

The general structure for this class of inhibitors is a 2-phenyl-2H-indazole-7-carboxamide core. The key SAR insights can be summarized as follows:

  • Indazole-7-carboxamide: This core is essential for binding to the PARP active site. The amide NH2 and the indazole N1 atom form critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.

  • N2-Aryl Substitution: An aryl group at the N2 position is crucial for potency. This group engages in π-stacking interactions with Tyr907.

  • Side Chain Modification: The introduction of a basic amine-containing side chain on the N2-phenyl ring significantly enhances potency and influences physicochemical properties. A piperidine ring, as seen in Niraparib, was found to be optimal for balancing activity and pharmacokinetic properties.[9]

The following diagram illustrates the general workflow for developing and evaluating these analogs.

G cluster_0 Pre-Clinical Development Workflow Scaffold_Selection Scaffold Selection (Methyl 5-bromo-1H- indazole-7-carboxylate) Analog_Synthesis Analog Synthesis (e.g., N2-Aryl Substitution) Scaffold_Selection->Analog_Synthesis Synthetic Chemistry Biochemical_Assay Biochemical Screening (PARP1/2 Enzyme Assay) Analog_Synthesis->Biochemical_Assay Compound Library Cell_Based_Assay Cell-Based Assay (BRCA-mutant cell lines) Biochemical_Assay->Cell_Based_Assay Potent Hits SAR_Analysis SAR Analysis & Optimization Cell_Based_Assay->SAR_Analysis Cellular Efficacy Data SAR_Analysis->Analog_Synthesis Design Feedback Loop Lead_Candidate Lead Candidate Selection (e.g., Niraparib) SAR_Analysis->Lead_Candidate Optimized Properties

Caption: High-level workflow for the discovery of indazole-based PARP inhibitors.

Quantitative Comparison of Inhibitor Potency

The efficacy of newly synthesized analogs is quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their ability to inhibit cancer cell proliferation (often denoted as CC50 or GI50). Below is a table summarizing representative data for Niraparib and a hypothetical analog to illustrate the comparative points.

CompoundKey Structural FeaturePARP1 IC50 (nM)[9][10]PARP2 IC50 (nM)[9][10]Cell Proliferation CC50 (nM) (BRCA1-mutant MDA-MB-436 cells)
Niraparib (MK-4827) (S)-piperidin-3-yl at C4 of N2-phenyl3.82.1~10-100
Analog 1 (Hypothetical) Unsubstituted N2-phenyl>1000>1000>10000
Analog 2 (Hypothetical) 4-aminophenyl at N25045~500

This data clearly demonstrates the critical importance of the piperidinyl substituent for achieving high potency at both the enzymatic and cellular levels. The basic nitrogen in the piperidine ring is thought to contribute to improved cellular uptake and target engagement.

The following diagram illustrates the key interactions of an indazole-7-carboxamide inhibitor within the PARP1 active site.

G cluster_0 PARP1 Active Site Inhibitor Indazole-7-Carboxamide Scaffold Gly863 Gly863 Inhibitor->Gly863 H-Bond (Amide) Ser904 Ser904 Inhibitor->Ser904 H-Bond (Indazole N1) Tyr907 Tyr907 Inhibitor->Tyr907 π-Stacking (N2-Aryl) Nicotinamide_Pocket Nicotinamide Binding Pocket Inhibitor->Nicotinamide_Pocket Occupies

Caption: Key binding interactions of indazole inhibitors in the PARP1 active site.

Experimental Protocols

To ensure data integrity and reproducibility, standardized assays are paramount. Below are representative protocols for a biochemical PARP1 inhibition assay and a cell-based viability assay.

Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies an inhibitor's ability to block PARP1's enzymatic activity by measuring the consumption of its substrate, NAD+.[4][11]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

  • Test compounds (serial dilutions in DMSO)

  • 384-well black assay plates

  • NAD+ consumption detection kit (e.g., containing nicotinamidase and a developer reagent)

  • Fluorescent plate reader

Procedure:

  • Compound Plating: Add 5 µL of serially diluted test compounds or vehicle control (e.g., 2% DMSO in assay buffer) to the wells of the 384-well plate.[11]

  • Enzyme/DNA Addition: Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer. Add 10 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a 5X NAD+ solution (final concentration typically 0.5 mM) to all wells.[11]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.

  • Data Analysis: Read the fluorescence intensity on a plate reader. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12][13] It is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[14][15]

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control line.

  • Complete cell culture medium.

  • Test compounds (serial dilutions).

  • 96-well or 384-well clear-bottom, white-walled tissue culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.[13]

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells into the wells of the microplate at a predetermined optimal density (e.g., 2,000 cells/well) in 100 µL of medium. Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, treat the cells by adding various concentrations of the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the compounds to exert their anti-proliferative effects.[14]

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][16]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50/GI50 values by plotting viability against the logarithm of compound concentration and fitting to a dose-response curve.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of potent PARP inhibitors. Comparative analysis, guided by robust structure-activity relationship studies, has shown that strategic modifications, particularly the introduction of an N2-aryl group bearing a basic piperidine moiety, are critical for achieving nanomolar potency and favorable drug-like properties. The successful development of Niraparib from this scaffold underscores its therapeutic potential.[9] The experimental protocols detailed herein provide a standardized framework for researchers to reliably evaluate novel analogs, ensuring the generation of high-quality, comparable data to drive the discovery of next-generation anticancer agents.

References

  • BenchChem. Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
  • BenchChem. Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • BellBrook Labs. Enzolution PARP1 Assay System.
  • Tulip Biolabs. PARP1 Activity Assay.
  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo.
  • NIH National Center for Biotechnology Information. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Promega Corporation. Is Your MTT Assay Really the Best Choice?.
  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.
  • PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Online] Available at: [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Online] Available at: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Online] Available at: [Link]

  • PubMed. Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. [Online] Available at: [Link]

  • PubMed. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. [Online] Available at: [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Online] Available at: [Link]

  • PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Online] Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Online] Available at: [Link]

  • International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Online] Available at: [Link]

  • Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. [Online] Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. [Online] Available at: [Link]

  • ResearchGate. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives, including those from Methyl 5-bromo-1H-indazole-7-carboxylate, being investigated as potent kinase inhibitors.[1][2][3][4] However, the journey from a promising hit in a primary screen to a viable lead candidate is paved with rigorous, quantitative validation. A failure to establish robust and reproducible in vitro assays can lead to misleading structure-activity relationships (SAR), wasted resources, and the ultimate demise of a promising therapeutic program.

This guide provides an in-depth comparison of assay validation strategies tailored for researchers developing novel indazole-based kinase inhibitors. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that every assay system is inherently self-validating and built on a foundation of scientific integrity.

Part 1: The Assay Landscape - A Comparative Analysis of Biochemical and Cellular Assays

The first critical decision in the validation pipeline is the choice of assay format. Both biochemical and cell-based assays are indispensable, offering complementary information that, when integrated, provides a holistic understanding of a compound's behavior.[5][6][7]

Biochemical Assays offer a direct measure of a compound's interaction with its purified target protein in a controlled, isolated system.[6] This provides a clean assessment of potency and mechanism of action (MOA) without the confounding variables of a cellular environment.

Cell-Based Assays , conversely, evaluate a compound's activity within a more physiologically relevant context.[8][9] These assays provide crucial insights into a compound's ability to cross the cell membrane, engage its target in the presence of endogenous ATP concentrations, and modulate downstream signaling pathways.[5][10]

FeatureBiochemical AssaysCell-Based AssaysRationale for Kinase Inhibitor Validation
Primary Output Direct target affinity/inhibition (IC50, Ki, Kd)Target engagement, pathway modulation, phenotypic effectsEstablishes direct potency on the kinase (biochemical) and confirms this activity translates to a cellular context.
Complexity Low; purified enzyme, substrate, inhibitorHigh; intact cells, complex signaling networksIsolate the compound-target interaction first, then validate in a system that better mimics the in vivo environment.[8]
Throughput Generally highVaries from medium to highHigh-throughput biochemical assays are ideal for initial screening and SAR, while cell-based assays are used for secondary validation.[6]
Physiological Relevance LowHighA potent biochemical inhibitor that is inactive in cells may have permeability or stability issues, which is critical information.[10]
Key Question Answered "Does my compound inhibit the target kinase?""Does my compound work in a living system?"Both questions are fundamental to lead optimization.

From experience, a significant discrepancy between biochemical IC50 and cellular EC50 values is a common and informative challenge.[10] It often points to issues with cell permeability, efflux by transporters, or intracellular compound stability—all critical hurdles to overcome in drug development.

Part 2: The Validation Gauntlet - Core Parameters & Experimental Protocols

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For our indazole-based inhibitors, this means generating consistently accurate and reliable data. The core validation parameters are derived from international guidelines such as those from the International Council for Harmonisation (ICH).[11][12]

Key Validation Parameters
ParameterDefinitionAcceptance Criteria (Typical)
Accuracy Closeness of the measured value to the true value.%Recovery of 80-120% for a known reference inhibitor.
Precision Agreement between a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).[11]Coefficient of Variation (%CV) ≤ 20%.
Specificity Ability to assess the analyte in the presence of components that may be expected to be present.Signal from vehicle controls should be negligible. No interference from related but non-target kinases.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal is 3x the standard deviation of the background.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal is 10x the standard deviation of the background; %CV ≤ 25%.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations.R² value of the linear regression > 0.98.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.[13]%CV should not significantly increase when parameters (e.g., incubation time, temperature) are slightly varied.

Part 3: A Tale of Two Assays - Comparative Validation Workflow

To illustrate the process, let's compare the validation of a biochemical kinase assay against a cell-based target engagement assay for a hypothetical lead compound, "Indazole-7C".

Workflow Visualization

The overall validation process follows a logical progression from development to implementation. This workflow ensures that assays are thoroughly vetted before being used for critical decision-making.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Implementation Dev Assay Development (Reagent Optimization) Opt Parameter Optimization (e.g., Enzyme/Cell Density) Dev->Opt Initial Feasibility PreVal Pre-Validation Check (Precision, Signal Window) Opt->PreVal SOP Draft SOP PreVal->SOP FullVal Full Validation Run (Accuracy, Precision, Linearity, etc.) SOP->FullVal Report Validation Report FullVal->Report Screening Compound Screening (SAR Studies) Report->Screening QC Ongoing QC Monitoring Screening->QC

Caption: A typical four-phase workflow for in vitro assay validation.

Scenario 1: Biochemical IC50 Determination via ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust and widely used format for HTS and potency determination.[14]

  • Compound Plating : Prepare a 10-point, 3-fold serial dilution of Indazole-7C in DMSO. Transfer 50 nL of each concentration to a 384-well white plate in triplicate.

  • Enzyme Preparation : Prepare a solution of the target kinase (e.g., VEGFR-2) in kinase buffer at 2X the final concentration.

  • Substrate/ATP Mix : Prepare a solution of the substrate peptide and ATP in kinase buffer at 2X the final concentration. From a mechanistic standpoint, using an ATP concentration close to its Michaelis-Menten constant (Km) is crucial for accurately assessing ATP-competitive inhibitors.[15]

  • Kinase Reaction : Add 5 µL of the 2X kinase solution to each well. Add 5 µL of the 2X substrate/ATP mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Signal Generation : Add 20 µL of Kinase-Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Normalize the data to high (vehicle control) and low (no enzyme) controls. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.[14][16]

Validation ParameterIndazole-7CReference InhibitorAcceptance CriteriaResult
Intra-Assay Precision %CV = 6.8%%CV = 5.2%≤ 20%Pass
Inter-Assay Precision %CV = 11.3%%CV = 9.8%≤ 20%Pass
Accuracy (vs. Ref. IC50) N/AMeasured IC50 = 45 nM (Expected = 50 nM)80-120% RecoveryPass (90%)
Z'-factor 0.850.88> 0.5Pass
Scenario 2: Cell-Based Target Engagement via In-Cell Western™ Assay

An In-Cell Western™ allows for the simultaneous detection of a target protein and its phosphorylated state within fixed cells in a microplate, providing a direct readout of kinase inhibition.[17]

Indazole-7C is hypothesized to inhibit a receptor tyrosine kinase (RTK) at the start of a signaling cascade, such as the MAPK pathway. Measuring the phosphorylation of a downstream substrate (e.g., ERK) provides a functional measure of target engagement.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GF Growth Factor GF->RTK Indazole7C Indazole-7C Indazole7C->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK Phosphorylation TF Transcription Factors pERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Inhibition of an RTK by Indazole-7C blocks downstream ERK phosphorylation.

  • Cell Seeding : Seed a relevant cancer cell line (e.g., HUVEC for VEGFR-2) into a 96-well plate and allow cells to adhere overnight.

  • Serum Starvation : Starve cells in a low-serum medium for 4-6 hours to reduce basal signaling.

  • Compound Treatment : Treat cells with a serial dilution of Indazole-7C for 2 hours.

  • Stimulation : Stimulate the cells with a growth factor (e.g., VEGF) for 15 minutes to activate the target pathway.

  • Fixation & Permeabilization : Fix cells with 4% formaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining : Block non-specific binding, then incubate with two primary antibodies simultaneously: a rabbit anti-phospho-ERK and a mouse anti-total-ERK.

  • Secondary Antibody Incubation : Incubate with two fluorescently-labeled secondary antibodies: an IRDye® 800CW goat anti-rabbit (for p-ERK) and an IRDye® 680RD goat anti-mouse (for total ERK).

  • Data Acquisition : Scan the plate on an infrared imaging system.

  • Data Analysis : Quantify the fluorescence intensity for both channels. Normalize the p-ERK signal to the total ERK signal to control for cell number variation. Determine the EC50 from the dose-response curve.

This table presents hypothetical results comparing Indazole-7C to two alternative compounds, demonstrating how a robustly validated assay funnel can guide lead selection.

Compound IDBiochemical IC50 (VEGFR-2, nM)Cell-Based EC50 (p-ERK, nM)Kinase Selectivity Score (S-Score)Cytotoxicity CC50 (HepG2, µM)
Indazole-7C 45 150 0.02 > 25
Alternative-A2512000.152.1
Alternative-B350> 10,0000.40> 50

Interpretation: Indazole-7C shows good translation from biochemical to cellular activity (a ~3.3-fold shift) and is highly selective (low S-Score indicates fewer off-targets). It also has a large therapeutic window (CC50 >> EC50). Alternative-A has poor cell permeability or high efflux, while Alternative-B lacks potency. Indazole-7C is the superior lead candidate.

Part 4: Navigating the Pitfalls - Troubleshooting Common Validation Issues

Even with meticulous planning, challenges are inevitable. A proactive troubleshooting mindset is a hallmark of an experienced scientist.[18]

IssuePotential Root Cause(s)Corrective Action(s)
High Intra-Plate Variability (%CV > 20%) Inconsistent pipetting; Edge effects in plates; Temperature fluctuations during incubation.[19]Use calibrated pipettes; Avoid using outer wells or fill them with buffer; Pre-equilibrate all reagents and plates to the assay temperature.
Poor Z'-factor (< 0.5) Low signal-to-background ratio; Suboptimal reagent concentrations; Degraded enzyme or ATP.Optimize substrate/enzyme concentrations; Use fresh reagents; Increase incubation time if the reaction has not reached completion.
Inconsistent Inter-Assay Results Batch-to-batch variability in reagents (e.g., cells, serum, antibodies).[20]Qualify new lots of critical reagents against the old lot before use; Create a large, single-batch cryobank of cells for the entire project.[21]
"False Positive" Hits Compound autofluorescence/luminescence; Compound aggregation; Non-specific reactivity.Run a counter-screen without the enzyme/target to identify interfering compounds; Include detergent (e.g., Triton X-100) in the buffer; Confirm hits with an orthogonal assay format.

Conclusion

The validation of in vitro assays is not a mere box-checking exercise; it is the bedrock upon which a successful drug discovery program is built. For compounds derived from this compound, a multi-faceted approach that judiciously compares and integrates biochemical and cell-based data is paramount. By understanding the "why" behind each validation parameter and experimental design choice, researchers can generate high-quality, reliable data. This scientific rigor ensures that the selected lead candidates have the best possible chance of success as they advance toward clinical evaluation.

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The Indazole Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to the Biological Potency of Its Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Indazole Nucleus in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4] This versatility is underscored by the number of indazole-containing drugs that have received FDA approval, including the multi-kinase inhibitors pazopanib and axitinib, used in cancer therapy.[1][5] The therapeutic potential of indazoles extends beyond oncology, with derivatives showing promise as anti-inflammatory, antimicrobial, anti-HIV, and cardiovascular agents.[1][4][6]

This guide provides a comprehensive comparison of the biological potency of substituted indazoles, drawing upon experimental data to elucidate structure-activity relationships (SAR). We will delve into how substitutions at various positions of the indazole core influence activity against key biological targets, with a focus on protein kinases. Furthermore, we will provide detailed protocols for essential in vitro assays to empower researchers in their own exploration of this remarkable scaffold.

The Indazole Core: Structural Features and Tautomerism

The indazole nucleus can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. 1H-indazole is generally the more thermodynamically stable and predominant tautomer.[3][6] The ability to readily functionalize the indazole ring at multiple positions (N1, C3, C4, C5, C6, and C7) provides a rich chemical space for medicinal chemists to explore and optimize biological activity.

Caption: General structure of 1H-indazole and key substitution positions.

Structure-Activity Relationship (SAR) of Substituted Indazoles

The biological potency of indazole derivatives is highly dependent on the nature and position of their substituents. The following sections provide a comparative analysis of SAR at different positions of the indazole ring, with a focus on their anticancer and kinase inhibitory activities.

N1-Substitution: Modulating Potency and Physicochemical Properties

Substitution at the N1 position of the indazole ring has been shown to be a critical determinant of biological activity and pharmacokinetic properties. For instance, in a series of indazole arylsulfonamides developed as allosteric CC-chemokine receptor 4 (CCR4) antagonists, the N1 substituent was a key area of investigation.[7] It was found that meta-substituted benzyl groups at the N1 position, particularly those with an α-aminoacyl group, were the most potent.[7] However, strongly basic amino groups led to low oral absorption, highlighting the trade-off between potency and drug-like properties. Less basic analogs, such as those containing morpholine, exhibited improved oral absorption but also higher clearance.[7]

C3-Substitution: A Key Interaction Point

The C3 position of the indazole ring often plays a crucial role in establishing key interactions with the target protein. In the development of Tpl2 kinase inhibitors, modifications at the C3 position were instrumental in improving potency.[8] Similarly, for a series of indazole-3-carboxamides acting as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be critical for inhibitory activity.[9] The indazole-3-carboxamide derivative 12d actively inhibited calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer was inactive even at a 100 µM concentration.[9] This underscores the stringent steric and electronic requirements at the C3 position for potent biological activity.

C4, C5, C6, and C7-Substitutions: Fine-Tuning Activity and Selectivity

Substitutions on the benzene portion of the indazole ring (C4, C5, C6, and C7) provide opportunities to fine-tune potency and selectivity.

  • C4-Substitution: In the context of CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents.[7] For 1H-indazole derivatives targeting the IDO1 enzyme, substituent groups at the 4-position played a crucial role in inhibition.[3]

  • C5-Substitution: For Tpl2 kinase inhibitors, SAR studies included modifications at the C5 position to enhance potency.[8]

  • C6-Substitution: The C6 position has been a focus for developing potent kinase inhibitors. Aryl groups at the C6 position of the indazole core were found to be crucial for the inhibitory activities of certain derivatives.[3] For instance, a series of N-[6-indazolyl]arylsulfonamides were synthesized and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines.[10]

  • C7-Substitution: In the development of cardiovascular agents, substitution at the C7 position of the indazole nucleus with a chlorine or methyl group resulted in compounds with higher cardiovascular activity.[6]

Comparative Potency of Substituted Indazoles as Kinase Inhibitors

Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[11] The following table summarizes the potency of selected substituted indazoles against different kinase targets.

Compound ID/ClassSubstitution PatternTarget Kinase(s)IC50/KiReference
PazopanibN-methyl-indazole with pyrimidine and sulfonamide moietiesVEGFR, PDGFR, c-KitVEGFR-2: 30 nM[1][11]
AxitinibIndazole with sulfonamide and pyridine moietiesVEGFR1, VEGFR2, VEGFR3VEGFR-2: 0.2 nM[1][5]
Compound 102 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9 nM
Compound 109 1H-indazole derivativeEGFR T790M5.3 nM[3]
Compound 31 C3 and C5 substituted indazoleTpl2 kinaseGood potency in LANCE and cell-based p-Erk assays
Afuresertib analogPyrazole-based with indazole coreAkt1IC50 = 1.3 nM[12]

Experimental Protocols for Assessing Biological Potency

To enable researchers to evaluate and compare the biological potency of novel substituted indazoles, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, A2780, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10][13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indazole compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Sources

"confirming the structure of Methyl 5-bromo-1H-indazole-7-carboxylate reaction products"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Structure of Methyl 5-bromo-1H-indazole-7-carboxylate Reaction Products

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-proven framework for the unambiguous structural determination of products derived from this compound. This versatile building block is crucial in the synthesis of bioactive compounds, but its reactivity profile presents specific analytical challenges that demand a rigorous and systematic approach. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your structural assignments are robust and defensible.

The Synthetic Utility and Analytical Challenge of an Important Pharmacophore

This compound is a key starting material in medicinal chemistry, prized for its bicyclic structure which acts as a bioisostere of indole.[1] Its utility stems from two primary reaction sites: the pyrazole nitrogen atoms, which are susceptible to N-alkylation, and the C5-bromine atom, which is ideal for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[2][3]

While these reactions open a gateway to a diverse range of derivatives, they also introduce a critical analytical hurdle: regioisomerism . The alkylation of the 1H-indazole scaffold can occur on either of the two nitrogen atoms, leading to a mixture of N1 and N2 substituted products.[4][5] These regioisomers often possess very similar physical properties, making their separation and identification non-trivial. Distinguishing between these isomers is paramount, as the biological activity of N1 and N2 substituted indazoles can differ significantly.[4] Therefore, relying on a single analytical technique is insufficient; a multi-faceted, self-validating approach is required.

Differentiating N1 and N2 Alkylation Products: A Comparative Analysis of Spectroscopic Methods

The direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 regioisomers, with the ratio being highly dependent on reaction conditions such as the base, solvent, and the nature of the electrophile.[4][6] The thermodynamic stability generally favors the 1H-tautomer, but kinetic and steric factors can influence the final product distribution.[6]

cluster_0 N-Alkylation of this compound Start Methyl 5-bromo- 1H-indazole-7-carboxylate Conditions R-X, Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Start->Conditions Reaction Product_Mix Mixture of Regioisomers Conditions->Product_Mix N1_Isomer N1-Alkyl Product (Thermodynamically Favored) Product_Mix->N1_Isomer Path A N2_Isomer N2-Alkyl Product (Kinetically Favored) Product_Mix->N2_Isomer Path B

Figure 1: General reaction scheme for the N-alkylation of the indazole core, leading to a mixture of N1 and N2 regioisomers.

To confidently assign the structure of each isomer, a combination of spectroscopic techniques must be employed. Below is a comparative guide to the most effective methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR is the most powerful tool for elucidating the subtle structural differences between N1 and N2 indazole isomers. While 1D spectra (¹H and ¹³C) provide initial clues, 2D correlation experiments are essential for an unambiguous assignment.[7]

  • ¹H and ¹³C NMR: In ¹H NMR, the proton at the C7 position of the N1 isomer is typically shifted downfield compared to the corresponding proton in the N2 isomer due to the deshielding effect of the nearby nitrogen. However, this can be unreliable. ¹³C NMR can also show characteristic shifts, but assignments based on 1D data alone are not definitive.[8]

  • 2D NMR - The Decisive Toolkit:

    • Heteronuclear Multiple Bond Correlation (HMBC): This is the most reliable NMR method for this specific problem. It reveals long-range (2-3 bond) correlations between protons and carbons. The key is to observe the correlation from the protons on the newly introduced alkyl group (specifically the -CH₂- adjacent to the nitrogen) to the carbons of the indazole ring.

      • N1-Isomer Signature: A clear correlation will be observed between the N-CH₂ protons and the C7a carbon of the indazole ring.[6][9]

      • N2-Isomer Signature: A clear correlation will be observed between the N-CH₂ protons and the C3 carbon of the indazole ring.[6][9]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. It serves as an excellent orthogonal method to confirm the HMBC assignment.

      • N1-Isomer Signature: A spatial correlation (NOE) is expected between the N-CH₂ protons and the proton at the C7 position.[5][10]

      • N2-Isomer Signature: A spatial correlation (NOE) is expected between the N-CH₂ protons and the proton at the C3 position.[5]

cluster_N1 N1-Alkyl Isomer cluster_N2 N2-Alkyl Isomer N1_structure N1_structure N1_label Key 2D NMR Correlations HMBC: N-CH₂ → C7a NOESY: N-CH₂ ↔ H7 N2_structure N2_structure N2_label Key 2D NMR Correlations HMBC: N-CH₂ → C3 NOESY: N-CH₂ ↔ H3

Figure 2: Key diagnostic HMBC and NOESY correlations for unambiguous differentiation of N1 and N2 alkylated indazole isomers.

Table 1: Summary of Expected NMR Data for Regioisomer Assignment

Technique N1-Alkyl-5-bromo-indazole-7-carboxylate N2-Alkyl-5-bromo-indazole-7-carboxylate Confidence Level
¹H NMR C7-H proton often shifted downfield. C3-H proton often shifted downfield. Low (Indicative)
HMBC 3J correlation observed between N-CH₂ protons and C7a carbon. [6][9] 3J correlation observed between N-CH₂ protons and C3 carbon. [6][9] High (Definitive)

| NOESY | Through-space correlation between N-CH₂ protons and C7-H proton. [5][10] | Through-space correlation between N-CH₂ protons and C3-H proton. [5] | High (Confirmatory) |

B. Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the reaction products, providing immediate evidence that the desired alkylation has occurred. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it confirms the elemental composition with high accuracy.

However, for differentiating N1 and N2 regioisomers, standard electron ionization (EI) mass spectrometry is often inconclusive. The isomers have identical masses and elemental compositions, and their fragmentation patterns can be very similar, making it difficult to establish a unique fragmentation pathway for each.[11][12] While some studies report characteristic fragments for certain indazole derivatives, it should not be used as the primary method for isomer assignment.[11]

C. X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of a molecule.[13][14] If a suitable single crystal of the product can be grown, this technique will definitively resolve any structural ambiguity, including the position of the alkyl group on the indazole ring.[15][16] It is considered the ultimate proof of structure.

The primary limitation of X-ray crystallography is the requirement of a high-quality single crystal, which can be challenging and time-consuming to obtain.[14] It is often performed as the final confirmation step for a novel compound, especially for patent applications or publications in high-impact journals.

Structure Confirmation of C5-Suzuki Coupling Products

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups.[2][17] Unlike N-alkylation, this reaction is not ambiguous in its position, but rigorous characterization is still required to confirm a successful transformation.

cluster_1 Suzuki Coupling at C5 Position Start_Suzuki Methyl 5-bromo- 1H-indazole-7-carboxylate Conditions_Suzuki Ar-B(OH)₂, Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Start_Suzuki->Conditions_Suzuki Reaction Product_Suzuki Methyl 5-aryl- 1H-indazole-7-carboxylate Conditions_Suzuki->Product_Suzuki cluster_workflow Recommended Analytical Workflow A Perform Reaction (e.g., N-Alkylation) B Purification (e.g., Column Chromatography) Isolate Products A->B C High-Resolution Mass Spectrometry (HRMS) Confirm Elemental Composition B->C D 1D NMR (¹H, ¹³C) Initial Structural Assessment C->D E 2D NMR (HMBC and/or NOESY) Unambiguous Regioisomer Assignment D->E If Regioisomerism is Possible G Final Structure Confirmed D->G If No Regioisomerism (e.g., Suzuki) F X-ray Crystallography (Optional, for Absolute Proof) E->F If Required E->G F->G

Figure 4: A logical workflow for the robust structural confirmation of indazole reaction products.

Protocol: Differentiating N1/N2 Regioisomers using 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to verify sample purity and identify the key proton and carbon signals.

  • HMBC Experiment:

    • Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).

    • Optimize the long-range coupling constant (D6 value in Bruker) to 8-10 Hz to favor the observation of ²JCH and ³JCH correlations.

    • Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • NOESY Experiment:

    • Set up a standard gradient-selected NOESY experiment (e.g., noesygpph on Bruker instruments).

    • Use a mixing time of 500-800 ms, which is appropriate for small molecules.

    • Acquire the spectrum, ensuring enough scans for the detection of weak cross-peaks.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • For the HMBC spectrum, carefully look for the key correlation between the N-CH₂ protons and either the C7a or C3 carbon.

    • For the NOESY spectrum, identify the cross-peak between the N-CH₂ protons and either the C7-H or C3-H proton to confirm the HMBC assignment.

Table 2: Comparison of Key Analytical Techniques

Technique Primary Use Strengths Limitations
NMR Spectroscopy Unambiguous structure elucidation, isomer differentiation. Provides detailed connectivity (HMBC) and spatial (NOESY) information. Definitive for isomer assignment. [6][9] Requires pure sample in milligram quantities. Can be complex to interpret.
Mass Spectrometry Molecular weight and elemental composition confirmation. High sensitivity, requires very little sample. HRMS provides exact mass. Generally cannot differentiate regioisomers on its own. [11]

| X-ray Crystallography | Absolute structure determination. | Provides undeniable 3D structural proof. [13][14]| Requires a suitable single crystal, which may not be obtainable. [14]|

By integrating these powerful analytical techniques into a logical and self-validating workflow, researchers can confidently and accurately determine the structures of novel indazole derivatives, paving the way for their successful application in drug discovery and development.

References

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  • Maguire, R.J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

  • Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Ankara Üniversitesi. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. AVESİS. Available at: [Link]

  • Maguire, R.J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Anveshana's International Publication. (n.d.). EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW. Anveshana's International Publication. Available at: [Link]

  • Maguire, R.J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at: [Link]

  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry. Available at: [Link]

  • Watson, A.J.B. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Al-Said, M.S. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Kumar, A. et al. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Wiley Online Library. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Wiley Online Library. Available at: [Link]

  • Uddin, A. et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Royal Society of Chemistry. Available at: [Link]

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  • International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • IJPBS. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. IJPBS. Available at: [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]

  • SlidePlayer. (2011). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

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The Indazole Core: A Comparative Guide to Structure-Activity Relationships of Methyl 5-bromo-1H-indazole-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its unique bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including potent kinase inhibition.[3] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on a specific and promising class of compounds: analogs of methyl 5-bromo-1H-indazole-7-carboxylate. Our exploration will be grounded in experimental data, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can translate into significant changes in biological function.

The rationale for focusing on the this compound core lies in its strategic placement of key functional groups. The bromine atom at the 5-position serves as a valuable handle for synthetic diversification through cross-coupling reactions, while the methyl carboxylate at the 7-position offers a potential point for interaction with biological targets or for further chemical elaboration.[4] Understanding the SAR of this scaffold is paramount for the rational design of next-generation inhibitors targeting a range of diseases, from cancer to inflammatory conditions.[5][6]

Decoding the Structure-Activity Landscape

The biological activity of indazole-based compounds is intricately linked to the nature and position of their substituents. SAR studies aim to systematically modify different parts of the lead molecule—in this case, this compound—and observe the resulting impact on a specific biological endpoint, often the inhibition of a particular enzyme or receptor.

Key Modification Points and Their Impact

The core structure of this compound presents several key positions for chemical modification, each with the potential to influence the compound's potency, selectivity, and pharmacokinetic properties. These include:

  • The N1 position of the indazole ring: Alkylation or arylation at this position can significantly impact the molecule's orientation within a binding pocket.

  • The 5-position (bromine): Replacement of the bromine atom with various aryl or alkyl groups via cross-coupling reactions can explore new binding interactions.

  • The 7-position (methyl carboxylate): Modification of the ester to an amide or other functional groups can alter hydrogen bonding capabilities and overall polarity.

  • Other positions on the benzene ring (C3, C4, C6): Substitution at these positions, while less common for this specific starting scaffold, can also be explored to fine-tune activity.

The following sections will dissect the available data on how modifications at these key positions influence the biological activity of this class of compounds.

Comparative Analysis of Analog Performance

For instance, in the development of novel inhibitors for extracellular signal-regulated kinase 1/2 (ERK1/2), a series of indazole amides were synthesized and evaluated.[7] The general trend observed was that the nature of the amide substituent had a profound effect on inhibitory potency.

Table 1: Comparative Activity of Indazole Analogs as Kinase Inhibitors

Compound IDCore Scaffold ModificationR-Group at AmideTarget KinaseIC50 (nM)Reference
1a 5-Bromo-1H-indazole-7-carboxamide4-FluorophenylERK2150[7]
1b 5-Bromo-1H-indazole-7-carboxamide2,4-DifluorophenylERK275[7]
1c 5-Bromo-1H-indazole-7-carboxamide4-MethoxyphenylERK2320[7]
2a 5-Chloro-1H-indazole-7-carboxamide4-FluorophenylERK2180[7]
2b 5-Methyl-1H-indazole-7-carboxamide4-FluorophenylERK2250[7]

Note: The data in this table is representative and synthesized from findings on similar indazole series to illustrate SAR principles. Specific values are hypothetical for comparative purposes.

From the representative data above, several SAR trends can be deduced:

  • Influence of Halogen Substitution on the Amide Phenyl Ring: The addition of a second fluorine atom (Compound 1b vs. 1a ) led to a two-fold increase in potency. This suggests that the electronic properties and/or the conformational constraints imposed by the di-substitution are favorable for binding.

  • Impact of Electron-Donating Groups: The replacement of a fluorine with a methoxy group (Compound 1c vs. 1a ) resulted in a significant decrease in activity. This indicates that electron-withdrawing groups on the phenyl ring are preferred for this particular target.

  • Effect of Substitution at the 5-Position: While bromine is a common starting point, modifications at this position also influence activity. A comparison of hypothetical compounds with chloro (2a ) and methyl (2b ) groups at the 5-position shows that the nature of the halogen can have a modest impact, while a non-halogen substituent may be less favorable.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative step-by-step methodologies for the synthesis of a key intermediate and a common biological assay.

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the core scaffold.

Step 1: Bromination of 2-methyl-3-nitrobenzoic acid

  • Dissolve 2-methyl-3-nitrobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water and dry to obtain 5-bromo-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification

  • Reflux the 5-bromo-2-methyl-3-nitrobenzoic acid in methanol with a catalytic amount of sulfuric acid for 8 hours.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 5-bromo-2-methyl-3-nitrobenzoate.

Step 3: Reductive Cyclization

  • Dissolve the methyl 5-bromo-2-methyl-3-nitrobenzoate in ethanol.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for 4 hours.

  • Filter the hot reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.[8]

Step 1: Reagent Preparation

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Prepare a serial dilution of the test compound in kinase buffer.

  • Prepare a solution of the target kinase and a fluorescently labeled substrate in kinase buffer.

  • Prepare a solution of ATP in kinase buffer.

  • Prepare a solution of EDTA in TR-FRET dilution buffer.

  • Prepare a solution of a terbium-labeled antibody specific for the phosphorylated substrate in TR-FRET dilution buffer.

Step 2: Assay Procedure

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for the desired reaction time.

  • Stop the reaction by adding the EDTA solution.

  • Add the terbium-labeled antibody solution.

  • Incubate the plate at room temperature to allow for antibody binding.

Step 3: Data Analysis

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.

  • Calculate the emission ratio and plot it against the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Workflow and Relationships

To better illustrate the processes and logic described, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Methyl 5-bromo-1H- indazole-7-carboxylate Modification Chemical Modification (e.g., Suzuki Coupling) Start->Modification Analogs Library of Analogs Modification->Analogs Assay In Vitro Assay (e.g., Kinase Inhibition) Analogs->Assay Data IC50 Data Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Optimized Lead Compound SAR->Lead

Caption: A generalized workflow for SAR studies of indazole analogs.

SAR_Logic cluster_modifications Structural Modifications Core Methyl 5-bromo-1H- indazole-7-carboxylate N1 N1-Substitution Core->N1 influences C5 C5-Substitution (via Bromine) Core->C5 influences C7 C7-Carboxylate Modification Core->C7 influences Activity Biological Activity (e.g., Kinase Inhibition) N1->Activity C5->Activity C7->Activity

Caption: Key modification points influencing the biological activity.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The SAR studies, though complex, reveal clear trends that can guide the rational design of more potent and selective molecules. The strategic placement of a bromine atom and a methyl ester provides synthetic chemists with versatile handles to explore a vast chemical space. Future research in this area will likely focus on leveraging computational modeling and machine learning to predict the activity of novel analogs, thereby accelerating the drug discovery process. Furthermore, a deeper understanding of the structural biology of the interactions between these indazole analogs and their protein targets will be crucial for designing next-generation drugs with improved efficacy and safety profiles.

References

  • Zhang, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • Yin, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15997-16006. [Link]

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  • Various Authors. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]

  • Various Authors. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. European Journal of Medicinal Chemistry, 157, 105-117. [Link]

  • Various Authors. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(21), 9137-9150. [Link]

  • Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1215-1239. [Link]

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  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]

  • Various Authors. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210850. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Various Authors. (2021). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 26(6), 1674. [Link]

  • Various Authors. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(35), e202202271. [Link]

  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 634-642. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of Methyl 5-bromo-1H-indazole-7-carboxylate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere instruction to explain the rationale behind each critical step, ensuring a culture of safety and regulatory compliance in your laboratory. Our commitment is to empower your research by providing foundational knowledge for safe chemical management, building a trusted partnership that extends beyond the product itself.

The principles outlined here are grounded in established safety protocols and regulatory standards. The core tenet of this guide is that all chemical waste, regardless of perceived quantity or hazard, must be managed systematically to protect both laboratory personnel and the environment.[1]

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of Brominated Indazole Derivatives

Hazard ClassificationDescriptionGHS Precautionary Statement Codes
Acute Toxicity, Oral Harmful if swallowed.P301+P312, P330[2][4]
Skin Irritation Causes skin irritation upon contact.P302+P352, P332+P313, P362+P364[2][4]
Eye Irritation Causes serious eye irritation.P305+P351+P338, P337+P313[2][4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.P261, P304+P340, P312[2]
Potential Carcinogenicity Indazole derivatives and related compounds may pose long-term health risks. The Occupational Safety and Health Administration (OSHA) mandates specific handling procedures for potential carcinogens.[5][6][7][8]P201, P202, P280[9]

Causality Note: The bromine atom and the indazole ring system contribute to the compound's reactivity and biological activity, which in turn dictates its hazard profile. Halogenated organic compounds are of particular concern for environmental disposal as they can be persistent and form hazardous byproducts upon degradation or incineration.[10][11]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound in any form—solid, solution, or as waste.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[4][12]Protects against splashes, dust, and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Disposable gloves should be discarded after each use or immediately after contact.[4][6]Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat. For larger quantities or significant spill risk, consider impervious clothing.[5][12]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-certified air-purifying respirator is required if dust is generated or if working outside of a properly ventilated area like a fume hood.[4][7]Prevents inhalation of the compound, which can cause respiratory tract irritation.

Self-Validating System: The consistent use of appropriate PPE acts as a primary barrier, ensuring that engineering controls (like fume hoods) are supplemented by individual protection, thereby minimizing exposure pathways.

Spill Management and Decontamination

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to authorized employees only.[5][13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted within a chemical fume hood.[5]

  • Don PPE: Before addressing the spill, don the full PPE outlined in Table 2.

  • Containment:

    • Solid Spills: Gently sweep or vacuum the material to avoid generating dust.[3][13] Do not use dry sweeping methods, which can aerosolize the powder.[7]

    • Liquid Spills (Solutions): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a universal chemical absorbent.[13]

  • Collection: Carefully scoop the spilled material and absorbent into a suitable, clearly labeled container for hazardous waste.[3][13]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by alcohol), and collect the cleaning materials as hazardous waste.[7][13]

  • Disposal: The sealed container with the spill cleanup materials must be disposed of following the procedures outlined in Section 4.

Proper Disposal Workflow and Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and managed by the Environmental Protection Agency (EPA).[14] As a halogenated organic compound, it must be treated as hazardous waste.[10]

Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational flow for proper disposal.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Waste Generated (Solid Residue, Contaminated PPE, Solutions) identify Identify as Halogenated Organic Hazardous Waste start->identify container Select Compatible, Leak-Proof Waste Container identify->container Brominated Compound label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards container->label_container EPA Requirement collect Place Waste in Labeled Container label_container->collect seal Keep Container Tightly Sealed collect->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa Must be at/near point of generation pickup Arrange for Pickup with Licensed Waste Contractor saa->pickup Do NOT dispose in drain or regular trash end Transport to Approved TSDF for Incineration pickup->end

Caption: Step-by-step workflow for the proper disposal of this compound.

Detailed Disposal Protocol:
  • Waste Segregation (The "Why"): This is the most critical step. As a brominated organic compound, this waste must be segregated into a container specifically designated for Halogenated Organic Waste .[10][11] Mixing it with non-halogenated solvents complicates the final disposal process (which is typically high-temperature incineration) and significantly increases disposal costs.[11]

  • Container Selection:

    • Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[1] The original product container can be used if it is intact and suitable.[1]

    • The container must be stored in secondary containment to mitigate leaks or spills.[1]

  • Labeling:

    • The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.

    • Per EPA regulations, the label must include:

      • The words "Hazardous Waste" .[15][16]

      • The full chemical name: "this compound" .

      • A clear indication of the hazards (e.g., "Irritant," "Harmful," or corresponding GHS pictograms).[16][17]

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[1][15] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][18]

    • These contractors are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in compliance with all federal and state regulations.[18]

Authoritative Grounding: The EPA's Resource Conservation and Recovery Act (RCRA) provides the legal framework for managing hazardous waste from "cradle to grave."[14] Your laboratory's adherence to these procedures ensures you are in full compliance with federal law.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Retrieved from [Link]

  • Four Tips for Dealing with Carcinogenic Chemicals. (2014, February 26). Emedco. Retrieved from [Link]

  • Guidelines for the Laboratory Use of Chemical Carcinogens. (n.d.). Regulations.gov. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Standard 1910.1003 - 13 Carcinogens. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Safe Handling of Chemicals. (n.d.). University of Louisville Environmental Health and Safety. Retrieved from [Link]

  • Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Bromination Process for Disposal of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 5-Bromo-1H-indazole-3-carboxylic acid Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Two New Hazardous Waste Codes Added from Organobromine Production. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). Oklahoma State University Environmental Health and Safety. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling Methyl 5-bromo-1H-indazole-7-carboxylate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of Methyl 5-bromo-1H-indazole-7-carboxylate (CAS No. 898747-24-5). As a brominated indazole derivative, this compound is integral to various research and development pipelines, particularly in medicinal chemistry.[1][2] Adherence to rigorous safety protocols is not merely a regulatory requirement but a foundational pillar of scientific integrity and personal accountability. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that researchers can build a self-validating system of safety in their laboratories.

Hazard Identification and Risk Assessment

This compound is an off-white to yellow solid.[3] While specific toxicological data for this exact molecule is limited, the known hazards of analogous compounds, such as other brominated indazoles and aromatic bromine compounds, provide a strong basis for a conservative and robust safety strategy.

The primary risks associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause skin irritation.[4]

  • Serious Eye Irritation: The compound, particularly in powdered form, is expected to be a significant eye irritant.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[5][6]

Thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (specifically hydrogen bromide).[4][7] Therefore, all handling procedures must be designed to mitigate exposure through dermal, ocular, and inhalation routes.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of PPE is dictated by the physical state of the chemical (solid/dust) and its hazard profile. A multi-layered approach is essential.

Summary of Required PPE
Body PartEquipmentSpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must be tight-fitting and meet ANSI Z87.1 (US) or EN 166 (EU) standards. A face shield should be worn over goggles.[8][9]Protects against airborne dust particles and potential splashes during solution preparation. A face shield offers a broader barrier of protection.[9][10]
Hands Nitrile or Neoprene GlovesChemically resistant gloves, inspected prior to use.[10] Double-gloving is recommended for extended handling.Prevents dermal absorption and skin irritation. Bromine compounds can attack certain materials; nitrile and neoprene offer reliable protection.[10]
Body Flame-Resistant Laboratory Coat & Closed-Toe ShoesFully buttoned lab coat made of a flame-resistant material. Shoes must fully cover the foot.[10][11]Protects skin from accidental spills and dust. Prevents exposure and injury in case of fire. Open-toed shoes are never permissible in a lab environment.[9][11]
Respiratory Chemical Fume HoodN/APrimary engineering control to prevent inhalation of dust.[4][9] All weighing and handling of the solid must be done within a certified fume hood.
Respiratory NIOSH/MSHA Approved RespiratorParticulate filter (e.g., N95, P100) or full-face respirator.For use only if engineering controls fail, during large-scale spill cleanup, or if irritation is experienced.[4][8] Use must be in accordance with a formal respiratory protection program.[9]
Diagram: PPE Selection Workflow

start Start: Handling Methyl 5-bromo-1H- indazole-7-carboxylate fume_hood Is a certified chemical fume hood available? start->fume_hood handle_solid Handling solid compound? (weighing, transfer) fume_hood->handle_solid Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No handle_solution Handling solution? handle_solid->handle_solution No ppe_solid Required PPE: - Chemical Goggles + Face Shield - Nitrile/Neoprene Gloves - FR Lab Coat - Closed-Toe Shoes handle_solid->ppe_solid Yes ppe_solution Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - FR Lab Coat - Closed-Toe Shoes handle_solution->ppe_solution Yes end Proceed with Experiment handle_solution->end No ppe_solid->end ppe_solution->end

Caption: PPE selection workflow for handling the compound.

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures that safety measures are integrated into every stage of the experimental workflow.

Step 1: Preparation and Pre-Handling Check

  • Designate Area: Cordon off a specific area within a certified chemical fume hood for handling the compound.[4]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood before introducing the chemical.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[10]

  • Don PPE: Put on all required PPE as detailed in the table above (lab coat, closed-toe shoes, goggles, face shield, and gloves).

Step 2: Weighing and Transfer (Solid Form)

  • Minimize Dust: Handle the container of this compound carefully to avoid generating dust.

  • Weighing: Tare a weigh boat on the balance inside the fume hood. Carefully transfer the desired amount of the solid using a clean spatula. Avoid pouring the powder directly from the bottle.

  • Container Closure: Immediately and securely close the main container.

  • Transfer to Vessel: Carefully add the weighed solid to the reaction vessel. If adding a solvent, do so slowly to avoid splashing.

Step 3: Post-Handling and Cleanup

  • Decontaminate Tools: Clean any spatulas or surfaces inside the fume hood that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) and wipes. Dispose of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles. The lab coat should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.[4][12] Do not eat, drink, or smoke in the laboratory area.[6][13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][14]

  • Spill Management: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations. Chemical waste generators are responsible for ensuring proper classification and disposal.[14]

  • Waste Segregation: All materials contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and wipes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Environmental Precaution: Do not empty the chemical or contaminated materials into drains or regular trash.[4] The compound should not be released into the environment.[4]

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[14] Arrange for pickup by your institution's certified hazardous waste management provider.

Diagram: Disposal Decision Pathway

start Disposal Required waste_type What is the waste type? start->waste_type solid_waste Unused Solid or Contaminated Solid Debris (gloves, wipes, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Solvent or Reaction Mixture waste_type->liquid_waste Liquid empty_container Empty Stock Container waste_type->empty_container Container collect_solid Collect in a sealed, labeled hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a sealed, labeled hazardous liquid waste container. liquid_waste->collect_liquid rinse_container Triple rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. empty_container->rinse_container final_disposal Arrange for disposal via Institutional EHS collect_solid->final_disposal collect_liquid->final_disposal dispose_container Deface label. Dispose of container per institutional guidelines. rinse_container->dispose_container dispose_container->final_disposal

Caption: Decision workflow for proper waste disposal.

By integrating these safety and disposal protocols into your standard operating procedures, you establish a robust framework that protects yourself, your colleagues, and the integrity of your research.

References

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.